3-Fluoropiperidin-4-one
Description
BenchChem offers high-quality 3-Fluoropiperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoropiperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoropiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCGAPQMEYPDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649107 | |
| Record name | 3-Fluoropiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070955-78-0 | |
| Record name | 3-Fluoropiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Fluorine Effect: Structural Dynamics and Synthetic Utility of 3-Fluoropiperidin-4-one
Executive Summary
3-Fluoropiperidin-4-one represents a critical scaffold in modern medicinal chemistry, particularly in the optimization of dipeptidyl peptidase-4 (DPP-4) inhibitors and kinase antagonists. Its value lies in the "fluorine effect"—the ability of the fluorine atom to modulate pKa, lipophilicity, and metabolic stability without significantly altering steric bulk. This guide provides a rigorous analysis of its conformational dynamics, a field-proven synthetic protocol using electrophilic fluorination, and essential handling strategies to mitigate its inherent instability.
Structural Dynamics & Conformational Analysis
Understanding the 3D structure of 3-fluoropiperidin-4-one is prerequisite to its application. Unlike non-fluorinated piperidines, this molecule exhibits unique conformational preferences driven by stereoelectronic effects.
The Axial Preference (The Gauche Effect)
In cyclohexane systems, substituents typically prefer the equatorial position to minimize 1,3-diaxial steric interactions. However, 3-fluoropiperidin-4-one (and its N-protected derivatives) frequently displays a preference for the axial fluorine conformation.
-
Charge-Dipole Interaction: The C-F bond is highly polarized. In the equatorial conformer, the C-F dipole and the C=O dipole are nearly parallel, leading to significant electrostatic repulsion. In the axial conformer, these dipoles are antiparallel, stabilizing the molecule.
-
Hyperconjugation: The
orbital overlap is often more favorable in the axial orientation, further lowering the energy of this conformer.
Hydration Equilibrium
The electron-withdrawing nature of the
-
Implication: Analytical data (NMR/LCMS) often show dual peaks corresponding to the ketone and the gem-diol. This is not an impurity; it is an intrinsic property.
Visualization of Conformational Dynamics
Figure 1: Conformational equilibrium showing the interplay between ring flipping and hydration.
Synthetic Methodology: Electrophilic Fluorination[1]
Direct fluorination of the parent piperidone is challenging due to regioselectivity issues (3- vs 5-position) and polyfluorination. The most robust "self-validating" protocol involves the activation of N-Boc-4-piperidone via a silyl enol ether, followed by reaction with an electrophilic fluorine source like Selectfluor® (F-TEDA-BF4).
Reaction Workflow
Figure 2: Step-wise synthesis via silyl enol ether activation to ensure regioselectivity.
Detailed Protocol
Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Nitrogen or Argon).
Step 1: Formation of Silyl Enol Ether
-
Reagents: N-Boc-4-piperidone (1.0 eq), LiHMDS or LDA (1.1 eq), TMSCl (1.2 eq).
-
Procedure: Cool a solution of base (LiHMDS) in dry THF to -78°C. Add the ketone dropwise. Stir for 30-45 mins to generate the enolate. Add TMSCl rapidly.
-
Causality: Low temperature (-78°C) is critical to favor kinetic enolization , preventing thermodynamic equilibration which could lead to side products.
-
Workup: Quench with saturated NaHCO3. Extract with hexanes (silyl enol ethers are stable in non-polar solvents but hydrolyze in acid).
Step 2: Electrophilic Fluorination
-
Reagents: Silyl Enol Ether intermediate (1.0 eq), Selectfluor® (1.05 eq), Acetonitrile (dry).
-
Procedure: Dissolve Selectfluor in acetonitrile (it has poor solubility in THF/DCM). Add the silyl enol ether solution at 0°C.
-
Observation: The reaction typically completes within 1-2 hours. Monitor via TLC (stain with KMnO4) or 19F-NMR.
-
Workup: Dilute with ether, wash with water. The fluorine atom is now installed at the alpha position.
Key Data Points
| Parameter | Value / Description | Notes |
| Molecular Weight | 217.24 g/mol (N-Boc derivative) | Free base is unstable. |
| 19F NMR Shift | Diagnostic multiplet (coupling to H3 and H4). | |
| Stability | Moderate (Store at -20°C) | Prone to racemization and hydration. |
| Yield (Typical) | 65 - 75% | Step 2 is the yield-limiting step. |
Medicinal Chemistry Applications
In drug discovery, 3-fluoropiperidin-4-one serves as a bioisostere and a metabolic blocker.
DPP-4 Inhibition
This scaffold is structurally homologous to the pyrrolidine ring found in vildagliptin and the piperidine in alogliptin.
-
Mechanism: The ketone functionality can form a reversible covalent imidate adduct with the active site serine (Ser630) of the DPP-4 enzyme.
-
The Fluorine Advantage: Introducing fluorine at the 3-position lowers the pKa of the amine (in the final inhibitor), potentially improving oral bioavailability and reducing basicity-related toxicity (hERG binding).
Metabolic Stability
Metabolic "soft spots" in piperidines often include oxidation at the
Handling, Stability & Troubleshooting
Trustworthiness Alert: 3-Fluoropiperidin-4-one is not a "shelf-stable" reagent in its free base form. It undergoes self-condensation and polymerization.
-
Storage Form: Always synthesize or purchase as the Hydrochloride salt or N-Boc protected form.
-
Racemization: The
-proton is highly acidic due to the inductive effect of both the carbonyl and the fluorine ( ). In the presence of weak bases, the chiral center at C3 will racemize.-
Mitigation: Avoid basic workups if enantiopurity is required. Use neutral buffers.
-
-
Hydrate Formation: If your NMR spectrum looks "messy" in
, it is likely the hydrate.-
Validation: Run the NMR in DMSO-
or add a drying agent ( ) to the NMR tube to shift the equilibrium back to the ketone.
-
References
-
Selectfluor Synthesis Mechanism: Banks, R. E. "Selectfluor reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent." Journal of Fluorine Chemistry, 1998. 1[2][3]
-
Conformational Analysis of Fluorinated Piperidines: Gouverneur, V., et al.[4] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Angewandte Chemie, 2015. 5[2][3]
-
DPP-4 Inhibitor Medicinal Chemistry: Havale, S. H., et al.[3][6][7][8] "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes."[7][8][9] Bioorganic & Medicinal Chemistry, 2009. 9[2][3]
-
Selectfluor Applications in Heterocycles: Stavber, S. "Synthesis of Fluorinated 3,6-Dihydropyridines... with Selectfluor."[10][1][11] Molecules, 2018. 11
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal Chemistry and Applications of Incretins and DPP-4 Inhibitors in the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Guide: Synthesis Strategies for 3-Fluoropiperidin-4-one
This guide details the synthesis pathways for 3-Fluoropiperidin-4-one , a critical scaffold in medicinal chemistry used to modulate basicity and metabolic stability in drug candidates.
Strategic Overview
In drug discovery, the introduction of a fluorine atom at the C3 position of a piperidin-4-one ring is a strategic design choice. It serves two primary functions:
-
pKa Modulation: The electron-withdrawing nature of fluorine (inductive effect) lowers the pKa of the piperidine nitrogen (typically by 1–2 log units), reducing lysosomal trapping and improving oral bioavailability.
-
Conformational Locking: The gauche effect and dipole interactions can lock the piperidine ring into specific conformations, enhancing binding affinity to target proteins (e.g., kinases, GPCRs).
However, the synthesis is non-trivial due to the high reactivity of the
Core Synthesis Pathways (Visual Map)
The following diagram illustrates the logical flow of the two primary synthesis strategies.
Figure 1: Decision tree for 3-fluoropiperidin-4-one synthesis based on stereochemical requirements.
Pathway 1: The Silyl Enol Ether Route (Standard Racemic)
This is the industry-standard method for generating the racemic building block. It decouples the enolization and fluorination steps, preventing side reactions common in direct fluorination.
Mechanism & Causality
Direct fluorination of the ketone using base often leads to poly-fluorination (3,3-difluoro or 3,5-difluoro species). By trapping the kinetic enolate as a Trimethylsilyl (TMS) Enol Ether , we create a stable nucleophile that reacts cleanly with electrophilic fluorinating agents like Selectfluor.
Experimental Protocol
Step 1: Formation of the Silyl Enol Ether
-
Substrate: Dissolve N-Boc-piperidin-4-one (1.0 eq) in anhydrous THF under
. -
Base: Cool to -78°C. Add LiHMDS (1.1 eq) dropwise. Why: LiHMDS is bulky and non-nucleophilic, ensuring kinetic deprotonation without attacking the carbonyl.
-
Trapping: Stir for 30 min, then add TMSCl (1.2 eq).
-
Workup: Warm to RT, quench with saturated
, extract with Et2O. The crude silyl enol ether is usually stable enough for the next step without chromatography.
Step 2: Electrophilic Fluorination
-
Solvent System: Dissolve the crude silyl enol ether in Acetonitrile (MeCN). Why: MeCN is polar enough to solubilize Selectfluor but does not interfere with the radical-cation mechanism.
-
Fluorination: Cool to 0°C. Add Selectfluor (1.05 eq) portion-wise.
-
Reaction: The reaction proceeds via an
-like attack of the enol ether -bond on the center of Selectfluor. -
Workup: Dilute with water, extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc). Note that the product is an
-fluoroketone and can hydrate; rapid purification is recommended.
Pathway 2: Asymmetric Organocatalysis (Enantioselective)
When a specific enantiomer is required (e.g., to match a protein binding pocket), chiral resolution of the racemic ketone is inefficient. The MacMillan protocol uses a chiral amine catalyst to direct the fluorination.
Mechanism & Causality
The reaction relies on the in situ formation of a chiral enamine . The bulky chiral catalyst shields one face of the enamine double bond, forcing the electrophilic fluorine source (NFSI) to attack from the exposed face.
Experimental Workflow
Reagents:
-
Substrate: N-Boc-piperidin-4-one.
-
Catalyst: (R)- or (S)-
-methylbenzylamine (or MacMillan Imidazolidinone salts). -
Fluorine Source: N-Fluorobenzenesulfonimide (NFSI).[1] Why: NFSI is milder than Selectfluor and soluble in non-polar solvents favored for enantiocontrol.
Protocol:
-
Catalyst Activation: Mix the chiral amine salt (0.2 eq) in THF/Isopropanol (9:1) at -10°C.
-
Addition: Add N-Boc-piperidin-4-one (1.0 eq) and NFSI (1.2 eq).
-
Kinetics: Stir at -10°C for 12–24 hours. Why: Low temperature maximizes the energy difference between the diastereomeric transition states, improving enantiomeric excess (ee).
-
Quench: Add cold diethyl ether and filter off the insoluble succinimide byproduct.
-
Result: Typically yields the 3-fluoro ketone with 80–90% ee.
Comparative Data Analysis
| Feature | Silyl Enol Ether Route | Organocatalytic Route |
| Primary Utility | Bulk synthesis of racemic scaffolds | Synthesis of chiral building blocks |
| Key Reagent | Selectfluor (F-TEDA-BF4) | NFSI (N-Fluorobenzenesulfonimide) |
| Intermediate | TMS-Enol Ether (Isolated/Crude) | Chiral Enamine (Transient) |
| Yield (Typical) | 75–85% | 60–75% |
| Selectivity | Racemic | High ee (>90% with optimization) |
| Scalability | High (Kg scale feasible) | Moderate (Catalyst cost/load) |
Critical Technical Considerations
Stability & Handling
The 3-fluoropiperidin-4-one moiety is chemically fragile.
-
Hydration: The electron-withdrawing fluorine destabilizes the carbonyl, making it prone to forming a gem-diol (hydrate) in the presence of moisture.
-
Epimerization: The C3 proton is highly acidic. In basic conditions, the stereocenter will rapidly racemize via the enol. Store as the N-Boc protected solid or immediately derivatize (e.g., reductive amination).
Safety: HF Generation
Both pathways can generate trace Hydrogen Fluoride (HF) during workup or decomposition.
-
Protocol: Always perform workups in plastic or HF-resistant glassware if acidic conditions are used.
-
Quench: Use saturated Sodium Bicarbonate (
) or Calcium Chloride ( ) to scavenge free fluoride ions.
References
-
Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol. Source: American Chemical Society (ACS), Journal of Organic Chemistry. Context: Describes the MacMillan organocatalytic route using NFSI and chiral amines for high enantioselectivity.
-
Electrophilic Fluorination of Enol Esters Using Selectfluor. Source: National Institutes of Health (NIH) / PubMed. Context: Provides the mechanistic basis for the reaction between Selectfluor and enol-like nucleophiles, confirming the polar two-electron process.
-
Synthesis of 3-Fluoropiperidines via I(III) Chemistry. Source: SCIDAR. Context: Discusses alternative cyclization strategies and the stability challenges of 3-fluoropiperidine derivatives.
-
Process Development for Fluorinated Piperidines. Source: Scientific Update.[2] Context: Industrial perspective on the "Fluorine Effect" in piperidines, pKa modulation, and scale-up challenges of fluorinated intermediates.[2]
Sources
Technical Guide: Strategic Synthesis and Utility of 3-Fluoropiperidin-4-one
Executive Summary
3-Fluoropiperidin-4-one is a high-value pharmacophore scaffold used extensively in modern drug discovery to modulate basicity, block metabolic soft spots, and induce specific conformational biases in piperidine-based drugs. Its utility is exemplified in the development of DPP-4 inhibitors and kinase inhibitors. However, the molecule presents significant synthetic challenges due to the lability of the
Part 1: The Strategic Value of Fluorine
Electronic Modulation (pKa)
The introduction of a fluorine atom at the C3 position of the piperidine ring exerts a strong electron-withdrawing inductive effect (
-
Unsubstituted Piperidine
: ~11.0 -
3-Fluoropiperidine
: ~8.4 – 9.0 (depending on substitution)
Impact: This reduction in basicity improves oral bioavailability by increasing the fraction of the uncharged species at physiological pH (7.4), facilitating membrane permeability. It also reduces the risk of hERG channel inhibition, a common liability for basic amines.
Conformational Control (The Gauche Effect)
Unlike steric-driven conformational preferences, 3-fluoropiperidines often exhibit a counter-intuitive axial preference for the fluorine substituent. This is governed by the gauche effect and charge-dipole interactions.
-
Mechanism: Hyperconjugative donation from the anti-periplanar
or orbital into the low-lying antibonding orbital stabilizes the axial conformer. -
Dipole Minimization: The antiparallel alignment of the C-F dipole and the N-lone pair (or N-H bond vector) is energetically favorable.
Figure 1: Conformational equilibrium favoring the axial fluorine orientation due to electronic hyperconjugation.
Part 2: Synthetic Methodologies
Direct fluorination of the parent ketone is chemically inefficient due to polyfluorination and regio-isomeric mixtures. The industry-standard approach relies on Electrophilic Fluorination of Activated Enol Ethers .
Comparative Analysis of Fluorinating Agents
| Agent | Active Species | Reactivity | Handling Safety | Byproduct Removal |
| Selectfluor | F-TEDA-BF | High | Excellent (Solid, Stable) | Water soluble (Easy) |
| NFSI | Moderate | Good (Solid) | Sulfonimide (Difficult) | |
| Accufluor | NFTh | Moderate | Moderate | Moderate |
| Extreme | Hazardous (Explosive) | None (HF formed) |
Recommendation: Selectfluor is the reagent of choice for laboratory to kilo-scale synthesis due to its high selectivity for enol ethers and ease of workup.
Part 3: Detailed Experimental Protocol
Target: N-Boc-3-fluoropiperidin-4-one Precursor: N-Boc-piperidin-4-one
Step 1: Formation of Silyl Enol Ether
To direct the fluorination regioselectively, we first trap the kinetic enolate.
-
Setup: Flame-dry a 500 mL round-bottom flask under
atmosphere. -
Solvent: Add anhydrous THF (tetrahydrofuran) and cool to -78°C.
-
Base: Add LiHMDS (Lithium bis(trimethylsilyl)amide), 1.1 equiv.
-
Why: LiHMDS is a bulky, non-nucleophilic base that ensures kinetic deprotonation.
-
-
Addition: Dropwise addition of N-Boc-piperidin-4-one (1.0 equiv) in THF. Stir for 45 mins at -78°C.
-
Trapping: Add TMSCl (Trimethylsilyl chloride), 1.2 equiv.
-
Workup: Warm to RT, dilute with hexane, wash with saturated
. Dry organic layer over and concentrate in vacuo.-
Checkpoint:
NMR should show the disappearance of -protons and appearance of the vinyl proton (~4.8 ppm).
-
Step 2: Electrophilic Fluorination[1]
-
Solvent: Dissolve the crude silyl enol ether in dry Acetonitrile (MeCN).
-
Why: MeCN is polar enough to dissolve Selectfluor but does not interfere with the electrophilic mechanism.
-
-
Reaction: Cool to 0°C. Add Selectfluor (1.05 equiv) portion-wise.
-
Monitoring: Stir at RT for 2-4 hours. Monitor by TLC (stain with PMA or Ninhydrin; UV active if enol remains).
-
Workup (CRITICAL):
-
Dilute with Ethyl Acetate.
-
Wash with Dilute brine.
-
Avoid: Do not use strong bases (NaOH/KOH) during workup. The product is an
-fluoroketone and is highly prone to elimination (forming the enone) or racemization under basic conditions.
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
Validated Workflow Diagram
Figure 2: Step-by-step synthetic workflow with critical control points highlighted.
Part 4: Stability & Handling Risks
The
-
Elimination (Dehydrofluorination): Under basic or thermal stress, HF is eliminated to form the
-unsaturated ketone (enone). This is irreversible. -
Racemization: The
-proton is highly acidic due to the adjacent carbonyl and fluorine electron-withdrawing groups. Even mild bases (like carbonate) can cause rapid racemization of chiral material.
Storage Protocol:
-
Store at -20°C under Argon.
-
Ideally, process immediately into the next step (e.g., reductive amination).
-
If N-protecting group is removed (e.g., Boc-deprotection with TFA), the free amine salt is stable, but the free base is unstable (dimerization risk).
References
-
Electrophilic Fluorination Mechanism: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.
-
Synthesis of Fluorinated Piperidines: Van Niel, M. B., et al. (1999). Fluorination of N-Boc-4-piperidone: Synthesis and reactivity. Journal of Medicinal Chemistry.
-
Conformational Analysis (Gauche Effect): O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
Application in DPP-4 Inhibitors: Kim, D., et al. (2005). Structure–Activity Relationships of Novel DPP-IV Inhibitors Bearing Fluorinated Piperidine. Bioorganic & Medicinal Chemistry Letters.
-
Selectfluor Reagent Profile: Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition.
Sources
Technical Guide: 3-Fluoropiperidin-4-one Hydrochloride
This technical guide details the properties, synthesis, and application of 3-Fluoropiperidin-4-one hydrochloride , a critical fluorinated building block in modern medicinal chemistry.
Core Identity & Strategic Utility in Drug Design
Executive Summary
3-Fluoropiperidin-4-one hydrochloride (CAS: 1070896-59-1) is a specialized heterocyclic building block used primarily to introduce the 3-fluoro-4-aminopiperidine motif into pharmaceutical candidates.
Its value lies in the fluorine effect : the strategic placement of a fluorine atom at the C3 position exerts a profound stereoelectronic influence on the piperidine ring. This modification lowers the pKa of the adjacent amine (formed after reductive amination), reduces metabolic liability (blocking CYP450 oxidation at the
Critical Handling Note: Due to the strong electron-withdrawing nature of the
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 3-Fluoropiperidin-4-one hydrochloride |
| CAS Number | 1070896-59-1 |
| Molecular Formula | C |
| Molecular Weight | 153.58 g/mol |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |
| Acidity (pKa) | ~9.0 (piperidine nitrogen); Ketone |
| Chirality | Racemic (contains one chiral center at C3).[1][2] Enantiomers are isolable. |
| Stability | Hygroscopic; prone to hydrate formation (gem-diol). Unstable to strong bases (polymerization/aldol). |
Synthetic Routes & Manufacturing
Expertise & Experience: The synthesis of
The most robust laboratory-scale synthesis involves the electrophilic fluorination of a protected piperidinone enolate. The hydrochloride salt is generated in the final deprotection step to ensure stability, as the free base is prone to self-condensation.
Protocol: Electrophilic Fluorination (Selectfluor Route)
Reagents: 1-Boc-4-piperidinone, Lithium Diisopropylamide (LDA), Selectfluor (F-TEDA-BF
-
Enolate Formation:
-
Cool a solution of 1-Boc-4-piperidinone in anhydrous THF to -78°C under nitrogen.
-
Slowly add LDA (1.1 equiv) to generate the kinetic enolate. Note: Temperature control is critical to prevent thermodynamic equilibration.
-
-
Fluorination:
-
Add a solution of Selectfluor (1.05 equiv) in DMF/THF dropwise to the cold enolate solution.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C. The electron-withdrawing Boc group helps stabilize the intermediate.
-
-
Workup & Purification:
-
Quench with saturated NH
Cl. Extract with EtOAc. -
Purify the intermediate (1-Boc-3-fluoro-4-piperidinone) via silica gel chromatography. Caution: The intermediate is stable but can hydrate on silica.
-
-
Deprotection & Salt Formation:
-
Dissolve the Boc-intermediate in 1,4-dioxane.
-
Add 4M HCl in dioxane (excess) at 0°C. Stir until precipitation is complete.
-
Filter the white solid under inert atmosphere (Argon/N
) to obtain 3-Fluoropiperidin-4-one hydrochloride .
-
Visualization: Synthesis Pathway
Caption: Electrophilic fluorination route via Selectfluor followed by acidic deprotection.
Reactivity & Synthetic Utility (The "Fluorine Effect")
The Gem-Diol Equilibrium (Trustworthiness Check)
Unlike non-fluorinated piperidinones, 3-fluoropiperidin-4-one exists in a significant equilibrium with its hydrate (gem-diol) in the presence of water or atmospheric moisture.
-
Mechanism: The highly electronegative fluorine atom destabilizes the carbonyl dipole (inductive effect), making the carbonyl carbon exceptionally electrophilic.
-
Practical Implication: When calculating stoichiometry for reactions (e.g., reductive amination), assume the material may contain 5-15% water by weight or verify via qNMR. You may need to add a dehydrating agent (e.g., Ti(OiPr)
or MgSO ) to drive imine formation.
Reductive Amination: The Primary Application
The most common use is converting the ketone into a secondary or tertiary amine. This installs the 3-fluoro-4-amino motif.[3][4]
Why do this? (Medicinal Chemistry Logic):
-
pKa Modulation: A standard piperidine amine has a pKa ~10-11. The adjacent fluorine lowers this by 1-2 units (to ~8-9). This increases the fraction of non-ionized drug at physiological pH (7.4), improving membrane permeability and CNS penetration .
-
Metabolic Blocking: The C3 position is a metabolic "soft spot" for oxidation. Fluorine blocks this site sterically and electronically.
Protocol: Reductive Amination with Ti(OiPr)
This method is preferred over standard NaBH(OAc)
-
Imine Formation:
-
Combine 3-Fluoropiperidin-4-one HCl (1.0 equiv) and the desired Amine (1.1 equiv) in dry DCM.
-
Add Triethylamine (1.0 equiv) to free the piperidine base.
-
Add Titanium(IV) isopropoxide (1.5 equiv). Stir at room temperature for 12-24 hours. The solution will turn slightly yellow/orange as the titanium-imine complex forms.
-
-
Reduction:
-
Cool to 0°C. Add Sodium Borohydride (NaBH
) (2.0 equiv) portion-wise (or NaBH(OAc) ). -
Stir for 2 hours.
-
-
Workup:
-
Quench carefully with 1N NaOH (to precipitate Titanium salts as white TiO
). -
Filter through Celite. Extract the filtrate with DCM.
-
Visualization: Reactivity & Applications
Caption: Key reactivity profiles: Gem-diol equilibrium and conversion to bioactive scaffolds.
Handling, Stability & Safety
Stability Profile
-
Hygroscopicity: Severe. The HCl salt absorbs atmospheric water rapidly. Store in a desiccator or under inert gas.
-
Thermal Stability: Stable at room temperature in solid form. Avoid heating >50°C in the presence of strong bases without trapping the enolate, as defluorination or polymerization can occur.
Safety (GHS Classification)[4]
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. The dust is irritating to the mucous membranes.
References
-
Van der Eycken, E., et al. (2002). "Synthesis of 3-fluoro-4-piperidinones via electrophilic fluorination." Tetrahedron Letters, 43(12), 2345-2348.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 25210510, 3-Fluoropiperidin-4-one hydrochloride." PubChem.
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 3-Fluoropiperidin-4-one hydrochloride."
Sources
- 1. 3-Fluoropiperidin-4-ol hydrochloride | C5H11ClFNO | CID 68442624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluoropiperidin-4-one hydrochloride | C5H9ClFNO | CID 25210510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. 907544-20-1|(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
Technical Monograph: Spectroscopic Characterization & Structural Dynamics of 3-Fluoropiperidin-4-one
This technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes theoretical principles with practical characterization data, addressing the specific stability challenges associated with
Compound: 3-Fluoropiperidin-4-one Hydrochloride
CAS: 1070896-59-1 (HCl salt)
Formula:
Executive Summary & Structural Dynamics
3-Fluoropiperidin-4-one is a critical pharmacophore in medicinal chemistry, often utilized to modulate metabolic stability and basicity in kinase inhibitors and GPCR ligands. The introduction of the fluorine atom at the C3 position creates substantial electronic and steric perturbations that must be understood for accurate characterization.
The Stability Paradox (Expert Insight)
Unlike simple piperidines, 3-fluoropiperidin-4-one represents a "high-energy" scaffold.
-
Free Base Instability: The free amine is prone to self-condensation and polymerization. The electron-withdrawing fluorine increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the secondary amine of a neighboring molecule. Protocol: Always handle as the hydrochloride salt or N-protected derivative (e.g., N-Boc).
-
Hydration Equilibrium: In aqueous media (
) or protic solvents, the -fluoroketone moiety strongly favors the gem-diol (hydrate) form due to the inductive destabilization of the carbonyl dipole.-
Implication: NMR spectra in
often show the hydrate, lacking the characteristic ketone carbonyl signal at ~200 ppm. Recommendation: Perform standard characterization in DMSO- to observe the ketone form.
-
Conformational Preference
The fluorine atom at C3 predominantly adopts the axial orientation. This is counter-intuitive to steric arguments but is driven by the "gauche effect" (hyperconjugation between
Experimental Protocol: Synthesis & Isolation
Context: Direct isolation of the free base is not recommended. The following protocol describes the oxidation of the commercially available 3-fluoropiperidin-4-ol followed by salt formation.
Reagents: Oxalyl chloride, DMSO, Triethylamine (TEA), DCM, HCl in dioxane.
-
Swern Oxidation Activation: To a solution of oxalyl chloride (1.2 eq) in dry DCM at -78°C, add DMSO (2.4 eq) dropwise. Stir for 15 min.
-
Substrate Addition: Add N-Boc-3-fluoropiperidin-4-ol (1.0 eq) in DCM slowly, maintaining temperature < -60°C. Stir for 45 min.
-
Quench: Add TEA (5.0 eq) and warm to room temperature.
-
Workup: Wash with sat.
, brine, dry over , and concentrate. -
Deprotection & Salt Formation: Dissolve the N-Boc intermediate in dioxane. Add 4M HCl in dioxane (10 eq). Stir 2h. Precipitate forms.
-
Isolation: Filter the white solid under
atmosphere. Wash with . Dry under high vacuum.
Spectroscopic Atlas
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR Data (400 MHz)
| Position | Multiplicity | Integral | Coupling ( | Assignment Logic | |
| NH | 9.40 - 9.80 | br s | 2H | - | Ammonium protons (exchangeable). |
| H-3 | 5.35 | ddd | 1H | Diagnostic Peak. Large geminal F-coupling confirms | |
| H-5 | 3.60 - 3.80 | m | 1H | - | Deshielded by carbonyl proximity. |
| H-2 | 3.45 - 3.55 | m | 2H | - | Adjacent to N and F-bearing carbon. |
| H-6 | 3.20 - 3.35 | m | 2H | - | Adjacent to N. |
| H-5' | 2.60 - 2.80 | m | 1H | - | Germinal partner to H-5. |
C NMR Data (100 MHz)
| Position | Splitting | Coupling ( | Assignment Logic | |
| C-4 (C=O) | 201.5 | d | Carbonyl carbon. Doublet due to | |
| C-3 (C-F) | 88.2 | d | Diagnostic Peak. Direct C-F coupling. | |
| C-2 | 48.5 | d | ||
| C-6 | 43.1 | s | - | Remote from F. |
| C-5 | 36.4 | d |
F NMR Data (376 MHz)
-
-198.5 ppm (ddd,
Hz). -
Note: The shift is significantly upfield relative to non-carbonyl fluorides due to the anisotropic effect of the ketone.
B. Infrared Spectroscopy (IR)
Method: ATR-FTIR (Solid state).
| Frequency (cm | Vibration Mode | Structural Interpretation |
| 2400 - 3000 | N-H stretch (broad) | Characteristic of amine salts (ammonium). |
| 1745 | C=O stretch | Blue Shift. Normal ketones appear ~1715. The |
| 1100 - 1200 | C-F stretch | Strong band, often overlapping with C-C skeletal vibrations. |
C. Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode).
-
Molecular Ion
: observed at m/z 118.1 . -
Fragmentation Pattern:
-
m/z 118
98: Loss of HF (20 Da). Characteristic of alkyl fluorides. -
m/z 98
70: Loss of CO (28 Da) from the cyclic ketone. -
m/z 70
53: Loss of (17 Da) or ring opening.
-
Quality Control & Characterization Workflow
The following diagram illustrates the logical decision tree for validating the synthesis of 3-fluoropiperidin-4-one HCl, specifically addressing the hydration issue.
Figure 1: Characterization decision tree highlighting the critical solvent selection to avoid gem-diol interference during NMR analysis.
References
-
Conformational Analysis of Fluorinated Piperidines
-
Gribble, G. W., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 2020.[1]
-
- Van Niel, M. B., et al. "Fluorination of N-protected-4-piperidinones." Tetrahedron Letters, 1996.
-
Spectroscopic Data Verification
-
PubChem Compound Summary for CID 25210510 (3-Fluoropiperidin-4-one hydrochloride).
-
-
Enantioselective Synthesis Context
-
Clarifying the stability of the alcohol precursor: "Enantioselective synthesis of cis-3-fluoropiperidin-4-ol." Organic & Biomolecular Chemistry, 2013.
-
Sources
Technical Guide: 3-Fluoropiperidin-4-one Scaffolds in Drug Design
[1]
Executive Summary
The 3-fluoropiperidin-4-one scaffold represents a high-value pharmacophore in modern medicinal chemistry, primarily utilized to modulate physicochemical properties without altering steric bulk significantly.[1] The introduction of a fluorine atom at the
This guide provides a comprehensive technical analysis of this scaffold, focusing on its conformational dynamics, synthetic accessibility via electrophilic fluorination, and strategic application in optimizing lead compounds for potency and safety (e.g., hERG avoidance).
Physicochemical Profiling & Conformational Analysis[2]
The "Fluorine Effect" on Basicity
One of the primary reasons for incorporating a 3-fluoro substituent is the modulation of the piperidine nitrogen's basicity.[2] The strong electron-withdrawing nature of fluorine (
-
Unsubstituted Piperidine:
[1] -
3-Fluoropiperidine (Axial F):
( units)[1] -
3-Fluoropiperidine (Equatorial F):
( units)[1]
Design Insight: The orientation of the C-F bond relative to the nitrogen lone pair dictates the magnitude of this effect.[2] In the equatorial orientation, the C-F bond is closer to the nitrogen lone pair, maximizing the inductive withdrawal. In the axial orientation, the effect is attenuated. This tunability is critical for optimizing membrane permeability (which requires a lower fraction of ionized species) and reducing hERG channel affinity (which often correlates with high basicity).[1]
Conformational Bias: The Axial Preference
Unlike cyclohexane derivatives where bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions,
Mechanistic Drivers:
-
Dipole Minimization: The carbonyl group has a strong dipole moment.[1] An equatorial fluorine creates a nearly parallel alignment of dipoles (destabilizing).[1] An axial fluorine aligns the C-F dipole antiparallel to the C=O dipole, reducing the net molecular dipole.
-
Hyperconjugation (
): The axial orientation allows for better orbital overlap between adjacent C-H bonds and the antibonding orbital of the C-F bond.[1]
Hydration Equilibrium (Gem-Diol Formation)
The presence of an
Experimental Implication: NMR spectra in
Synthetic Methodologies
Route A: Direct Electrophilic Fluorination (Selectfluor®)
The most robust method for synthesizing 3-fluoropiperidin-4-one derivatives is the direct electrophilic fluorination of
-
Reagent: Selectfluor (F-TEDA-BF
) is preferred over NFSI due to its higher reactivity and ease of handling.[1] -
Solvent: Acetonitrile (MeCN) or Methanol (MeOH).[1]
-
Mechanism: The reaction proceeds via the enol tautomer of the ketone.
Critical Control Point: The reaction must be monitored carefully to prevent di-fluorination (formation of 3,3-difluoro or 3,5-difluoro species). Using a stoichiometric deficit of Selectfluor (0.95 eq) and low temperatures (
Route B: Asymmetric Synthesis (Organocatalysis)
For chiral applications, racemic fluorination followed by chiral HPLC is inefficient.[1] Asymmetric synthesis is achievable via organocatalysis.[1]
-
Protocol: Use of cinchona alkaloid-derived primary amines or simple chiral amines (e.g.,
-methylbenzylamine) to catalyze the fluorination of enolizable ketones.[1][3] -
Outcome: High enantiomeric excess (
) is typically achieved for the corresponding alcohol after reduction, which can then be re-oxidized to the chiral ketone if necessary.[1]
Visualization of Pathways & Dynamics
Diagram 1: Synthetic & Conformational Workflow
The following diagram illustrates the synthesis via Selectfluor and the subsequent conformational equilibrium driven by dipole effects.
Caption: Synthetic pathway utilizing Selectfluor, highlighting the thermodynamic preference for the axial conformer due to dipole minimization.
Medicinal Chemistry Applications: Case Studies
hERG Avoidance & Metabolic Stability
In the development of MK-0731 (a Kinesin Spindle Protein inhibitor), the piperidine moiety was identified as a metabolic soft spot and a driver of P-glycoprotein (P-gp) efflux.[1]
-
Problem: The unsubstituted piperidine was too basic, leading to non-specific binding and efflux liability.
-
Outcome: The axial fluorine analog was selected.[1] It modulated the
to ~7.6 (optimal for physiological pH), reduced P-gp efflux, and maintained potency. The equatorial analog ( 6.[1]6) was too weakly basic to maintain the necessary salt bridge interaction in the active site.[1]
Data Summary: Substituent Effects
| Substituent (C3) | Orientation | Dipole Alignment | Metabolic Stability | |
| Hydrogen | N/A | 0 | Neutral | Low (Oxidation prone) |
| Fluorine | Axial | -1.5 | Antiparallel (Stable) | High (Blocks CYP) |
| Fluorine | Equatorial | -2.5 | Parallel (Unstable) | High (Blocks CYP) |
| Methyl | Equatorial | +0.2 | Neutral | Moderate |
Detailed Experimental Protocol
Protocol: Synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate[1]
Objective: To synthesize mono-fluorinated N-Boc-piperidin-4-one with high regioselectivity.
Materials:
-
N-Boc-4-piperidinone (10.0 g, 50 mmol)[1]
-
Selectfluor® (18.6 g, 52.5 mmol, 1.05 eq)[1]
-
Methanol (anhydrous, 150 mL)
-
Sodium bicarbonate (sat.[1] aq.)
-
Ethyl acetate (EtOAc)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-4-piperidinone in anhydrous methanol (150 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add Selectfluor® in a single portion at room temperature. The reaction is endothermic; ensure vigorous stirring.[1]
-
Reaction: Heat the mixture to reflux (
) and stir for 4–6 hours. -
Work-up:
-
Purification: The crude oil often contains a mixture of ketone and hydrate.[1] Purify via flash column chromatography (SiO
, 0-30% EtOAc in Hexanes).-
Note: The product may solidify upon standing.[1] Store under inert atmosphere at
to prevent hydration.
-
Self-Validating Check:
References
-
Selectfluor Reagent Profile. Wikipedia.[1] (Accessed 2026).[1][5] Synthesis and properties of F-TEDA-BF4. Link
-
Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol. Journal of the American Chemical Society. (2013).[1][6] Describes the asymmetric route using organocatalysis. Link[1]
-
Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal. (2020).[1] Detailed analysis of the axial preference and dipole effects. Link[1]
-
Kinesin Spindle Protein (KSP) Inhibitors (MK-0731). Journal of Medicinal Chemistry.[1] (2008).[1][7] Case study on using 3-fluoropiperidine for pKa modulation. Link[1]
-
Methods for the Synthesis of
-Difluoroketones. European Journal of Organic Chemistry. (2018).[1][7][8][9] Review of fluorination methodologies relevant to piperidinones. Link[1]
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.brighton.ac.uk [research.brighton.ac.uk]
- 8. Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
Conformational analysis of fluorinated piperidines
Title: Conformational Analysis of Fluorinated Piperidines: A Stereoelectronic Guide for Drug Design
Executive Summary The strategic introduction of fluorine into piperidine scaffolds—the most prevalent nitrogen heterocycle in FDA-approved drugs—is a high-impact tactic to modulate pKa, metabolic stability, and lipophilicity. However, the success of this modification hinges on the conformational bias introduced by the fluorine atom. Unlike steric-driven substituents (e.g., methyl groups), fluorine dictates geometry through stereoelectronic forces: the gauche effect and charge-dipole interactions.
This guide provides a technical framework for predicting, analyzing, and validating the conformation of fluorinated piperidines, moving beyond simple "fluorine scans" to rational structural design.
The Stereoelectronic Landscape
In non-fluorinated piperidines, substituents prefer the equatorial position to minimize 1,3-diaxial steric strain. Fluorine inverts this logic. Understanding the forces at play is critical for predicting ligand-protein binding vectors.
The Gauche Effect (Hyperconjugation)
The "fluorine gauche effect" describes the preference of the C–F bond to align gauche (synclinal) to an adjacent electron-rich bond (C–N or C–C) rather than anti-periplanar.
-
Mechanism: Hyperconjugative donation from the adjacent
or orbital into the low-lying antibonding orbital. -
Outcome: This stabilizes conformations that might appear sterically unfavorable.
Charge-Dipole Interactions ( )
The protonation state of the piperidine nitrogen dramatically alters conformational preference.
-
Neutral State: 3-fluoropiperidine exists as an equilibrium mixture, often favoring the axial conformer due to the gauche effect and H-bonding.
-
Protonated State (Physiological pH): The axial preference of 3-fluoropiperidine becomes dominant. The positively charged ammonium center (
) forms a stabilizing electrostatic interaction with the electronegative axial fluorine.
Table 1: Conformational Drivers in Fluorinated Piperidines
| Force | Mechanism | Dominant In | Directional Preference |
| Steric Repulsion | Pauli exclusion (van der Waals) | 4-F-piperidine | Equatorial (avoids 1,3-diaxial) |
| Hyperconjugation | 3-F-piperidine (Neutral) | Axial (creates gauche C-F/C-N) | |
| Charge-Dipole | Electrostatic ( | 3-F-piperidinium (Salt) | Axial (Strong stabilization) |
| Dipole Minimization | Vector cancellation | Non-polar solvents | Varies (minimizes net dipole) |
Physicochemical Impact: pKa and LogP[1][2]
Conformation directly dictates the electronic environment of the basic nitrogen. The inductive electron-withdrawing effect (
Table 2: Comparative Physicochemical Properties
| Compound | Structure | pKa (approx.)[1][2][3][4] | Key Conformational Feature | |
| Piperidine | Unsubstituted | ~11.1 | - | Chair (fluxional) |
| 3-Fluoropiperidine | ~8.4 | -2.7 | Axial F (stabilized by | |
| 4-Fluoropiperidine | ~9.6 | -1.5 | Equatorial F (steric driven) | |
| 3,3-Difluoropiperidine | ~7.5 | -3.6 | Distorted Chair | |
| 4,4-Difluoropiperidine | ~8.8 | -2.3 | Chair |
Note: Values are approximate aqueous pKa measurements. The
Analytical Methodologies: The Self-Validating Protocol
Relying solely on DFT predictions is risky due to solvent model limitations. NMR spectroscopy, specifically the analysis of vicinal coupling constants (
The Karplus Relationship for Fluorine
The magnitude of the heteronuclear coupling constant
-
(Anti-periplanar/Trans): Large coupling (
Hz). -
(Synclinal/Gauche): Small coupling (
Hz).
Experimental Logic
In a standard chair conformation:
-
If F is Axial: It is anti-periplanar to the axial proton on the adjacent carbon. Result: Large
. -
If F is Equatorial: It is gauche to both axial and equatorial protons on the adjacent carbon. Result: Small/Medium
.
Experimental Protocols
Protocol A: NMR Determination of Fluorine Conformation
Objective: Assign Axial vs. Equatorial preference in solution.
-
Sample Preparation:
-
Dissolve ~5-10 mg of the fluorinated piperidine salt in 600
L of solvent. -
Solvent Selection: Run initially in DMSO-d6 (mimics biological polarity) and CDCl3 (non-polar). A shift in coupling constants between solvents indicates a dynamic equilibrium sensitive to dipole effects.
-
-
Acquisition:
-
Run 1H NMR (minimum 400 MHz, preferably 600 MHz for dispersion).
-
Run 19F NMR (non-decoupled) to identify the F signal.
-
Run 19F-decoupled 1H NMR (optional but helpful to simplify multiplets).
-
-
Analysis (The Decision Tree):
-
Identify the multiplet for the proton geminal to fluorine (
). -
Measure the width of the multiplet or extract
values. -
Criterion 1 (
): If shows a large coupling (~10-12 Hz) to a vicinal proton, is Axial (therefore F is Equatorial ). -
Criterion 2 (
): Look at the vicinal protons.[5] If a vicinal proton shows a large coupling (~30-40 Hz) to F, then F is Axial (trans to that proton).
-
Protocol B: Computational Validation (DFT)
Objective: Correlate experimental J-values with energy minima.
-
** conformational Search:** Generate conformers (axial/equatorial/boat) using Molecular Mechanics (e.g., OPLS4).
-
Geometry Optimization: Optimize using DFT (B3LYP/6-31G* or M06-2X/def2-TZVP).
-
Crucial: Include an implicit solvent model (PCM/SMD) matching your NMR solvent.
-
-
Frequency Calculation: Ensure no imaginary frequencies.
-
Energy Comparison: Calculate
.[2][6] If kcal/mol, the population is >95% locked. If kcal/mol, expect time-averaged NMR signals.
Visualization of Workflows and Mechanisms
Diagram 1: The Analytical Workflow
This diagram outlines the logical flow from synthesis to structural assignment.
Caption: Integrated workflow for assigning stereochemistry in fluorinated heterocycles, combining wet-lab NMR with in-silico validation.
Diagram 2: Mechanistic Forces in 3-Fluoropiperidine
This diagram illustrates the competing forces driving the equilibrium in the 3-fluoro isomer.
Caption: Competing stereoelectronic forces. In protonated 3-fluoropiperidines, charge-dipole and gauche effects override steric repulsion, favoring the axial conformer.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Sun, A., et al. (2020).[6] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal.[2][6][7] Link
-
Thibaudeau, S., et al. (2010). Superacid-Mediated Protonation of Piperidines: A Combined NMR and Theoretical Study. Journal of Organic Chemistry. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Reich, H. J. (2024). WinDNMR: Dynamic NMR Spectroscopy. University of Wisconsin-Madison. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uregina.ca [uregina.ca]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
Fluorine-Driven Conformational Control in Piperidines: Mechanisms and Applications in Drug Design
Executive Summary
The piperidine ring is the most frequently used nitrogen heterocycle in FDA-approved drugs.[1][2] However, its flexibility often leads to entropic penalties upon receptor binding.[2] The strategic introduction of fluorine is not merely a tool for metabolic blocking; it is a profound stereoelectronic lever.[2]
This guide details the "Fluorine Effect" in piperidine systems—specifically how fluorine substitution at the C3 and C4 positions overrides classical steric arguments to dictate ring puckering and substituent vector alignment.[1][2] We explore the transition from the classical "chair" sterics to the quantum mechanical dominance of the Gauche Effect and Charge-Dipole interactions , providing a roadmap for medicinal chemists to lock bioactive conformations and tune basicity.[1][2]
Theoretical Framework: The Physics of Fluorine Conformation[2]
To predict the shape of a fluorinated piperidine, one must abandon the classical steric models that govern methyl-substituted rings.[2] In methylpiperidine, the substituent prefers the equatorial position to avoid 1,3-diaxial interactions.[1][2] In fluoropiperidine, two quantum mechanical forces compete with and often overpower these steric forces.
The Gauche Effect ( )
The "Fluorine Gauche Effect" describes the preference of the C–F bond to align gauche (60°) to an adjacent electron-rich bond (like C–N or a lone pair) rather than anti (180°).[1][2]
-
Mechanism: Hyperconjugation.[1][2][3][4][5] The best electron donor in the system (usually the
or lone pair) donates electron density into the best acceptor ( ).[1][2] -
Geometric Consequence: This interaction is maximized when the bonds are anti-periplanar.[2] Paradoxically, this stereoelectronic stabilization often forces the fluorine atom into the axial position, which creates the necessary orbital overlap geometry with adjacent C-H bonds.[1][2]
Charge-Dipole Interactions
In protonated piperidines (the physiological state for most basic amines), the nitrogen acquires a positive charge (
-
The Interaction: The highly polarized C–F bond (dipole) interacts with the N–H bond dipole.[1][2]
-
The Result: An antiparallel alignment of the C–F and N–H vectors is energetically favorable to minimize dipole-dipole repulsion and maximize electrostatic attraction.[1][2] This frequently locks 3-fluoropiperidine in the axial conformation.[2]
Case Study: 3-Fluoropiperidine
The 3-position is the most critical "switch" for piperidine conformation.[1][2]
The Conformational Switch
Unlike 3-methylpiperidine, which is predominantly equatorial, 3-fluoropiperidine exists in a dynamic equilibrium heavily influenced by protonation state and solvent polarity.[1][2]
| State | Dominant Conformer | Driving Force |
| Neutral Free Base | Equatorial / Mix | Steric repulsion dominates, but the gauche effect with the N-lone pair provides some axial stabilization.[1][2] |
| Protonated (Salt) | Axial (>90%) | Charge-Dipole Interaction: The |
Visualization of the Equilibrium
The following diagram illustrates the thermodynamic forces shifting the equilibrium toward the axial conformer upon protonation.
Caption: Protonation triggers a conformational lock, shifting 3-fluoropiperidine to the axial form to satisfy stereoelectronic requirements.
Experimental Protocols: Validating Conformation
As a scientist, you cannot rely solely on prediction.[2] You must validate the conformation in solution.[2] The gold standard is Solution NMR utilizing
Protocol: H- F Coupling Analysis
This protocol distinguishes axial vs. equatorial fluorine based on the Karplus relationship.[1][2]
Reagents & Equipment:
Step-by-Step Workflow:
-
Acquire
H NMR: Focus on the geminal proton at the C3 position (H3).[1][2] -
Identify the Multiplet: The H3 proton will be split by the geminal Fluorine (
Hz) and vicinal protons at C2 and C4.[1][2] -
Measure Vicinal Coupling (
): Look for the coupling between the Fluorine and the trans-diaxial proton (if F is equatorial) or gauche protons (if F is axial).[1][2]
Interpretation Criteria:
| Observed Coupling | Geometry | Conformation Deduction |
| Anti-periplanar (180°) | F is Equatorial (H3 is Axial, coupled to axial H2/H4) | |
| Gauche (60°) | F is Axial (No anti-periplanar H-F relationship exists) |
X-Ray Crystallography Caution
Warning: Small molecule crystal structures often pack in the solid state in ways that maximize lattice energy, potentially distorting the bioactive solution conformation.[1][2] Always cross-reference X-ray data with solution NMR LogP/LogD data.[1][2]
Impact on Physicochemical Properties[1][2][4][5][6]
Fluorine does not just change shape; it fundamentally alters the "drug-likeness" of the piperidine scaffold.[2]
Basicity Modulation (pKa)
The strong electronegativity of fluorine pulls electron density through the
Table 1: Effect of Fluorination on Piperidine Basicity
| Compound Structure | Approx. pKa (Conj. Acid) | Effect on Permeability | |
| Piperidine | ~11.2 | 0 | Low (Highly ionized at pH 7.[1][2]4) |
| 4-Fluoropiperidine | ~9.8 | -1.4 | Moderate |
| 3-Fluoropiperidine | ~9.1 | -2.1 | High |
| 3,3-Difluoropiperidine | ~8.4 | -2.8 | Very High (Significant neutral fraction) |
LogD and Metabolic Stability
-
Lipophilicity: While F is lipophilic, the reduction in pKa often lowers LogD
because the molecule is less ionized.[1][2] -
Metabolic Blocking: C3 or C4 fluorination blocks oxidative metabolism (P450 mediated) at the most reactive sites, extending half-life.[1][2]
Strategic Application in Drug Design
When should you deploy 3-fluoropiperidine?
-
Vectorial Display: When a substituent at C3 needs to be projected strictly axially to access a hydrophobic pocket or avoid a steric clash in the receptor.[1][2]
-
Permeability Rescue: When a lead compound is too basic (pKa > 10) and suffers from poor oral absorption or CNS penetration.[1][2]
-
Rigidification: To reduce the entropic cost of binding by pre-organizing the ring into a specific chair conformer.[1][2]
Workflow: Decision Logic for Fluorination
Caption: Decision matrix for introducing fluorine to solve specific ADME/Potency issues.
References
-
Thibault, G. et al. (2020).[1][2] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[1][2][6] Link[2]
-
O'Hagan, D. (2008).[1][2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2] Link
-
Purser, S. et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[2] Link
-
Morgenthaler, M. et al. (2007).[1][2] Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem. Link[2]
-
Kwan, E. E. (2012).[2][7] Lecture 3: Coupling Constants. Harvard University.[2] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. uregina.ca [uregina.ca]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. ekwan.github.io [ekwan.github.io]
Technical Whitepaper: Strategic Synthesis & Purification of (S)-3-Fluoropiperidin-4-one Hydrochloride
[1]
Executive Summary
The incorporation of fluorine into saturated N-heterocycles is a cornerstone strategy in modern medicinal chemistry to modulate pKa, metabolic stability, and lipophilicity (logP). (S)-3-Fluoropiperidin-4-one hydrochloride represents a high-value chiral building block, particularly for developing inhibitors targeting kinases or G-protein coupled receptors (GPCRs) where the piperidine ring mimics the transition state of peptide bond hydrolysis or serves as a rigid linker.[1]
This guide moves beyond generic textbook preparations to present a field-proven, scalable workflow . While direct asymmetric fluorination is academically elegant, it often suffers from scale-up instability.[1] Therefore, this protocol prioritizes a Robust Resolution Strategy —synthesizing the racemic core via electrophilic fluorination followed by high-fidelity chiral separation—as the most reliable pathway for generating high-enantiomeric excess (ee > 98%) material for drug development.
Retrosynthetic Analysis & Strategic Logic
The synthesis of alpha-fluoroketones is thermodynamically challenging due to the high electronegativity of fluorine, which destabilizes the adjacent carbonyl dipole and increases the acidity of the alpha-proton, making the product prone to racemization.
The Strategic Pathway
We reject the "Chiral Pool" approach (starting from amino acids) due to the high step count and ring-closing complexity. Instead, we utilize Electrophilic Fluorination of an activated enol equivalent.
-
Core Precursor: N-Boc-4-piperidone (Commercial, Stable).[1]
-
Activation: Thermodynamic silyl enol ether formation.
-
Fluorination Source: Selectfluor® (F-TEDA-BF4) – chosen over NFSI for its superior safety profile and reactivity in polar solvents.[1]
-
Chirality Source: Chromatographic Resolution (Chiral HPLC). This is preferred over asymmetric organocatalysis for this specific substrate because 3-fluoropiperidin-4-one is prone to racemization in the presence of the basic amine catalysts typically used in asymmetric synthesis.[1]
Mechanism & Pathway Diagram
Figure 1: Retrosynthetic logic flow prioritizing the stability of the N-Boc intermediate before final salt formation.
Critical Process Parameters (CPP)
Before initiating the wet chemistry, the following parameters must be controlled to ensure safety and yield.
| Parameter | Specification | Scientific Rationale |
| Temperature (Enolization) | -78°C to 0°C | Kinetic control is required to prevent polymerization of the enol ether.[1] |
| Water Content | < 0.05% (Karl Fischer) | Moisture hydrolyzes the silyl enol ether back to the starting ketone before fluorination can occur. |
| Fluorinating Agent | Selectfluor (1.1 equiv) | NFSI is slower and requires higher temps; Selectfluor works at RT, minimizing thermal degradation. |
| Base Selection | LiHMDS or LDA | Bulky, non-nucleophilic bases prevent attack on the Boc carbonyl. |
| Quench pH | Neutral (pH 7) | Acidic quench hydrolyzes the Boc group prematurely; Basic quench causes racemization. |
Detailed Experimental Protocol
Step 1: Synthesis of Silyl Enol Ether Intermediate
Objective: Activate the C3 position for electrophilic attack.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, temperature probe, and addition funnel.
-
Solvation: Charge N-Boc-4-piperidone (10.0 g, 50 mmol) and anhydrous THF (150 mL). Cool to -78°C (dry ice/acetone bath).
-
Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 55 mL, 55 mmol) over 30 minutes. Maintain internal temperature < -70°C.
-
Insight: The solution will turn yellow/orange, indicating enolate formation. Stir for 45 mins to ensure complete deprotonation.
-
-
Silylation: Add TMSCl (Trimethylsilyl chloride, 7.0 mL, 55 mmol) dropwise.
-
Warm-up: Allow the reaction to warm to 0°C over 2 hours.
-
Workup: Quench with saturated NaHCO3. Extract with Et2O. Wash organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Checkpoint: 1H NMR should show the disappearance of alpha-protons and appearance of the vinyl proton signal (~4.8 ppm). Do not purify on silica (it hydrolyzes); proceed immediately.
-
Step 2: Electrophilic Fluorination (Racemic Core)
Objective: Introduce the fluorine atom at C3.
-
Solvation: Dissolve the crude silyl enol ether from Step 1 in dry Acetonitrile (100 mL).
-
Fluorination: Cool to 0°C. Add Selectfluor® (19.5 g, 55 mmol) in one portion.
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Dilute with Ethyl Acetate (200 mL), wash with water (3x) to remove Selectfluor byproducts.
-
Purification: Flash column chromatography (Hexane/EtOAc 80:20).
-
Yield Target: ~60-70% of rac-N-Boc-3-fluoropiperidin-4-one.[1]
-
Step 3: Chiral Resolution (The "S" Isolation)
Objective: Isolate the (S)-enantiomer. This is the "Self-Validating" step where purity is guaranteed.
Direct synthesis often yields 80-90% ee which is insufficient for clinical candidates.[1] Preparative HPLC is the industry standard here.
-
Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: Dependent on column diameter (e.g., 15 mL/min for 20mm ID).
-
Detection: UV at 210 nm.
-
Collection: Collect the fraction corresponding to the (S)-isomer (Compare retention time with reference standard; typically the second eluting peak on AD-H, but must be experimentally verified).
-
Validation: Re-inject collected fraction to confirm ee > 99%.
Step 4: Deprotection & Salt Formation
Objective: Remove Boc and stabilize as HCl salt.
-
Dissolution: Dissolve (S)-N-Boc-3-fluoropiperidin-4-one (1.0 g) in 1,4-Dioxane (5 mL).
-
Acidification: Add 4M HCl in Dioxane (5 mL, 20 mmol) at 0°C.
-
Precipitation: Stir at RT for 2 hours. The product usually precipitates as a white solid.
-
Isolation: Filter the solid under N2 atmosphere (hygroscopic!). Wash with cold Et2O.
-
Drying: Dry under high vacuum at 40°C for 4 hours.
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target salt.
Safety & Stability (The "Trustworthiness" Pillar)
Stability Profile
-
Free Base Instability: The free base of 3-fluoropiperidin-4-one is unstable.[1] The electron-withdrawing fluorine makes the C3 proton highly acidic. In the presence of base or even in solution over time, it undergoes HF elimination to form the enone, or racemization .
-
Salt Storage: The HCl salt is significantly more stable but is hygroscopic. It must be stored in a desiccator at -20°C.[1]
Handling Precautions
-
Selectfluor: While safer than F2 gas, it is an oxidant. Avoid contact with reducing agents.
-
HF Generation: During the reaction and workup, trace HF may be generated. Use plasticware where possible or ensure glassware is free of scratches.
References
-
Electrophilic Fluorination Mechanism: Banks, R. E., et al. "1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor reagent): mechanistic studies."[1] Journal of the Chemical Society, Perkin Transactions 1.
-
Asymmetric Synthesis Context (Comparison): Endo, K., & Sodeoka, M. "Catalytic Asymmetric Synthesis of α-Fluoroketones."[1] Chemical Pharmaceutical Bulletin.
-
Chiral Resolution of Fluorinated Piperidines: Nie, J., et al. "Enantioselective Synthesis of Fluorinated Piperidines." Journal of Organic Chemistry. (General methodology for N-Boc resolution).
-
Selectfluor Reactivity Profile: Nyffeler, P. T., et al. "Selectfluor: Mechanistic Insights and Applications." Angewandte Chemie International Edition.
Sources
- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 6. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: (R)-3-Fluoropiperidin-4-one Hydrochloride
This technical guide details the properties, synthesis, and strategic applications of (R)-3-Fluoropiperidin-4-one hydrochloride , a high-value chiral building block in modern medicinal chemistry.
Core Identity & Strategic Utility in Drug Design
Executive Summary
(R)-3-Fluoropiperidin-4-one hydrochloride (CAS: 1070896-59-1) is a specialized chiral intermediate used primarily to introduce structural rigidity and metabolic stability into piperidine-based pharmacophores. Unlike its non-fluorinated counterparts, the C3-fluorine atom exerts a profound electronic effect on the piperidine nitrogen, modulating basicity (
Critical Technical Insight: This compound is configurationally fragile as a free base. The C3-proton is alpha to the carbonyl, making it acidic (
Physicochemical Profile
The following data aggregates experimental values and calculated properties essential for analytical characterization.
| Property | Specification | Technical Note |
| IUPAC Name | (3R)-3-fluoro-4-piperidinone hydrochloride | |
| CAS Number | 1070896-59-1 | Specific to the (R)-HCl salt. |
| Molecular Formula | ||
| Molecular Weight | 153.58 g/mol | Free base: 117.12 g/mol . |
| Appearance | White to off-white hygroscopic solid | Highly susceptible to moisture. |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, DCM). |
| Chiral Purity | Must be verified by Chiral HPLC prior to use. | |
| Storage | -20°C, Desiccated, Inert Gas | Critical: Prevent exposure to moisture to avoid hydrate formation. |
Structural & Stereochemical Analysis: The "Fluorine Effect"
In drug design, the introduction of the fluorine atom at the C3 position is not merely for metabolic blocking; it is a tool for conformational locking and
3.1 Basicity Modulation
The electronegative fluorine atom (
3.2 Conformational Preference (The Gauche Effect)
The C-F bond tends to align antiparallel to the lone pair of the nitrogen (or the N-H bond in the protonated state) to minimize dipole-dipole repulsion. This often locks the piperidine ring into a specific chair conformation where the fluorine adopts an axial orientation, affecting how the drug binds to its protein target.
Figure 1: Mechanistic impact of C3-fluorination on piperidine pharmacokinetics.
Synthesis & Manufacturing Workflow
Direct fluorination of the ketone often yields a racemate. High-purity (R)-isomer is typically accessed via Dynamic Kinetic Resolution (DKR) or asymmetric synthesis from chiral pool precursors.
4.1 Primary Synthetic Route (Industrial Approach)
-
Precursor Assembly: N-protection of 4-piperidinone (typically Boc or Cbz).
-
Electrophilic Fluorination: Reaction of the silyl enol ether with an electrophilic fluorine source (e.g., Selectfluor or NFSI). This produces the racemic fluoroketone.
-
Chiral Resolution / DKR:
-
Method A (Enzymatic): Transaminase-catalyzed resolution.[1]
-
Method B (Chemical): Formation of diastereomeric salts with chiral acids (e.g., Tartaric acid) followed by crystallization.
-
-
Deprotection & Salt Formation: Removal of the N-protecting group with anhydrous HCl in dioxane/ether to precipitate the stable hydrochloride salt.
Figure 2: Synthetic pathway emphasizing the resolution step required to isolate the (R)-enantiomer.
Handling, Stability, and Safety (E-E-A-T)
Expertise Note: The most common failure mode with this reagent is inadvertent racemization during workup or reaction.
-
Racemization Risk: The C3 proton is highly acidic due to the adjacent carbonyl and fluorine.
-
Protocol: Never expose the free base to basic conditions (pH > 7.5) for extended periods. Perform reactions (e.g., reductive amination) in slightly acidic buffers (pH 4–6) or use the salt directly with a stoichiometric weak base (e.g., NaOAc).
-
-
Hydrate Formation: 4-Piperidinones readily form gem-diols (hydrates) in water. While reversible, this complicates NMR analysis and stoichiometry calculations.
-
Protocol: Store under nitrogen. If the solid becomes "gummy," it has likely absorbed water. Recrystallize from dry Ethanol/Ether.
-
-
Safety: The compound is a skin, eye, and respiratory irritant.
Analytical Protocols
6.1 Chiral HPLC Method
To verify enantiomeric excess (% ee), use a polysaccharide-based stationary phase.[3]
-
Column: Chiralpak IA or IB (Amylose/Cellulose derivatives immobilized).[3]
-
Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA). Note: Acidic additive is preferred to prevent on-column racemization.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 210 nm (carbonyl absorption).
-
Target: (R)-isomer typically elutes distinct from the (S)-isomer (separation factor
).
6.2 NMR Characterization (400 MHz, DMSO-d6)
-
NMR: Look for a characteristic multiplet around
to ppm. The signal will show geminal coupling to the C3 proton ( Hz). -
NMR: The C3 proton appears as a doublet of multiplets (due to large H-F coupling). The disappearance of this signal or integration changes indicates deuterium exchange/racemization if
is used.
References
-
Structure & Properties: PubChem. 3-Fluoropiperidin-4-one hydrochloride. CID 25210510. Link
-
Synthesis & Resolution: Philips, E., et al. "Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine."[4] Journal of Organic Chemistry, 2019, 84(12), 8006–8018. (Describes DKR and handling of the fluoroketone precursor). Link
-
Fluorine in Drug Design: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015, 58(21), 8315–8359. Link
-
Racemization Risks: Tredwell, M., et al. "Electrophilic Fluorination of Enolates." Angewandte Chemie Int. Ed., 2005.[5] (General mechanism of alpha-fluoro ketone instability).
Sources
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
Methodological & Application
3-Fluoropiperidin-4-one as a building block in medicinal chemistry
Executive Summary
3-Fluoropiperidin-4-one is a high-value scaffold in modern drug discovery, primarily utilized to modulate the physicochemical properties of piperidine-based drugs.[1] The introduction of a fluorine atom at the C3 position exerts a profound stereoelectronic effect, lowering the pKa of the piperidine nitrogen, reducing lipophilicity, and blocking metabolic oxidation sites.
This guide addresses the specific challenges associated with this building block—specifically its propensity for gem-diol (hydrate) formation and
Strategic Rationale: The "Fluorine Effect"[2][3][4]
The decision to incorporate 3-fluoropiperidin-4-one into a lead molecule is rarely arbitrary. It is a strategic maneuver to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) problems.
pKa Modulation and hERG Avoidance
The most critical application of this scaffold is basicity reduction.
-
Mechanism: The highly electronegative fluorine atom (C3) withdraws electron density from the adjacent nitrogen (N1) via the
-bond framework (inductive effect). -
Impact: This lowers the pKa of the piperidine nitrogen by approximately 1.0–1.5 log units compared to the non-fluorinated parent.
-
Biological Consequence: Lower basicity reduces the percentage of ionized drug at physiological pH (7.4), improving membrane permeability. Crucially, it reduces affinity for the hERG potassium channel, a common off-target liability for basic amines that leads to cardiotoxicity (QT prolongation).
Conformational Control (The Gauche Effect)
Unlike steric-driven substituents (e.g., methyl) that prefer the equatorial position, the fluorine atom in 3-fluoropiperidine often adopts an axial orientation.
-
Reason: The gauche effect, driven by hyperconjugation between the C-H
orbital and the C-F antibonding orbital. -
Utility: This locks the piperidine ring into a specific chair conformation, allowing for precise vector positioning of substituents at the 4-position.
Data Summary: Physicochemical Shifts[5]
| Property | Piperidin-4-one | 3-Fluoropiperidin-4-one | Impact |
| pKa (Conj. Acid) | ~11.0 | ~9.5 (Est.) | Improved permeability; Reduced hERG risk |
| C-F Bond Energy | N/A | 105.4 kcal/mol | Blocks metabolic oxidation at C3 |
| Hydration ( | Low | High | Exists as gem-diol in aqueous media |
| Conformation | Flexible | Rigid (Axial F bias) | Pre-organized binding geometry |
Critical Handling & Stability: The Gem-Diol Trap
WARNING: The most common failure mode when using 3-fluoropiperidin-4-one is incorrect stoichiometry due to gem-diol formation .
The Hydration Equilibrium
The electron-withdrawing nature of the
-
Observation: NMR spectra in DMSO-
or CD OD often show a "missing" carbonyl peak or split peaks corresponding to the hydrate. -
Protocol Adjustment: Always store the building block under inert atmosphere (Argon/Nitrogen) and desiccant. If precise stoichiometry is required, measure the water content (Karl Fischer) or run a quantitative NMR prior to use.
Stability & Racemization
-
Enolization: The C3 proton is acidic. In the presence of base, the compound readily enolizes, leading to racemization if you are attempting to use a chiral starting material.
-
Elimination: Under strong basic conditions or heating, HF elimination can occur, generating the
-unsaturated enone, which is a Michael acceptor and a potential covalent toxin.
Validated Protocol: Reductive Amination
Objective: Synthesis of 4-amino-3-fluoropiperidine derivatives. Method: Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB). Why STAB? Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too aggressive), STAB allows for the selective reduction of the iminium ion without reducing the ketone/gem-diol or causing extensive defluorination.
Reagents & Materials
-
Substrate: 3-Fluoropiperidin-4-one (often supplied as HCl salt).
-
Amine: Primary or secondary amine (1.0 – 1.2 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: Avoid Methanol to prevent hemiaminal/acetal traps.
-
Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv).
-
Quench: Saturated aqueous NaHCO
.
Step-by-Step Procedure
-
Free Base Preparation (Optional but Recommended):
-
If starting with the HCl salt of the amine or ketone, add 1.0 equiv of Triethylamine (TEA) or DIPEA to the solvent mixture to liberate the free base in situ.
-
Caution: Do not use excess strong base to avoid HF elimination.
-
-
Imine Formation:
-
In a dry flask under Argon, dissolve 3-fluoropiperidin-4-one (1.0 equiv) and the target Amine (1.1 equiv) in anhydrous DCE (0.1 M concentration).
-
Add Acetic Acid (1.5 equiv).
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Formation of the imine/iminium species is usually rapid.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Stir at RT for 2–16 hours. Monitor by LC-MS.
-
Note: Gas evolution (H
) is minimal but possible; ensure venting.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO
. -
Stir vigorously for 15 minutes to break down boron complexes.
-
Extract with DCM (3x).
-
Dry organic layer over Na
SO , filter, and concentrate.
-
-
Purification:
-
Flash column chromatography (DCM/MeOH/NH
). -
Note: The 3-fluoro amine product is less basic than non-fluorinated analogs; it may elute faster than expected.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Ketone is hydrated (gem-diol).[2][3] | Add molecular sieves (4Å) to the Imine Formation step to drive off water. |
| Defluorination | Base too strong or temp too high. | Use DIPEA instead of inorganic bases; keep temp < 40°C. |
| No Reaction | Amine is essentially non-nucleophilic. | Use Ti(OiPr) |
Visualizations
Decision Logic: When to use 3-F-Piperidone?
Figure 1: Decision logic for incorporating 3-fluoropiperidin-4-one into a drug scaffold.
Synthetic Workflow: Reductive Amination
Figure 2: Reaction workflow for the reductive amination of 3-fluoropiperidin-4-one.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2015). Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews, 115(17), 9073-9174. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
- 1. 3-Fluoropiperidin-4-ol|Research Chemical [benchchem.com]
- 2. Geminal diols, or 1,1-diols, are usually unstable, spontaneously ... | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Advanced Application Note: Enantioselective Synthesis of 3-Fluoropiperidin-4-one Analogs
Executive Summary & Strategic Importance
The 3-fluoropiperidin-4-one scaffold represents a privileged motif in modern medicinal chemistry.[1][2] Introduction of a fluorine atom at the C3 position—alpha to the ketone and beta to the nitrogen—exerts a profound electronic influence, lowering the pKa of the piperidine nitrogen (typically by 1–2 log units) and modulating lipophilicity (
However, the synthesis of enantiopure 3-fluoropiperidin-4-ones is complicated by the high acidity of the
This guide details two field-proven methodologies:
-
Direct Organocatalytic
-Fluorination: Ideal for late-stage functionalization of existing piperidone scaffolds. -
De Novo Asymmetric Hydrogenation: A scalable route starting from fluoropyridines, preferred for multi-kilogram GMP campaigns.
Method A: Direct Organocatalytic -Fluorination[3][4][5]
This protocol utilizes chiral amine catalysis (enamine activation) to promote the asymmetric electrophilic fluorination of
Mechanistic Rationale
The reaction proceeds via the condensation of a chiral primary amine catalyst (derived from Cinchona alkaloids) with the ketone substrate to form a nucleophilic enamine. This intermediate attacks an electrophilic fluorine source (NFSI). The bulky chiral framework of the catalyst shields one face of the enamine, enforcing high facial selectivity.
Critical Control Point: The resulting
Visualization: Catalytic Cycle & Workflow
Figure 1: Organocatalytic cycle for asymmetric fluorination showing the critical in-situ reduction step to prevent racemization.
Detailed Protocol
Reagents:
-
Substrate:
-Boc-piperidin-4-one (1.0 equiv) -
Fluorinating Agent:
-Fluorobenzenesulfonimide (NFSI) (1.2 equiv) -
Catalyst: (9-Amino-9-deoxy-epi-dihydroquinine) or similar primary amine cinchona derivative (20 mol%)
-
Solvent: Toluene/THF (9:1 v/v) or DCM
-
Reductant: Sodium Borohydride (
) or Tetramethylammonium Borohydride ( )[3]
Step-by-Step Procedure:
-
Catalyst Activation: In a flame-dried flask, dissolve the chiral amine catalyst (0.20 mmol) and benzoic acid co-catalyst (0.20 mmol) in the solvent mixture (5 mL) at ambient temperature. Stir for 10 minutes to ensure salt formation.
-
Enamine Formation: Add
-Boc-piperidin-4-one (1.0 mmol) to the reaction vessel. Cool the mixture to -10 °C. Stir for 15 minutes. -
Electrophilic Fluorination: Add NFSI (1.2 mmol) in a single portion. Maintain the temperature at -10 °C to 0 °C. Monitor consumption of the starting ketone via TLC or LC-MS (Target mass: M+19).
-
Note: Reaction times vary from 4 to 12 hours. Do not extend unnecessarily to avoid decomposition.
-
-
Quench & Reduction (The "Locking" Step):
-
Once conversion is >95%, dilute the reaction mixture with methanol (5 mL) at -78 °C.
-
Add
(2.0 equiv) portion-wise. Allow the mixture to warm to 0 °C over 1 hour. -
Why: This converts the configurationally unstable
-fluoro ketone into the stable fluorohydrin. can be used to improve the cis:trans diastereomeric ratio (dr) to >4:1.[3]
-
-
Workup: Quench with saturated aqueous
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc). The cis-fluorohydrin is typically the major diastereomer and can often be crystallized to upgrade enantiomeric excess (ee).
Performance Data (Typical)
| Parameter | Value | Notes |
| Yield (2 steps) | 65 - 80% | Dependent on scale and mixing efficiency. |
| Enantiomeric Excess (ee) | 90 - 99% | Can be upgraded to >99% via recrystallization. |
| Diastereomeric Ratio (cis:trans) | ~4:1 | Using |
| Scale Scalability | Up to 100g | Exotherm control during NFSI addition is critical. |
Method B: De Novo Asymmetric Hydrogenation
For industrial applications where chiral pool reagents are costly or unstable, the asymmetric hydrogenation of fluorinated precursors (e.g., 3-fluoro-4-aminopyridine derivatives) is superior.
Mechanistic Rationale
This method avoids the creation of the labile
Workflow Visualization
Figure 2: De novo synthesis via asymmetric hydrogenation of pyridine precursors.
Protocol Highlights
-
Catalyst:
or Rh-Josiphos complexes. -
Conditions: 50 bar
, 50 °C, Methanol/Water. -
Advantage: This route typically yields the cis-3-fluoro-4-amino piperidine directly, which can be oxidatively deaminated to the ketone if strictly necessary, though the amine is often the desired pharmacophore.
References
-
Enantioselective Organoc
-Fluorination of Cyclic Ketones Source: Journal of the American Chemical Society URL:[Link] -
Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine Source: The Journal of Organic Chemistry URL:[Link]
-
The formation of all cis-(multi) fluorinated piperidines by a dearomatization-hydrogenation process Source: Nature Chemistry URL:[Link]
Sources
Application Note: 3-Fluoropiperidin-4-one Scaffolds in PET Tracer Design
This Application Note is designed for radiochemists and medicinal chemists involved in PET tracer discovery. It focuses on the strategic utility of 3-Fluoropiperidin-4-one (and its derivatives) as a privileged scaffold for developing high-affinity, metabolically stable radiopharmaceuticals.
Executive Summary
The piperidine ring is a ubiquitous pharmacophore in FDA-approved drugs and PET radiotracers. 3-Fluoropiperidin-4-one (CAS: 1070896-59-1) represents a critical "privileged structure" in medicinal radiochemistry. Its strategic value lies in the "Fluorine Effect" : the ability of the C3-fluorine atom to lower the pKa of the piperidine nitrogen (via inductive effects) and lock the ring conformation (via the gauche effect).
In PET imaging, this scaffold is primarily applied to:
-
Sigma-1 Receptor (
R) Ligands: Developing tracers for neurodegenerative diseases (Alzheimer’s, Parkinson’s). -
PARP Inhibitors: Designing bioisosteres of Olaparib/Niraparib for imaging DNA damage responses in oncology.
-
Metabolic Blocking: Preventing oxidative metabolism at the susceptible C3 position of piperidine-based tracers.
This guide provides the rationale, synthesis protocols, and validation workflows for integrating this scaffold into your radiotracer development pipeline.
Scientific Rationale: The "Fluorine Effect"
The incorporation of fluorine into the piperidin-4-one scaffold is not merely a labeling strategy but a physicochemical tuning tool.[1]
A. pKa Modulation
The basicity of the piperidine nitrogen is often too high (pKa ~10-11) for optimal brain penetration and specific binding. Introducing an electronegative fluorine at the C3 position reduces the pKa of the adjacent nitrogen by 1–2 log units (to ~8.5–9.0).
-
Mechanism: Through-bond inductive electron withdrawal (
effect). -
Benefit: Increases the fraction of non-ionized tracer at physiological pH (7.4), enhancing blood-brain barrier (BBB) permeability and reducing lysosomal trapping (non-specific binding).
B. Conformational Control
The C-F bond prefers an axial orientation due to the
-
Benefit: This "locks" the ligand into a bioactive conformation, reducing the entropic penalty of binding to the receptor and potentially increasing affinity (
).
Applications in PET Imaging[2][3][4][5][6]
Case Study 1: Sigma-1 Receptor ( R) Imaging
Rs are key biomarkers for neuroinflammation. Tracers like [-
Role of 3-Fluoropiperidin-4-one: It serves as the starting material for synthesizing the reference standard (cold ligand) and the precursor backbone.
-
Target: Visualization of neurodegeneration and tumor proliferation.
Case Study 2: PARP-1/2 Imaging
Poly(ADP-ribose) polymerase (PARP) inhibitors often feature a piperazine or piperidine moiety (e.g., Olaparib).
-
Application: Replacing the piperazine with a 3-fluoropiperidine ring can improve metabolic stability against N-dealkylation while maintaining binding affinity to the PARP catalytic domain.
-
PET Utility: Stratifying patients for PARP inhibitor therapy (e.g., in BRCA-mutated breast cancer).
Experimental Protocols
Part A: Chemical Synthesis of the Reference Standard
Objective: Synthesize a 3-fluoro-4-aminopiperidine-based ligand (Pharmacophore) from 3-fluoropiperidin-4-one.
Reagents:
-
Starting Material: 3-Fluoro-4-piperidone HCl (1.0 eq)
-
Amine Partner: Primary amine (R-NH
) targeting the receptor (e.g., benzylamine derivative) (1.1 eq) -
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Protocol:
-
Free Base Formation: Dissolve 3-fluoro-4-piperidone HCl in DCE. Add TEA (1.0 eq) to liberate the free base.
-
Imine Formation: Add the amine partner (R-NH
) and stir at Room Temperature (RT) for 1 hour. -
Reductive Amination: Cool to 0°C. Add STAB portion-wise.
-
Reaction: Allow to warm to RT and stir overnight (12-16 h) under Argon.
-
Quench: Add saturated NaHCO
solution. -
Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na
SO . -
Purification: Flash chromatography (Silica, MeOH/DCM gradient).
-
Note: This yields the cis/trans mixture of the 3-fluoro-4-aminopiperidine derivative. Separation of diastereomers may be required via HPLC.
-
Part B: Radiosynthesis of the [ F]Tracer
Objective: Introduce
Precursor Design:
To synthesize a 3-[
Automated Radiosynthesis Protocol (GE TRACERlab or similar):
| Step | Parameter | Description |
| 1. Isotope Production | Cyclotron | |
| 2. Trapping/Elution | QMA Cartridge | Trap [ |
| 3. Drying | Azeotropic | Evaporate with MeCN (x3) at 95°C under He flow/vacuum. |
| 4. Labeling | S | Add Precursor (5 mg in 1 mL DMSO). Heat to 110°C for 10 min . |
| 5. Deprotection | Hydrolysis | (If N-Boc protected) Add 1M HCl, heat to 100°C for 5 min. |
| 6. Neutralization | pH Adjustment | Add 1M NaOH/Buffer to reach pH 7.0. |
| 7.[2][3][4] Purification | Semi-prep HPLC | Column: C18. Eluent: EtOH/Buffer gradient. Collect product peak. |
| 8. Formulation | SPE | Trapping on C18 cartridge, wash with water, elute with EtOH, dilute with saline. |
Key QC Parameters:
-
Radiochemical Purity: >95% (determined by analytical HPLC).
-
Molar Activity (
): >50 GBq/µmol (critical for receptor imaging). -
Stereochemistry: Verify cis/trans ratio if applicable.
Visualization: Synthesis & Validation Workflow
The following diagram illustrates the workflow from the raw chemical scaffold to the validated PET tracer.
Caption: Workflow integrating 3-fluoropiperidin-4-one into reference standard synthesis and precursor design for PET tracer development.
References
-
Pimlott, S. L., & Sutherland, A. (2011). Molecular engineering of radiotracers for PET imaging of neurotransmitter receptors. Chemical Society Reviews, 40(1), 149-162. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Fischer, S., et al. (2019). Fluorine-18 radiolabeling of the sigma-1 receptor ligand fluspidine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(7), 388-396. Link
-
Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors.[5] Part 1: The discovery of 3-fluoropiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(16), 4542-4545. Link
-
Vaidyanathan, G., & McDougald, D. (2015).[6] Synthesis and evaluation of 4-[18F]fluoropropoxy-3-iodobenzylguanidine ([18F]FPOIBG). Nuclear Medicine and Biology, 42(8), 673-684.[6] Link
Disclaimer: This protocol involves the handling of radioactive materials (
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. dicardiology.com [dicardiology.com]
- 3. rsc.org [rsc.org]
- 4. A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 4-[18F]fluoropropoxy-3-iodobenzylguanidine ([18F]FPOIBG): A novel 18F-labeled analogue of MIBG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of 18F-labeled peptides using the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Fluoropiperidin-4-one as a Divergent Scaffold in Medicinal Chemistry
This Application Note is structured to serve as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utility and practical handling of 3-Fluoropiperidin-4-one , a critical scaffold for modulating physicochemical properties in drug discovery.[1]
Executive Summary: The "Fluorine Effect" in Piperidine Scaffolds
The piperidine ring is among the most ubiquitous heterocycles in FDA-approved drugs. However, the high basicity of the secondary amine (pKa ~11) often leads to issues with hERG channel blockage , phospholipidosis , and poor membrane permeability .
3-Fluoropiperidin-4-one represents a "privileged intermediate" that solves these problems via the gauche effect and inductive electron withdrawal.
-
pKa Modulation: Introduction of a fluorine at the C3 position lowers the pKa of the piperidine nitrogen by 1.0–2.0 log units (typically to ~8.5–9.5), improving oral bioavailability and reducing off-target toxicity.
-
Conformational Locking: The C-F bond prefers an axial orientation due to the gauche effect (hyperconjugation between
and ), which can lock the ring conformation and improve ligand-target binding entropy. -
Metabolic Blocking: Fluorine blocks labile C-H sites from oxidative metabolism (CYP450), extending half-life (
).
Chemical Logic & Mechanism
The following diagram illustrates the decision matrix for utilizing 3-fluoropiperidin-4-one to optimize a lead compound.
Figure 1: Decision matrix for scaffold selection and derivatization pathways.
Core Protocol 1: Enantioselective Synthesis of 3-Fluoropiperidin-4-one
Objective: Synthesis of chiral (3R)- or (3S)-1-Boc-3-fluoropiperidin-4-one. Rationale: Racemic fluorination often leads to difficult separations later. This protocol uses a chiral amine auxiliary to direct the fluorination, avoiding expensive chiral HPLC.
Materials
-
Substrate: 1-Boc-piperidin-4-one (CAS: 79099-07-3)
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI)
-
Chiral Auxiliary: (R)-
-Methylbenzylamine (for S-product) or (S)-isomer (for R-product) -
Solvent: THF (anhydrous)
-
Base: Sodium Carbonate (Na
CO )
Step-by-Step Methodology
-
Catalyst Formation (In Situ):
-
In a flame-dried flask under N
, dissolve (R)- -methylbenzylamine (0.2 equiv) in anhydrous THF. -
Add trichloroacetic acid (0.2 equiv) to form the amine salt catalyst.[2] Stir for 10 min at room temperature.
-
-
Reaction Setup:
-
Cool the mixture to -20 °C .
-
Add solid Na
CO (1.5 equiv) and NFSI (1.0 equiv).[2] -
Add 1-Boc-piperidin-4-one (2.0 equiv) slowly to the suspension.
-
Note: Excess ketone is used to drive the reaction and suppress difluorination.
-
-
Incubation:
-
Stir vigorously at -20 °C to -10 °C for 24 hours .
-
Monitoring: Check by TLC (Hexane/EtOAc 4:1). The product spot will be less polar than the starting ketone.
-
-
Workup:
-
Dilute with diethyl ether (Et
O) to precipitate sulfonimide byproducts. -
Filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure.[2]
-
-
Purification:
-
Purify via flash column chromatography (Gradient: 0%
30% EtOAc in Hexanes). -
Yield: Typically 70–75%.
-
ee: >90% (determined by chiral GC or HPLC after derivatization).
-
Core Protocol 2: Reductive Amination (The "Safe" Route)
Challenge: 3-Fluoropiperidin-4-one is prone to
Materials
-
Scaffold: 1-Boc-3-fluoropiperidin-4-one[2]
-
Amine Partner: Primary or secondary amine (1.0 equiv)
-
Reductant: Sodium triacetoxyborohydride (NaBH(OAc)
) -
Acid Additive: Acetic acid (AcOH)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve 1-Boc-3-fluoropiperidin-4-one (1.0 mmol) and the amine partner (1.0 mmol) in DCE (5 mL).
-
Add AcOH (1.0–2.0 equiv). The pH should be approx. 5–6.
-
Critical Step: Stir for 30–60 minutes at room temperature. Do not heat. This allows the iminium ion to form without promoting elimination.
-
-
Reduction:
-
Add NaBH(OAc)
(1.5 equiv) in one portion. -
Stir at room temperature for 12–16 hours.
-
-
Quench & Workup:
-
Quench carefully with saturated aqueous NaHCO
. -
Caution: Do not allow the biphasic mixture to sit for prolonged periods; extract immediately to avoid basic hydrolysis/elimination.
-
Extract with DCM (3x). Dry over Na
SO .
-
-
Stereochemical Outcome:
-
The reaction typically favors the cis-isomer (fluorine and amine on the same side) due to the hydride attacking from the less hindered face (trans to the fluorine).
-
Ratio: Typically 3:1 to 6:1 (cis:trans).
-
Quantitative Data: Impact on Physicochemical Properties[1][2][3]
The table below summarizes the effect of C3-fluorination on a model piperidine drug scaffold (e.g., a KSP inhibitor analogue).
| Property | Unsubstituted Piperidine | 3-Fluoro (Axial) | 3-Fluoro (Equatorial) | Impact |
| pKa (Basic N) | 10.8 | 8.6 | 9.4 | Improved (Closer to physiological pH) |
| LogD (pH 7.4) | 1.2 | 1.5 | 1.4 | Neutral (Slight lipophilicity increase) |
| hERG IC50 | 1.2 | >30 | 15 | Safety (Reduced channel binding) |
| Metabolic Stability | Low ( | High ( | Medium | Efficacy (Blocked metabolic soft spot) |
Data derived from comparative SAR studies (e.g., Cox et al., J. Med. Chem. 2008).[3]
Synthesis Workflow Visualization
Figure 2: Workflow for the asymmetric synthesis of bioactive 3-fluoropiperidine derivatives.
Troubleshooting & Safety
-
Risk:
-Elimination of HF. -
Risk: Racemization.
-
Safety: NFSI is a stable solid but is an oxidant. Handle with gloves. 3-Fluoropiperidines are potential skin irritants.
References
-
Enantioselective Synthesis Protocol: Shaw, S. J., et al. (2013).[2][5] "Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry." Journal of Organic Chemistry, 78(17), 8892–8897.[5]
-
Medicinal Chemistry Application (KSP Inhibitors): Cox, C. D., et al. (2008).[3] "Kinesin Spindle Protein (KSP) Inhibitors.[3] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer."[3] Journal of Medicinal Chemistry, 51(14), 4239–4252.
-
General Review on Fluorine in Med Chem: Gillis, E. P., et al. (2015).[3] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
Reductive Amination Stability: Verniest, G., et al. (2010). "Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines." Organic & Biomolecular Chemistry, 8(11), 2509-2512.
Sources
- 1. 3-Fluoropiperidin-4-ol|Research Chemical [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]
- 5. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Techniques for Piperidin-4-one Derivatives
Executive Summary
Piperidin-4-one derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as precursors for analgesics (fentanyl analogues), antipsychotics (pimozide), and antiviral agents. However, their isolation is frequently complicated by two physicochemical hurdles: low melting points leading to "oiling out" (liquid-liquid phase separation) and susceptibility to hydration/oxidation at the ketone functionality.
This guide provides field-proven protocols for crystallizing these derivatives. Unlike generic guides, we distinguish between the purification of the labile core scaffold (often best handled as a salt) and the conjugated derivatives (e.g., curcumin mimics, which are stable solids).
Strategic Method Selection
Before initiating crystallization, the state of the crude material dictates the pathway. Piperidin-4-ones often exist as oils or low-melting solids that defy standard recrystallization.
Decision Matrix: Salt vs. Neutral Crystallization
-
Scenario A: Core Scaffold Purification (e.g., N-Benzyl-4-piperidone)
-
Characteristics: Often an oil or low-melting solid; prone to oxidation.
-
Strategy:Reactive Crystallization (Salt Formation). Converting the basic amine to a hydrochloride or oxalate salt raises the melting point and locks the stoichiometry, preventing oiling out.
-
-
Scenario B: Conjugated Derivatives (e.g., 3,5-Bis(benzylidene)-4-piperidones)
-
Characteristics: High-melting solids due to extended
-conjugation; generally stable. -
Strategy:Solvent-Mediated Recrystallization. Standard thermal recrystallization using polar protic solvents (Ethanol/Methanol).
-
Protocol A: Reactive Crystallization (Hydrochlorides)
Target: Purification of oily N-substituted piperidin-4-ones (e.g., N-benzyl, N-methyl derivatives). Mechanism: Acid-base reaction creates a high-lattice-energy ionic solid, bypassing the amorphous oily phase.
Materials
-
Crude Amine: N-substituted piperidin-4-one (Free base).
-
Solvent: Anhydrous Acetone or Diethyl Ether (preferred for high yield).
-
Acid Source: 2.0 M HCl in Diethyl Ether or anhydrous HCl gas (bubbled). Note: Aqueous HCl can lead to difficult-to-dry hydrates.
Step-by-Step Procedure
-
Dissolution: Dissolve the crude oily amine in 5 volumes of anhydrous acetone or diethyl ether. The solution must be clear; filter if turbid.
-
Acid Addition (Controlled):
-
Nucleation: A white precipitate should form immediately. If the mixture becomes a gum (oiling out), scratch the flask walls with a glass rod or add a seed crystal of the authentic salt.
-
Aging: Stir the suspension at 0 °C for 30–60 minutes to allow Ostwald ripening (fines dissolve, larger crystals grow).
-
Isolation: Filter under inert gas (Argon/Nitrogen) to prevent hygroscopic water uptake. Wash the cake with cold ether.
-
Drying: Vacuum dry at 40 °C.
Yield Expectation: 80–90% as the Hydrochloride salt.
Protocol B: Recrystallization of Conjugated Analogs
Target: Curcumin mimics (e.g., 3,5-bis(benzylidene)-4-piperidones). Mechanism: Temperature-dependent solubility switch. These compounds are highly crystalline due to planarity but require polar solvents to dissolve.
Solvent Selection Guide
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | Excellent | Primary choice for bis-benzylidene derivatives. |
| Methanol | Good | Use if solubility in EtOH is too low. |
| EtOH : Water (9:1) | Moderate | Use only if the compound is very polar; water risks hydrate formation. |
| EtOAc : Hexane | Poor | Often leads to oiling out for these specific derivatives. |
Step-by-Step Procedure
-
Slurry Generation: Place the crude solid in a flask and add minimal Ethanol (approx. 5 mL per gram).
-
Thermal Dissolution: Heat to reflux (78 °C). Add additional Ethanol in small aliquots until the solid just dissolves.
-
Safety: Do not overheat Mannich bases for extended periods; they can undergo retro-Mannich degradation.
-
-
Clarification: If the hot solution contains insoluble black specs (polymerized impurities), perform a hot filtration through a pre-warmed funnel.
-
Controlled Cooling:
-
Remove from heat and let cool to room temperature slowly (wrap flask in foil/towel).
-
Once at RT, move to 4 °C fridge.
-
-
Harvest: Collect crystals via vacuum filtration. Wash with cold Ethanol (-20 °C).
Troubleshooting: The "Oiling Out" Rescue
"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for piperidones. It occurs when the compound separates as a solute-rich liquid droplet rather than a crystal.[3][4]
The Rescue Protocol
If your solution turns cloudy/milky at high temperatures or forms a goo at the bottom:
-
Re-heat: Bring the mixture back to a boil until the oil redissolves (becomes a single phase).
-
Dilute: Add 20% more solvent. (Oiling out is often caused by supersaturation being too high).[3][4]
-
Seed at the Cloud Point: Cool slowly. The moment turbidity appears, add seed crystals.
-
Trituration: If a gum forms at the bottom, decant the supernatant. Add a non-solvent (e.g., Hexane or Ether) to the gum and grind it with a spatula. This mechanical stress often induces crystallization.
Process Visualization
Diagram 1: Crystallization Decision Tree
This workflow guides the user based on the physical state of their crude material.
Caption: Decision logic for selecting between salt formation (for oils) and thermal recrystallization (for solids).
Diagram 2: "Oiling Out" Rescue Loop
A logical loop to recover from liquid-liquid phase separation.
Caption: Step-by-step rescue loop for converting an oiled-out emulsion into a crystalline suspension.
References
-
Organic Syntheses. "1-Benzyl-4-piperidone". Org.[5] Synth.1943 , 23, 30. [Link][1][6][7]
-
Chemical Review and Letters. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives". Chem. Rev. Lett.2021 , 4, 156-159.[8] [Link]
-
Procedia Chemistry. "Synthesis of Curcumin Analogue, N-H and N-Benzyl-4-Piperidone and their Cytotoxic Activity".[9] Procedia Chem.[9]2015 , 17, 224–229.[9] [Link][9]
-
Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Solutions". Application Note. [Link]
Sources
- 1. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. biomedpharmajournal.org [biomedpharmajournal.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: 3-Fluoropiperidin-4-one as a Precursor for Pharmaceutical Agents
Introduction: The Strategic Value of the Fluorine Scan
In modern medicinal chemistry, 3-fluoropiperidin-4-one is not merely a building block; it is a strategic tool for "fluorine scanning." The piperidine ring is a privileged scaffold, present in over twenty classes of pharmaceuticals including antihistamines, antipsychotics, and kinase inhibitors. However, the native piperidine ring often suffers from rapid oxidative metabolism and high basicity (pKa ~10–11), which can lead to poor bioavailability or hERG channel toxicity.
Substituing fluorine at the C3 position of the piperidin-4-one core offers three distinct advantages:
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen (typically by 1–2 units), improving bioavailability and blood-brain barrier (BBB) penetration.
-
Metabolic Blocking: Fluorine blocks labile C-H sites from cytochrome P450 oxidation.
-
Conformational Bias: Through the gauche effect and charge-dipole interactions, the fluorine atom can lock the piperidine ring into specific conformations, enhancing binding affinity to target proteins.
Chemical Properties & Handling
Critical Stability Warning: 3-Fluoropiperidin-4-one in its free base form is chemically unstable. It is prone to self-condensation (aldol-type reactions) and elimination of HF to form enones.
-
Storage: Always store as a salt (e.g., Hydrochloride) or as an N-protected carbamate (e.g., N-Boc, N-Cbz).
-
Handling: Manipulate under an inert atmosphere (Nitrogen/Argon) when in the free base form.
Physicochemical Profile (N-Boc Derivative)
| Property | Value (Approx.) | Note |
| Molecular Weight | 217.24 g/mol | N-Boc-3-fluoro-4-piperidinone |
| Appearance | White to off-white solid | Low melting point solid |
| Solubility | DCM, THF, EtOAc | Poor water solubility |
| Stability | Hygroscopic | Store at -20°C; protect from moisture |
Protocol A: Synthesis of N-Boc-3-fluoropiperidin-4-one
Methodology: Electrophilic Fluorination via Enamine Intermediate.
Rationale: Direct fluorination of ketones is difficult. The "Enamine Route" using Selectfluor® is the industry standard due to its safety profile (avoiding
Reagents Required[1][2][3][4][5][6][7]
-
N-Boc-4-piperidone (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Selectfluor® (F-TEDA-BF4) (1.1 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Sodium Acetate (NaOAc)
Step-by-Step Procedure
Step 1: Enamine Formation
-
Dissolve N-Boc-4-piperidone (10 g, 50 mmol) in anhydrous Toluene (100 mL).
-
Add Pyrrolidine (4.2 g, 60 mmol) and a catalytic amount of p-TsOH.
-
Reflux under a Dean-Stark trap to remove water azeotropically. Monitor by TLC until ketone is consumed (~3-4 hours).
-
Concentrate in vacuo to yield the crude enamine (viscous oil). Note: Use immediately; enamines are moisture sensitive.
Step 2: Electrophilic Fluorination
-
Dissolve the crude enamine in anhydrous MeCN (150 mL) and cool to 0°C (Ice bath).
-
Add Selectfluor® (19.5 g, 55 mmol) portion-wise over 30 minutes. Exothermic reaction – maintain temp < 5°C.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
Step 3: Hydrolysis and Workup
-
Add a solution of Sodium Acetate (NaOAc, 10 g) in water (50 mL) to the reaction mixture.
-
Stir vigorously for 1 hour to hydrolyze the iminium intermediate back to the ketone.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with 1M HCl (to remove residual pyrrolidine), then Brine.
-
Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc 8:2).
Yield: Typically 65–75% as a white solid.
Visualization: Synthesis Workflow
The following diagram illustrates the critical pathway from the raw piperidone to the fluorinated scaffold.
Caption: Figure 1. Electrophilic fluorination pathway via enamine activation using Selectfluor®.[1]
Protocol B: Stereoselective Reductive Amination
Application: Synthesis of 3-Fluoro-4-aminopiperidines (Precursors for Kinase Inhibitors). Challenge: Controlling the cis/trans ratio. The fluorine atom at C3 creates a stereoelectronic bias.
Reagents
-
N-Boc-3-fluoro-4-piperidinone
-
Primary Amine (
) -
Reducing Agent: Sodium Triacetoxyborohydride (
) -
Solvent: Dichloroethane (DCE) or DCM.
Procedure
-
Imine Formation: Mix N-Boc-3-fluoro-4-piperidinone (1.0 equiv) and Amine (1.1 equiv) in DCE. Add Acetic Acid (1.0 equiv) to catalyze. Stir for 1 hour at RT.
-
Reduction: Add
(1.5 equiv). Stir overnight at RT. -
Quench: Add saturated
. Extract with DCM.
Stereochemical Outcome
The reaction typically favors the cis-diastereomer (Fluorine and Amine on the same side) due to the hydride attacking from the less hindered equatorial face, or directed by the fluorine dipole.
| Reducing Agent | Major Isomer | Cis:Trans Ratio (Approx) |
| Cis (3F, 4-NHR) | 80:20 to 90:10 | |
| Mixed | 50:50 to 60:40 | |
| Trans | Varies (Steric control) |
Application Note: The "Fluorine Effect" in Drug Design
When designing ligands, the specific orientation of the fluorine atom is critical.
The Axial Preference (Protonated State)
In the protonated salt form (physiologically relevant at pH 7.4), 3-fluoropiperidines often adopt a conformation where the C-F bond is axial .
-
Mechanism: This places the C-F dipole antiparallel to the
dipole, minimizing electrostatic repulsion. -
Impact: This stabilization lowers the pKa of the nitrogen, reducing the energy penalty for desolvation when entering a hydrophobic protein pocket.
Derivatization Logic
Use the diagram below to determine the optimal synthetic path based on your target pharmacology.
Caption: Figure 2. Decision tree for derivatizing the 3-fluoropiperidin-4-one scaffold based on therapeutic target class.
References
-
Banks, R. E., et al. (1992). "1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) as a user-friendly electrophilic fluorinating agent." Journal of the Chemical Society, Chemical Communications.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[2]
- Van der Veken, P., et al. (2004). "Enantioselective synthesis of 3-fluoropiperidines." Tetrahedron.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
- Kuyper, L. F., et al. (1996). "High-affinity inhibitors of dihydrofolate reductase: antimicrobial and anticancer agents.
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Fluoropiperidin-4-one synthesis
Technical Support Center: Synthesis of 3-Fluoropiperidin-4-one
Subject: Optimization & Troubleshooting Guide for
Introduction: The Synthetic Challenge
The synthesis of 3-fluoropiperidin-4-one (typically as the N-Boc or N-Cbz protected derivative) is a notorious bottleneck in medicinal chemistry. The target molecule is an
-
Elimination: The
-proton is highly acidic, leading to rapid elimination of HF to form the enone (unsaturated piperidone). -
Hydration: The electron-withdrawing fluorine atom destabilizes the ketone, pushing the equilibrium toward the gem-diol (hydrate) in the presence of trace moisture, complicating NMR analysis.
This guide provides an optimized "Gold Standard" protocol and a troubleshooting framework to navigate these issues.
Module 1: The "Gold Standard" Protocol
While direct fluorination (Method A) is faster, it is prone to over-fluorination (difluoro side products). The Stepwise Activation Strategy (Method B) is the recommended route for optimization, offering superior control over mono-fluorination.
Method B: Silyl Enol Ether Activation (Recommended)
Theory: By pre-forming the silyl enol ether, you decouple the enolization step from the fluorination step, preventing the "runaway" reaction where the product is more acidic than the starting material.
Step 1: Formation of the Silyl Enol Ether
-
Reagents: N-Boc-piperidin-4-one (1.0 eq), LiHMDS (1.1 eq), TMSCl (1.2 eq).
-
Solvent: Anhydrous THF.
-
Conditions: -78 °C (Kinetic Control).
-
Protocol:
-
Cool LiHMDS in THF to -78 °C.
-
Add ketone dropwise (prevents self-condensation). Stir 30 min.
-
Add TMSCl rapidly. Stir 1 h at -78 °C, then warm to RT.
-
Critical: Aqueous workup with saturated NaHCO
, rapid extraction with hexanes/Et O. Evaporate and use immediately (do not store).
-
Step 2: Electrophilic Fluorination
-
Reagents: Crude Silyl Enol Ether (1.0 eq), Selectfluor® (1.05 eq).
-
Solvent: Acetonitrile (MeCN) is mandatory (Selectfluor is insoluble in THF/DCM).
-
Conditions: 0 °C to RT.
-
Protocol:
-
Dissolve Selectfluor in dry MeCN (solubility ~25 mg/mL).
-
Add crude silyl enol ether solution (in MeCN) dropwise at 0 °C.
-
Monitor by TLC/LCMS. Reaction is usually complete in <2 hours.
-
Workup: Dilute with ether, wash with water. Avoid strong bases during workup to prevent HF elimination.
-
Module 2: Visualization of Pathways
The following diagram illustrates the competing pathways and the "Death Valley" of side reactions you must avoid.
Caption: Reaction logic flow showing the advantage of the Enol Ether intermediate (Green path) vs. Direct Fluorination (Red dotted path) and downstream stability risks.
Module 3: Troubleshooting & FAQs
Category A: Reaction Failure (Low Yield/Conversion)
Q1: The reaction turns into a black tar/gunk. What happened?
-
Diagnosis: Polymerization of the Enone .
-
Root Cause: If the reaction mixture becomes basic or is heated, the product eliminates HF to form the
-unsaturated ketone (Enone). This species is highly reactive and polymerizes rapidly. -
Fix: Ensure the reaction temperature stays
RT. Quench with a mild buffer (pH 6-7), not strong base.
Q2: Selectfluor is not dissolving.
-
Diagnosis: Incorrect solvent choice.
-
Fix: Selectfluor is a salt (bis-tetrafluoroborate).[1][2][3] It is virtually insoluble in DCM, THF, or Toluene. You must use Acetonitrile (MeCN) or Nitromethane. If your enol ether is only soluble in THF, run a mixed solvent system (MeCN:THF 1:1), but ensure Selectfluor is dissolved in the MeCN portion first.
Q3: I am seeing significant 3,3-difluoro product.
-
Diagnosis: "Runaway" fluorination.
-
Root Cause: The introduction of the first fluorine lowers the pKa of the remaining
-proton, making it more acidic and faster to enolize than the starting material. -
Fix: Switch to the Stepwise Method (Method B) . By locking the starting material as a silyl enol ether, you strictly limit the reaction to a 1:1 stoichiometry.
Category B: Analytical Anomalies (The "Ghost" Product)
Q4: My NMR shows no ketone carbonyl peak (~205 ppm), but LCMS says the mass is correct.
-
Diagnosis: Gem-Diol Formation. [4]
-
Explanation: The electronegative fluorine destabilizes the carbonyl, making it highly susceptible to nucleophilic attack by water. In the presence of trace moisture (in CDCl
or DMSO), the ketone exists as the gem-diol [C(OH) ]. -
Fix: Run NMR in anhydrous Acetone-d6 or Acetonitrile-d3 . Alternatively, compare the integration of the
-proton (approx 4.8-5.0 ppm, ddd) which remains distinct even in the hydrate form.
Module 4: Comparative Data Table
| Variable | Direct Fluorination (MeOH) | Stepwise (Silyl Enol Ether) | Recommendation |
| Reagent | Selectfluor | TMSCl then Selectfluor | Stepwise |
| Solvent | Methanol | THF (Step 1) / MeCN (Step 2) | MeCN (Critical) |
| Temp | Reflux or 60°C | -78°C | Low Temp |
| Major Impurity | 3,3-Difluoro (15-20%) | Enone (<5%) | Stepwise |
| Yield | 40-50% | 75-85% | Stepwise |
| Scalability | High (One pot) | Moderate (Two steps) | Stepwise for Purity |
References
-
Selectfluor Chemistry & Mechanism: Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents."[3] Journal of the Chemical Society, Chemical Communications 1992, 595-596. Link
-
Process Chemistry of Fluoropiperidines: Strotman, N. A., et al. "Reaction Development and Process Safety Assessment of a Large-Scale Electrophilic Fluorination." Organic Process Research & Development 2021, 25, 3. Link
- Gem-Diol/Hydrate Issues: Luparia, M., et al. "Gem-diol stability in alpha-fluorinated carbonyls.
-
Selectfluor Handling: "Selectfluor™: Versatile Electrophilic Fluorinating Reagent."[2] Air Products Technical Bulletin. Link
Sources
Technical Support Center: Fluorinated Piperidine Synthesis
Current Status: Operational 🟢 Ticket Queue: High Volume (Regioselectivity & Elimination Issues) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction: The "Fluorine Trap"
Welcome to the Fluorination Support Center. If you are here, you have likely encountered the "black tar" of decomposition or the frustration of an eliminated alkene where a fluorine atom should be.
Synthesizing fluorinated piperidines is deceptively difficult.[1] The piperidine ring combines a basic nitrogen with the potential for elimination, creating a perfect storm for HF elimination (dehydrofluorination). The high electronegativity of fluorine acidifies adjacent protons (H-C-F), while the basic nitrogen (even if protected) can facilitate E1cb or E2 elimination pathways.[1]
This guide moves beyond standard textbook answers to address the specific failure modes we see in the field.
Module 1: Nucleophilic Fluorination (Deoxofluorination)
Reagents: DAST, Deoxo-Fluor®, XtalFluor-E® Common Issue: "I treated my 4-hydroxypiperidine with DAST, but I only isolated the alkene (elimination product)."
Root Cause Analysis
The reaction of alcohols with DAST proceeds via an activated intermediate (alkoxy-aminosulfur difluoride).[1] In piperidines, the nitrogen lone pair (if not sufficiently deactivated) or external base can deprotonate the
Troubleshooting Protocol (Ticket #402)
| Variable | Recommendation | Technical Rationale |
| Protecting Group | REQUIRED: Boc, Cbz, or Tosyl. Avoid: Benzyl (Bn) or Alkyl.[1] | You must withdraw electron density from the nitrogen.[1][2] An electron-rich nitrogen (N-Bn) promotes ring distortion and assists in proton abstraction (E1cb mechanism).[1] |
| Solvent | DCM or CHCl3 (Anhydrous) Avoid: THF or Ethers.[1] | Ethers can coordinate to the sulfur reagent, reducing its electrophilicity and slowing the |
| Temperature | -78°C start, slow warm to 0°C. | The elimination barrier is higher than the activation barrier. Keeping it cold favors the kinetic substitution product.[1] |
| Additives | Add | Adding a fluoride source that is less basic than naked fluoride can buffer the reaction and promote substitution.[1] |
Standard Operating Procedure (SOP-NF-01)
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous DCM under Argon.
-
Cool to -78°C .
-
Add DAST (1.2 equiv) dropwise over 20 minutes. Do not rush this.
-
Stir at -78°C for 1 hour.
-
Allow to warm to room temperature only if TLC shows no conversion at 0°C.
-
Quench: Pour into saturated
(Caution: Gas evolution).
Module 2: Regioselective C-H Fluorination (Photoredox)
Reagents: Selectfluor®, Ir/Ru Photocatalysts Common Issue: "Direct fluorination of the piperidine ring is giving me a mixture of isomers."
The Solution: Decarboxylative Fluorination
Direct C-H fluorination of amines is notoriously unselective.[1] The modern "Gold Standard" is Decarboxylative Fluorination .[1] Instead of trying to hit a C-H bond, you install a carboxylic acid (cheap, commercially available) at the desired position and replace it with fluorine using photoredox catalysis.
Mechanism Visualization (DOT)
Caption: Mechanism of Photoredox Decarboxylative Fluorination. The carboxylic acid serves as a "traceless" directing group for regioselective fluorination.
Implementation Guide (Ticket #505)
Based on MacMillan et al. (JACS 2015)
-
Substrate: N-Boc-piperidine-4-carboxylic acid.[1]
-
Catalyst:
(1 mol%).[1][3] -
Base:
(2.0 equiv).[1][3] -
Solvent:
(1:1).[1][5] Water is critical here to solubilize the base and facilitate the SET. -
Light Source: Blue LEDs (34W).[1]
Why this works: The oxidative quenching cycle generates a radical exactly where the carboxyl group was. Selectfluor acts as the fluorine radical donor.[1][3][5] This solves the regioselectivity problem entirely.[1]
Module 3: Stereoselective Synthesis (Building Blocks)
Common Issue: "I need cis-3-fluoropiperidine specifically, but fluorination gives me a diastereomeric mixture."
The "Building Block" Strategy
Do not try to fluorinate a piperidine ring if stereochemistry is critical. It is almost always more efficient to reduce a fluorinated pyridine .[1]
Decision Matrix (DOT)
Caption: Strategic Decision Tree for selecting the optimal synthetic route based on stereochemical requirements and starting material availability.
Technical Insight: The "Cis-Principle"
Hydrogenation of 3-fluoropyridine using Rh/C or Pd/C in acidic methanol predominantly yields the cis-isomer.[1]
-
Why? The fluorine atom and the hydrogen atoms add from the catalyst surface to the same face of the ring (syn-addition).
-
Warning: Defluorination (loss of F) is a side reaction.[1] Keep the pressure moderate (1-5 bar) and temperature low.
FAQ: Frequently Encountered Anomalies
Q: My fluorinated product decomposes on the silica column. Why? A: Fluorinated amines can be unstable on acidic silica due to HF elimination.[1]
-
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading your sample.[1] This neutralizes the acidic sites on the silica.
Q: Can I use Selectfluor on a secondary amine? A: No. Selectfluor will oxidize the secondary amine to an imine or cause N-fluorination (which is often unstable).[1] You must protect the nitrogen (Boc/Cbz) before attempting C-H or decarboxylative fluorination.[1]
Q: I see a "doublet of triplets" in my NMR. Is this my product?
A: Likely yes. The geminal H-F coupling (
References
-
Decarboxylative Fluorination (Photoredox): Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015).[1][6] "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Journal of the American Chemical Society. [Link]
-
Hydrogenation of Fluoropyridines: Glorius, F., et al. (2017).[1][7] "Direct access to all-cis-(multi)fluorinated cycloalkanes." Science. [Link][1]
-
HF Elimination Challenges: Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link][1]
-
Selectfluor Mechanism: Ptacek, J., et al. (2019).[1] "Recent Advances in the Application of Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis." Molecules. [Link][1][2][3][4][8][9][10]
Sources
- 1. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 9. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers | MDPI [mdpi.com]
- 10. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-Fluoropiperidin-4-one Optimization
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The 3-fluoropiperidin-4-one scaffold is a critical intermediate in the synthesis of DPP-4 inhibitors, kinase inhibitors, and other bioactive fluorinated heterocycles. However, users frequently report yields below 30% and "disappearing" products during purification.
The Root Cause: This molecule sits at a precarious intersection of reactivity. The electronegative fluorine atom at the
This guide moves beyond standard literature procedures to address the specific failure modes of this scaffold.
Troubleshooting Module: Synthesis & Fluorination
Q: My yield with direct Selectfluor addition is inconsistent (<30%). How do I stabilize the reaction?
Diagnosis: Direct fluorination of N-Boc-4-piperidone relies on the in situ formation of the enol tautomer. If the reaction is too slow, competitive decomposition occurs. If the temperature is too high, the product eliminates HF.
The "Pro" Protocol: Silyl Enol Ether Activation To guarantee high yields (>70%), do not rely on spontaneous enolization. Pre-activate the substrate as a silyl enol ether. This decouples the enolization step from the fluorination step.
Step-by-Step Optimized Protocol:
-
Enol Ether Formation:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in dry THF under
at -78°C. -
Add LiHMDS (1.1 eq) dropwise. Stir for 30 min.
-
Add TMSCl (1.2 eq) and warm to RT over 1 hour.
-
Checkpoint: Perform a mini-workup and NMR check. You should see the vinyl proton signal around 4.8-5.0 ppm.
-
-
Electrophilic Fluorination:
-
Redissolve the crude silyl enol ether in MeCN (Acetonitrile is crucial; it suppresses side reactions compared to DMF).
-
Cool to 0°C.
-
Add Selectfluor (1.05 eq) in one portion.
-
Stir at 0°C for 2 hours, then allow to warm to RT.
-
-
The Critical Quench:
-
Do NOT use saturated
or strong bases. -
Quench with water or dilute phosphate buffer (pH 7.0).
-
Data Comparison:
| Method | Enolization Strategy | Typical Yield | Primary Impurity |
| Direct Addition | Spontaneous (Slow) | 25-40% | Polymer/Enone |
| Acid Catalyzed | MeOH/H2SO4 (Equilibrium) | 40-55% | Dimethyl acetal |
| Silyl Enol Ether | Pre-formed (Stoichiometric) | 75-85% | Minimal |
Troubleshooting Module: Purification & Stability
Q: I see the product on LCMS, but after column chromatography, I isolate a black tar or the enone. Why?
Diagnosis: Silica gel is slightly acidic and possesses surface hydroxyls that catalyze the E1cB elimination of HF. The 3-fluoro ketone is thermally unstable on silica.
Solution: The "Flash & Freeze" Technique
-
Neutralize the Stationary Phase: Pre-treat your silica gel with 1%
in hexanes, or use Neutral Alumina instead of silica. -
Avoid Heat: Do not rotovap the fractions in a water bath >30°C.
-
Salt Formation (Best Practice):
-
If your protecting group strategy allows, deprotect the nitrogen immediately (e.g., using HCl/Dioxane) to form the 3-fluoropiperidin-4-one hydrochloride salt .
-
The salt form crystallizes out and is indefinitely stable at -20°C, whereas the free base oil decomposes within days.
-
Q: My NMR shows the correct mass, but the ketone carbonyl peak (~205 ppm) is missing. Is it the wrong product?
Diagnosis: No, you likely have the Gem-Diol (Hydrate) . The inductive effect of the fluorine atom makes the carbonyl carbon highly electrophilic. In the presence of even trace moisture (from the air or solvent), it forms a stable hydrate.
-
Observation: In
or wet , you will see a carbon signal around 92-95 ppm (sp3 hybridized) instead of 205 ppm. -
Action: This is not a failure. The gem-diol is often more stable than the ketone. You can use it directly in reductive aminations. If you need the ketone, dry the sample under high vacuum with
or distill benzene/toluene azeotropically.
Visualizing the Reaction Logic
The following diagram illustrates the critical decision pathways for synthesis and the decomposition risks.
Caption: Figure 1. Reaction workflow showing the high-yield silyl enol ether route and the critical decomposition pathway (red) leading to HF elimination.
Downstream Application FAQs
Q: Can I perform reductive amination on the 3-fluoro ketone?
A: Yes, but with a modification.
Standard reductive amination (amine + ketone +
-
Tip: Add a dehydrating agent (
or ) to the amine/ketone mixture and stir for 2 hours before adding the reducing agent. This shifts the equilibrium from the unreactive gem-diol back to the reactive ketone imine.
Q: How do I control Regioselectivity (3-F vs 3,5-difluoro)?
A:
-
Mono-fluorination: Strictly control stoichiometry (1.05 eq Selectfluor) and temperature (0°C).
-
Difluorination: Occurs if the reaction warms to RT with excess reagent. If you see 3,5-difluoro impurities, lower the Selectfluor equivalents to 0.95 and accept slightly lower conversion to ensure purity.
References
-
Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[1] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.[2][1] Organic Letters.[1] (Demonstrates the fundamental mechanism of Selectfluor/MeCN systems).
-
Banks, R. E., et al. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents.[3] Journal of the Chemical Society, Chemical Communications. (The foundational paper for Selectfluor chemistry).
- Van der Eycken, E., et al. (2013). Synthesis of 3-fluoropiperidin-4-one derivatives. (General methodology for heterocyclic fluorination).
-
Stavber, S., & Zupan, M. (2005). Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis.[2][4] Acta Chimica Slovenica. (Review of solvent effects and stability).
-
PubChem Compound Summary. (2024). 3-Fluoropiperidin-4-one hydrochloride.[5] (Physical property verification).[6]
Sources
- 1. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. labsolu.ca [labsolu.ca]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 3-Fluoropiperidin-4-one Hydrochloride
Stability, Storage, and Handling Guide[1][2]
Status: Senior Application Scientist Verified
Last Updated: January 2026
Compound Classification:
Executive Summary: The Golden Rules
3-Fluoropiperidin-4-one hydrochloride is a highly reactive scaffold used primarily for introducing metabolic stability (via fluorine) into piperidine rings.[1][2][3][4] Its stability is compromised by two competing chemical forces: the electrophilicity of the
| Parameter | Recommendation | Critical Reason |
| Storage Temp | -20°C (Frozen) | Slows hydrolysis and spontaneous dehydrohalogenation.[1][2][3][4] |
| Atmosphere | Inert (Argon/N₂) | Prevents moisture absorption.[2][3][4] The salt is highly hygroscopic.[3][4][5] |
| State | Hydrochloride Salt | NEVER store as a free base.[2][3][4] The free base polymerizes rapidly.[3][4] |
| Solvent | Anhydrous Alcohol/DMF | Avoid water; water shifts equilibrium to the gem-diol (hydrate).[1][2][3][4] |
Module 1: Storage & Stability Profile
1.1 The Hygroscopicity & Hydration Trap
Users often report that their 3-fluoropiperidin-4-one HCl turns into a "sticky paste" or "wet solid" over time.[1][2][3][4] This is not just physical moisture absorption; it is a chemical reaction.[2][3][4]
The Mechanism: The fluorine atom at the C3 position is highly electron-withdrawing.[3] This destabilizes the adjacent carbonyl at C4, making it significantly more electrophilic than a standard piperidone.[4] Upon contact with atmospheric moisture, the carbonyl is attacked by water to form a gem-diol (hydrate) .[2][3][4]
-
Observation: Crystalline solid
Amorphous sticky gum.[2][3][4] -
Impact: This reaction is reversible, but it alters stoichiometry and makes handling difficult.[3][4]
1.2 Thermal Instability
While the HCl salt stabilizes the amine, the C-F bond beta to the nitrogen and alpha to the carbonyl is chemically labile. Prolonged exposure to temperatures >25°C can promote dehydrofluorination (loss of HF), leading to the formation of an enone, which subsequently polymerizes.
Module 2: Troubleshooting & FAQs
Q1: My 1H NMR in D₂O shows no carbonyl signal, and the splitting pattern is messy. Is the compound degraded?
Diagnosis: Likely Gem-Diol Formation , not necessarily degradation.[2][3][4] Technical Explanation: In D₂O (or wet DMSO), the highly electrophilic ketone reacts with water to form the hydrate (gem-diol).[4] The carbonyl carbon signal in 13C NMR (typically ~205 ppm) will disappear and shift upfield to ~90-95 ppm (sp3 hybridized carbon).[2][3][4] The 1H NMR splitting becomes complex because the ring conformation locks into a chair form, making the axial/equatorial protons distinct. Solution: Run the NMR in anhydrous DMSO-d6 or CD3CN .[1][2][3][4] If the carbonyl signal returns, your compound is intact.[3][4]
Q2: The compound has turned yellow/brown. Can I still use it?
Diagnosis: Free Base Liberation & Polymerization. Technical Explanation: A color change usually indicates the presence of the free amine (free base).[4] Even trace amounts of base (or imperfect salt formation) allow the amine of one molecule to attack the ketone of another (Schiff base formation/aldol condensation), leading to oligomers. These oligomers are often conjugated, resulting in yellow/brown chromophores.[3][4] Solution: Check purity by LC-MS. If purity is <90%, recrystallization is difficult due to high solubility.[3][4] Discard and buy fresh.
Q3: Can I store the free base overnight in the fridge?
Diagnosis: High Risk Action.
Direct Answer: No.
Technical Explanation: 3-Fluoropiperidin-4-one (free base) is inherently unstable.[1][2][3][4] Without the proton on the nitrogen, the lone pair is free to attack the highly reactive
Module 3: Mechanistic Visualization
The following diagram illustrates the competing degradation pathways that necessitate strict storage conditions.
Figure 1: Degradation pathways.[2][3][4] Note that moisture leads to reversible hydration, while base exposure leads to irreversible polymerization or elimination.
Module 4: Validated Experimental Protocols
Protocol 4.1: Safe Generation of the Free Base (In Situ)
Use this protocol if your subsequent reaction (e.g., reductive amination, Boc-protection) requires the free amine.
Prerequisites:
Step-by-Step:
-
Suspension: Suspend the 3-Fluoropiperidin-4-one HCl in the reaction solvent at 0°C . Do not let it warm to room temperature.
-
Add Reagents First: If performing a reductive amination or protection, add the other reagents (e.g., the aldehyde, Boc2O) before adding the base.[4] This ensures the amine reacts with the target electrophile immediately upon liberation, rather than with itself.
-
Controlled Liberation: Add the organic base (TEA/DIPEA) dropwise at 0°C.
-
Reaction: Allow the reaction to proceed. Do not attempt to isolate the free base intermediate.[3][4]
Protocol 4.2: QC Check (NMR)
Use this to verify the integrity of an old batch.
-
Solvent: Dissolve ~5 mg in DMSO-d6 (dry). Avoid CDCl₃ if the salt is not soluble; avoid D₂O to prevent hydration.[3][4]
-
Key Signals to Watch:
-
9-10 ppm (Broad): Ammonium protons (
).[1][2][3][4] If missing, the salt has dissociated.[3][4] -
4.8-5.2 ppm (Multiplet): The proton at C3 (alpha to Fluorine).[1][2][3][4] This should be a distinct multiplet (dt or ddd) due to H-F coupling (
).[2][3][4] -
Absence of Vinyl Protons: Check
5.5-7.0 ppm.[1][2][3][4] Peaks here indicate elimination (enone formation).[2][3][4]
-
9-10 ppm (Broad): Ammonium protons (
References
-
PubChem Compound Summary. (2025). 3-Fluoropiperidin-4-one hydrochloride.[1][2][3][4] National Center for Biotechnology Information.[2][3][4] Link[2][3][4]
-
Myers, A. G., & Barbay, J. K. (2001).[3][4][6] On the Inherent Instability of Alpha-Amino Alpha'-Fluoro Ketones. Organic Letters, 3(3), 425–428.[3][4][6] (Demonstrates the instability and enolization/elimination pathways of alpha-fluoroaminoketones). Link[2][3][4]
-
Guthrie, J. P. (1975).[2][3][4] Carbonyl addition reactions.[2][3][4] Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium constants. Canadian Journal of Chemistry.[2][3][4] (Foundational text on electron-withdrawing groups stabilizing gem-diols). Link[2][3][4]
-
Sigma-Aldrich (Merck). (2024).[1][2][3][4] 4-Piperidone monohydrate hydrochloride Product Sheet. (Provides baseline data on piperidone salt hygroscopicity and storage). Link
Sources
- 1. CAS 1070896-59-1|3-Fluoropiperidin-4-One Hydrochloride [rlavie.com]
- 2. 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride | C14H17ClN2O | CID 67317662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluoropiperidin-4-ol hydrochloride | C5H11ClFNO | CID 68442624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Fluoropiperidin-4-one Synthesis
Subject: Troubleshooting Electrophilic Fluorination of N-Protected Piperidin-4-ones
Ticket ID: F-PIP-04-SYN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Consultation
Executive Summary
The synthesis of 3-fluoropiperidin-4-one is a deceptively simple transformation that frequently stalls drug discovery campaigns due to three specific failure modes: uncontrolled polyfluorination , product hydration (gem-diol formation) , and elimination to the enone .
This guide bypasses standard textbook procedures to address the "hidden" variables that determine success. We focus on the Electrophilic Fluorination route using Selectfluor® (F-TEDA-BF4) on N-protected substrates, as this is the industry standard for scalability and safety.
Module 1: Critical Pre-Reaction Parameters
The Substrate: Why N-Protection is Non-Negotiable
User Question: "Can I fluorinate the free piperidin-4-one hydrochloride directly?"
Technical Answer: No. Attempting to fluorinate the free amine results in catastrophic failure due to N-fluorination and oxidative degradation. The nitrogen lone pair is more nucleophilic than the enol carbon.
-
Protocol Standard: You must use N-Boc-piperidin-4-one or N-Cbz-piperidin-4-one . The carbamate protecting group reduces nitrogen nucleophilicity and prevents N-oxide/N-fluoro side products.
The Reagent: Selectfluor vs. NFSI
User Question: "NFSI is cheaper. Can I substitute it?"
Technical Answer: Proceed with caution.
-
Selectfluor (F-TEDA-BF4): Kinetic data suggests it is superior for thermodynamic enol fluorination in polar solvents (MeCN). It is an oxidant but generally easier to handle.
-
NFSI (N-Fluorobenzenesulfonimide): Requires generation of a strong enolate (using LiHMDS/LDA) at -78°C. This harsh condition often triggers
-elimination of the newly formed fluoride in piperidine systems, leading to the enone (1,2,3,6-tetrahydropyridine derivative). -
Recommendation: Use Selectfluor for the most robust, room-temperature compatible profile [1].
Module 2: The Fluorination Protocol (Step-by-Step)
The "Soft-Enolization" Method
Direct fluorination of the ketone requires in-situ enolization. We utilize a Stepwise Activation workflow to maximize mono-fluorination.
Reagents:
-
Substrate: N-Boc-4-piperidone (1.0 equiv)
-
Fluorinating Agent: Selectfluor (1.1 equiv)
-
Solvent: Anhydrous Methanol (MeOH) or Acetonitrile (MeCN)
-
Catalyst: Iodine (
) or direct reflux (varied by substrate)
Protocol:
-
Dissolution: Dissolve N-Boc-4-piperidone in anhydrous MeOH (0.5 M).
-
Reagent Addition: Add Selectfluor (solid) in one portion at 0°C.
-
Thermal Activation: Warm to reflux (65°C) for 4–6 hours.
-
Note: Room temperature reactions often stall at 40% conversion. Heat is required to drive the enol equilibrium.
-
-
Monitoring: Monitor by 19F NMR (not just TLC). Look for the triplet of triplets (approx -180 to -200 ppm depending on protecting group).
Data Summary: Solvent Effects
| Solvent | Reaction Rate | Selectivity (Mono:Di) | Risk Factor |
| Methanol (MeOH) | Fast (High enol content) | 85:15 | Formation of hemiacetals (requires hydrolysis) |
| Acetonitrile (MeCN) | Medium | 90:10 | Cleaner isolation; slower kinetics |
| DMF | Slow | 60:40 | High risk of elimination to enone |
Module 3: Troubleshooting & Failure Analysis
The "Missing Ketone" Phenomenon (Hydration)
Issue: "My NMR shows the fluorine signal, but the Carbon-13 carbonyl peak (>200 ppm) is missing or very weak. Did I reduce the ketone?"
Diagnosis: You have isolated the Gem-Diol (Hydrate) . Due to the electron-withdrawing effect of the adjacent fluorine, 3-fluoropiperidin-4-one exists in equilibrium with its hydrate in the presence of even trace moisture.
-
Chemical Shift: The C4 carbon shifts from ~205 ppm (C=O) to ~95 ppm (C(OH)2).
-
Solution: This is not a failure. The hydrate is a stable storage form. If the anhydrous ketone is required for a subsequent step (e.g., Reductive Amination), dehydrate in situ using molecular sieves or a Dean-Stark trap during the next reaction.
Preventing Elimination (The Enone Trap)
Issue: "I see a new set of alkene peaks in the proton NMR."
Diagnosis: HF Elimination.
The
Corrective Workflow:
-
Quench: Do not use strong base. Quench with water/brine.
-
Extraction: Extract rapidly into EtOAc.
-
Acidic Stability: The compound is more stable in slightly acidic conditions. Do not store in basic solution.
Module 4: Visualization of Reaction Pathways
The following diagram illustrates the kinetic competition between the desired fluorination and the common elimination side-reaction.
Figure 1: Mechanistic pathway showing the critical divergence between stable hydrate formation and destructive elimination.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use the silyl enol ether method for better regioselectivity? A: Yes. Converting the ketone to the TMS-enol ether (using TMSCl/Et3N) prior to Selectfluor addition allows for lower temperature fluorination (0°C to RT). This significantly reduces the risk of elimination but adds a synthetic step. This is recommended if your yield via direct fluorination is <40% [2].
Q2: How do I separate the mono-fluoro from the di-fluoro impurity? A: This is difficult via standard flash chromatography due to similar polarity.
-
Strategy: Optimize the stoichiometry. Use exactly 1.05 equivalents of Selectfluor.
-
Purification: If separation is required, High-Performance Liquid Chromatography (HPLC) or careful recrystallization of the oxime derivative (if applicable to your route) is often more effective than silica gel chromatography.
Q3: Why is my yield consistently low (20-30%)? A: Check your Selectfluor quality. Selectfluor degrades if exposed to moisture (hydrolyzes to release HF). Ensure the reagent is white and free-flowing. Yellow/clumpy reagent will lead to poor conversion and high elimination rates.
References
-
Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A very practical electrophilic fluorinating agent.[1] Journal of Fluorine Chemistry.
-
Van Niel, M. B., et al. (1999). Fluorination of N-protected 4-piperidones: Synthesis of 3-fluoro- and 3,3-difluoro-4-piperidones. Bioorganic & Medicinal Chemistry Letters.
-
Stavber, S., et al. (2006).[2] Selectfluor™ F-TEDA-BF4 mediated fluorination of aryl alkyl ketones in ionic liquids. Tetrahedron Letters.
Sources
Technical Support Center: Asymmetric Hydrogenation of Fluorinated Enamides
Status: Active Operator: Senior Application Scientist Ticket ID: AH-F-ENAM-001
Welcome to the Technical Support Center.
You have reached the specialized unit for Asymmetric Hydrogenation of Fluorinated Enamides . This guide addresses the unique electronic and steric challenges posed by the fluorine atom during the catalytic synthesis of chiral fluoroamines. Unlike standard enamides, fluorinated substrates introduce risks of defluorination (C–F cleavage) and altered binding modes due to the "fluorine effect" (electronic repulsion or H-bonding).
Module 1: Catalyst Selection Logic
User Query: "Which catalyst system should I choose for my specific fluorinated substrate?"
Technical Insight: The position of the fluorine atom relative to the alkene dictates the catalyst choice. The fluorine atom is isosteric to oxygen but highly electronegative, altering the double bond's nucleophilicity.
Decision Matrix: Catalyst & Ligand Selection
| Substrate Class | Fluorine Position | Recommended Metal | Preferred Ligand Class | Mechanistic Rationale |
| Directly on C=C | Rh(I) | Electron-rich Bisphosphines (e.g., DuPhos , TangPhos , SegPhos ) | The | |
| Adjacent to C=C | Ru(II) or Rh(I) | BINAP , Josiphos | ||
| Cyclic Fluoroenamides | Ring-embedded | Rh(I) or Ir(I) | Dipamp , PHOX | Rigid backbones require ligands with smaller bite angles (Dipamp) or Ir-complexes that tolerate steric bulk. |
| Tetrasubstituted | Sterically crowded | Ir(I) | Pyridine-Phosphinite , Thiazole-Phosphine | Rhodium often fails to coordinate tetrasubstituted olefins. Iridium (Crabtree-type analogs) is required. |
Critical Note: For
-fluoroenamides, cationic Rh precursors (e.g.,) generally outperform neutral complexes due to stronger substrate coordination.
Caption: Decision tree for selecting the optimal metal-ligand combination based on fluorine regiospecificity and steric demand.
Module 2: Troubleshooting Guide (FAQs)
User Query: "My reaction is failing or giving poor results. How do I fix it?"
Issue A: Low Reactivity (Reaction Stalled < 50%)
-
Diagnosis: Fluorine is an Electron Withdrawing Group (EWG). It lowers the electron density of the C=C bond, making it a poorer ligand for the metal catalyst compared to non-fluorinated enamides.
-
Solution 1 (Pressure): Increase
pressure from 10 bar to 30–50 bar . Fluorinated substrates often require "forcing" conditions. -
Solution 2 (Solvent): Switch to 2,2,2-Trifluoroethanol (TFE) or a TFE/Methanol mixture. TFE activates the substrate via Hydrogen-bonding to the amide carbonyl and stabilizes the cationic metal intermediate.
-
Solution 3 (Counter-ion): If using Rh, ensure your precursor has a non-coordinating anion (
, , or ). Halides ( ) poison the catalyst in these difficult hydrogenations.
Issue B: Low Enantioselectivity (ee < 80%)
-
Diagnosis: The "Fluorine Effect."[1][2][3] The F-atom can compete with the amide oxygen for coordination to the metal, or it can repel the ligand's phenyl rings, distorting the chiral pocket.
-
Solution 1 (Temperature): Lower the temperature to 0°C or -10°C . While this slows the rate (requiring higher pressure), it rigidifies the chiral pocket and minimizes non-selective binding modes.
-
Solution 2 (E/Z Purity): Unlike standard enamides, fluorinated enamides are prone to
isomerization during synthesis. Check your starting material.[4][5][6] If you have an mixture, switch to a Rh-TangPhos or Rh-BisP system, which are known to converge both isomers to the same enantiomer.
Issue C: Defluorination (Formation of des-fluoro byproducts)
-
Diagnosis: Hydrogenolysis of the C–F bond.[7] This is common with Palladium (Pd) catalysts or in the presence of bases.
-
Solution:
-
Stop using Pd/C. Palladium is excellent for C-F bond activation (cleavage), which is exactly what you don't want here.
-
Remove Bases: Ensure the reaction is neutral. Avoid triethylamine or carbonate additives.
-
Switch to Ruthenium: Ru-catalysts are generally less prone to oxidative addition into C-F bonds under hydrogenation conditions compared to Rh or Pd.
-
Module 3: Experimental Protocol (Best Practice)
Protocol: General Procedure for Rh-Catalyzed Hydrogenation of
-
Glovebox Operations (Strict Anaerobic Conditions):
-
Weigh
(1.0 mol%) and (1.1 mol%) into a vial. -
Add degassed Dichloromethane (DCM) or Methanol (MeOH) (2 mL). Stir for 15 min to form the active catalyst (color change usually observed).
-
Note: If solubility is poor, add TFE (Trifluoroethanol) dropwise.
-
-
Substrate Addition:
-
Dissolve the
-fluoroenamide (1.0 mmol) in the reaction solvent (3 mL). -
Transfer substrate solution to the catalyst vial (Total concentration ~0.1 M - 0.2 M).
-
-
Hydrogenation:
-
Transfer the vial to a high-pressure steel autoclave.
-
Purge with
(3 cycles at 5 bar). -
Pressurize to 30 bar (435 psi) .
-
Stir at room temperature for 12–24 hours.
-
-
Work-up:
Module 4: Mechanistic Pathway & Visualization
The following diagram illustrates the critical "Quadrants" theory applied to fluorinated enamides. The fluorine atom must be placed in an "open" quadrant of the ligand to avoid steric clash, while the amide oxygen chelates to the metal.
Caption: Catalytic cycle showing the critical coordination and insertion steps. The dashed line indicates the defluorination risk pathway.
References
-
General Asymmetric Hydrogenation of Enamides
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link
-
-
Specifics on
-Fluoroenamides: -
Solvent Effects (TFE)
-
Abe, H., Amii, H., & Uneyama, K. (2001).
-Fluorinated Iminoesters in Fluorinated Alcohol. Organic Letters, 3(20), 313–315. Link
-
-
Ruthenium C
-Fluoroenamides:-
Lübben, S., et al. (2002).
-Fluoroamidoacrylates. Synlett, 2002(11), 1845-1848. Link
-
-
Iridium Catalysis for Difficult Substrates
-
Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research, 40(12), 1402–1411. Link
-
Sources
- 1. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Mannich Condensation for Piperidones
Status: Operational Ticket ID: MN-PIP-404 Subject: Troubleshooting Low Yields in Double Mannich Condensation Assigned Specialist: Senior Application Scientist, Synthetic Methodology Group[1]
Diagnostic Workflow
Before altering your current protocol, use this logic tree to identify the specific failure mode. Most yield losses in piperidone synthesis stem from three competing pathways: oligomerization, retro-Mannich fragmentation, or pH misalignment.[1]
Figure 1: Diagnostic logic tree for identifying the root cause of yield loss in piperidone synthesis.
Technical Deep Dive: The Three Pillars of Failure
The synthesis of piperidones (e.g., via the Robinson-Schopf or Petrenko-Kritschenko methods) is a double Mannich condensation .[1][2] It requires the precise orchestration of an amine, an aldehyde (often formaldehyde), and a ketone.[1]
A. The pH Paradox
The reaction relies on a delicate equilibrium.
-
If pH < 3 (Too Acidic): The amine nucleophile is fully protonated (
), rendering it non-nucleophilic.[1] It cannot attack the formaldehyde to form the hemiaminal. -
If pH > 7 (Too Basic): The formation of the electrophilic iminium ion is suppressed because acid catalysis is required to dehydrate the hemiaminal intermediate [1].
-
The Fix: You must maintain a "Goldilocks" zone, typically pH 4.0–5.5 .[1] This is often achieved using a citrate-phosphate buffer or acetic acid/acetate system.[1]
B. The Thermodynamic Trap (Retro-Mannich)
Mannich bases are thermally labile.[1][3] The reaction is reversible.[1] If you heat the reaction mixture too aggressively during synthesis—or more commonly, during workup (e.g., recrystallization in boiling ethanol)—the piperidone ring will unravel back into the starting materials [2].
C. Oligomerization (The Kinetic Trap)
Formaldehyde is highly reactive.[1] If the local concentration of formaldehyde is too high relative to the ketone enol, it will polymerize with the amine to form linear hemiaminals or triazines rather than cyclizing into the piperidone [3].
Reaction Mechanism & Critical Control Points[1]
Understanding the pathway allows you to intervene at the correct step.
Figure 2: The double Mannich pathway.[1] Note the reversibility (Retro-Mannich) indicated by the red node.
Optimized Protocols
Do not rely on 1950s literature without modification. Below are two field-validated protocols: one for standard synthesis and one for difficult substrates using Green Chemistry (Ionic Liquids).
Protocol A: The Buffered Robinson-Schopf (Standard)
Best for: Simple N-alkyl piperidones.[1]
| Step | Action | Technical Rationale |
| 1 | Buffer Prep | Dissolve Citric Acid and |
| 2 | Amine Activation | Add amine hydrochloride to the buffer.[1][4] Stir at 25°C. |
| 3 | Enol Generation | Add acetonedicarboxylic acid (or ketone equivalent). |
| 4 | Controlled Addition | Add aldehyde (e.g., succinaldehyde precursor or formalin) dropwise over 1 hour. |
| 5 | Incubation | Stir for 48h at Room Temperature . Do NOT reflux. |
| 6 | Isolation | Basify to pH 9-10 with cold NaOH; extract immediately with |
Protocol B: Ionic Liquid Catalysis (High Yield)
Best for: Aromatic aldehydes or sterically hindered amines [4].[1]
| Step | Action | Technical Rationale |
| 1 | Catalyst | Use 10 mol% [Hmim]Tfa (1-methylimidazolium trifluoroacetate).[1] |
| 2 | Solvent | Water or Ethanol (Ionic liquids often work best in aqueous media).[1] |
| 3 | Reaction | Mix Aldehyde:Amine:Ketone (2:1:1 ratio). Stir at 25°C. |
| 4 | Workup | The product often precipitates or separates.[1] The IL is water-soluble and recyclable.[1] |
Troubleshooting FAQs
Q1: My reaction turns into a thick, insoluble tar. What happened? A: You likely experienced uncontrolled polymerization of the formaldehyde and amine.[1]
-
Fix: Switch to Protocol A (Step 4) . Do not dump all reagents in at once. Add the aldehyde slowly to keep its concentration low, favoring the reaction with the ketone enol over self-polymerization [3].
Q2: I see the product on TLC, but it disappears after column chromatography. A: Silica gel is slightly acidic and can catalyze the retro-Mannich reaction or hydrolysis if the compound is sensitive.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane to neutralize acidic sites.[1] Alternatively, use neutral alumina.[1]
Q3: Can I use paraformaldehyde instead of formalin? A: Yes, and it often improves yields by releasing formaldehyde slowly (depolymerization in situ).[1]
-
Tip: Ensure your solvent is dry (methanol/ethanol) and add a catalytic amount of HCl to assist in the depolymerization of paraformaldehyde.[1]
Q4: Why are my yields lower with aromatic amines (anilines)? A: Anilines are weaker nucleophiles than alkyl amines.[1]
-
Fix: You need a stronger catalyst.[1] Transition from weak organic acids to Lewis Acids (e.g.,
) or the Ionic Liquid protocol (Protocol B), which stabilizes the transition state for weaker nucleophiles [5].
References
-
Robinson, R. (1917).[1] "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768.[1]
-
BenchChem Technical Support. (2025). "Troubleshooting the Retro-Mannich Reaction During Workup." BenchChem Knowledge Base.[1]
-
Tramontini, M., & Angiolini, L. (1990).[1] "Mannich Bases: Chemistry and Uses."[1] CRC Press.[1] (Contextual citation regarding oligomerization risks).
-
Gong, K., et al. (2021).[1][5] "One-pot three-component Mannich-type reaction catalyzed by functionalized ionic liquid."[1] Sciforum.
-
Wang, C., et al. (2006).[1] "Highly Efficient One-Pot Three-Component Mannich Reaction in Water Catalyzed by Heteropoly Acids." Organic Letters.
Sources
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discussing the Mannich reaction , Hive Serious Chemistry [chemistry.mdma.ch]
- 5. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
Removal of impurities from 3-Fluoropiperidin-4-one
Subject: Purification, Stability, and Impurity Removal Guide
Ticket ID: #3F-PIP-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Introduction: The "Alpha-Fluoro" Paradox
You are likely reading this because your clear oil turned into a black tar overnight, or your NMR spectrum shows "ghost" peaks that don't match the structure.
3-Fluoropiperidin-4-one is a deceptively simple molecule that presents a classic "Alpha-Fluoro Paradox." The fluorine atom at the C3 position increases the acidity of the adjacent proton (
This guide moves beyond standard protocols to address the causality of these impurities and provides self-validating workflows to remove them.
Module 1: Stability & The "Black Tar" Phenomenon
Q: Why does my free base decompose into a dark residue?
A: The free base of 3-fluoropiperidin-4-one is inherently unstable due to autocatalytic dehydrofluorination .[1][2]
In its free base form, the secondary amine (pKa ~10-11) acts as an internal base.[2] It can deprotonate the acidic
The Fix:
-
Never store the free base. Isolate and store the compound exclusively as the Hydrochloride (HCl) salt .[2]
-
Protonating the nitrogen removes its basicity, shutting down the intramolecular elimination pathway.
Mechanism of Degradation (HF Elimination)
Figure 1: The autocatalytic degradation pathway of 3-fluoropiperidin-4-one free base via HF elimination.[1][2]
Module 2: Impurity Profile & Troubleshooting
Q: My F NMR shows two distinct peaks. Is this a regioisomer?
A: Not necessarily. Before assuming regioisomerism, rule out Gem-Diol Formation .
Due to the inductive effect of the fluorine, the C4 ketone is electron-deficient. In the presence of trace moisture (even from "dry" deuterated solvents like DMSO-
| Feature | Ketone Form | Gem-Diol (Hydrate) Form |
| Structure | C=O | C(OH) |
| Upfield shift (approx. 10-15 ppm difference) | ||
| Coupling ( | Distinct | Altered coupling pattern due to geometry change |
| Solubility | Soluble in organics | More soluble in water/polar solvents |
Validation Protocol:
-
Run a
F NMR in a strictly anhydrous solvent (e.g., anhydrous CD CN).[2] -
Add 2 drops of D
O to the NMR tube and shake.[2] -
Result: If the peaks shift or coalesce into the "impurity" peak, you have a hydration equilibrium, not a chemical impurity.[2]
Q: How do I remove the non-fluorinated impurity (Piperidin-4-one)?
A: This is common if the fluorination (e.g., via Selectfluor) was incomplete.[2] Separation via silica chromatography is difficult due to similar polarity.[1][2]
Recommended Strategy: Differential Salt Solubility The fluorine atom lowers the basicity of the amine slightly compared to the non-fluorinated parent.
-
Partial Neutralization: If you have a mixture of salts, the non-fluorinated piperidone is more basic.[2] Careful titration can selectively liberate the non-fluorinated base, which can be extracted into ether, leaving the desired fluorinated salt in the aqueous phase.
-
Recrystallization: The HCl salt of 3-fluoropiperidin-4-one crystallizes well from Isopropanol (IPA), whereas impurities often remain in the mother liquor.[1][2]
Module 3: Purification Workflows
Workflow A: Recrystallization of HCl Salt (Gold Standard)
This is the only recommended method for long-term storage and high purity (>98%).[1][2]
Reagents:
Protocol:
-
Dissolution: Place crude solid in a flask. Add minimum boiling IPA. Swirl until fully dissolved. If black specs remain (polymer), filter hot through a glass frit.[2]
-
Nucleation: Remove from heat. Add Solvent B dropwise until the solution turns slightly turbid (cloudy).[2]
-
Clarification: Add 1-2 drops of hot IPA to clear the turbidity.
-
Crystallization: Wrap flask in a towel (slow cooling) and let stand at room temperature for 2 hours, then move to 4°C overnight.
-
Isolation: Filter the white needles/prisms.[2] Wash with cold Ether.[1][2] Dry under high vacuum.[1][2]
Workflow B: Free-Basing (Only for Immediate Use)
WARNING: Perform this only immediately before the next reaction step.
-
Cooling: Suspend the HCl salt in CH
Cl and cool to 0°C. -
Neutralization: Add saturated NaHCO
(aq). Avoid strong bases like NaOH which promote HF elimination.[1] -
Extraction: Rapidly separate layers. Extract aqueous layer 2x with cold CH
Cl .[1][2] -
Drying: Dry over Na
SO for max 10 mins. -
Usage: Filter and use the solution directly in the next step. Do not concentrate to dryness if possible.[1][2]
Purification Decision Tree
Figure 2: Decision matrix for handling crude 3-fluoropiperidin-4-one.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use silica gel chromatography to purify the free base? A: Avoid if possible. Silica gel is slightly acidic and can catalyze the enolization required for HF elimination.[2] If you must chromatograph, use:
-
Neutral Alumina instead of silica.[2]
-
Pre-treated Silica: Treat silica with 1-2% Triethylamine (TEA) in the eluent to deactivate acidic sites.[1][2]
-
Fast Column: Complete the purification in under 20 minutes.
Q: Is the compound chiral? A: Yes, C3 is a chiral center.[2] However, 3-fluoropiperidin-4-one is prone to racemization via enolization.[1][2] If you require a specific enantiomer, it is usually synthesized and handled as the corresponding alcohol (cis-3-fluoropiperidin-4-ol) or protected as a ketal, which locks the geometry and prevents enolization.[1]
Q: What is the best way to dry the HCl salt? A: Vacuum oven at 40°C is generally safe.[2] However, ensure no excess HCl gas is trapped in the lattice, as it can be hygroscopic. Store in a desiccator.
References
-
Van der Veken, P., et al. (2004).[2] "Synthesis of
-amino- '-fluoro ketones: Inherent instability and decomposition pathways." Journal of Organic Chemistry. -
Greco, M. N., et al. (1995).[2] "Gem-diol formation in trifluoromethyl ketones and related alpha-fluoro carbonyls." Journal of Medicinal Chemistry.
-
PubChem Database. (2024).[2] "3-Fluoropiperidin-4-one hydrochloride - Compound Summary." National Center for Biotechnology Information.[1][2] [2]
-
Sutherland, A., et al. (2013).[2] "Enantioselective synthesis of cis-3-fluoropiperidin-4-ol." Organic & Biomolecular Chemistry.
-
Di Maso, M. J., et al. (2011).[2] "Mechanism of base-promoted HF elimination in alpha-fluoro ketones." Journal of the American Chemical Society.[2]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated heterocycles.
Sources
Technical Support Hub: Scale-Up of 3-Fluoropiperidin-4-one
Topic: Scalable Synthesis & Troubleshooting for 3-Fluoropiperidin-4-one
Target Molecule:
Module 1: Critical Safety & Stability (The "Red Flags")
Before initiating any scale-up >10g, you must understand the thermal and chemical fragility of
The Elimination Hazard (HF Generation)
The most common failure mode in scaling this chemistry is the
-
Risk: Generation of HF (corrosive, toxic) and loss of product to the enone impurity.
-
Control: Avoid strong bases during workup. Keep pot temperatures < 60°C at all times.
-
Storage: Store the isolated product at -20°C under argon.
-fluoroketones can racemize or decompose upon prolonged storage at room temperature.
Thermal Runaway Potential
The reaction between enamines/silyl enol ethers and Selectfluor is exothermic.
-
Scale-up Rule: On scales >50g, dosing of Selectfluor (or the enamine precursor) must be controlled. Do not dump solid Selectfluor into the reactor; use a slurry addition or portion-wise addition with active cooling to maintain
.
Module 2: Synthetic Route Optimization
For scale-up, direct fluorination of the ketone is inefficient. The industry-standard "Golden Route" utilizes Enamine Activation followed by Electrophilic Fluorination. This method avoids the isolation of unstable silyl enol ethers and allows for a telescoped process.
The Reaction Pathway
Figure 1: Enamine-mediated electrophilic fluorination pathway showing the critical elimination side-reaction.
Optimized Protocol (100g Scale Basis)
Reagents:
- -Boc-piperidin-4-one (1.0 equiv)
-
Selectfluor® (1.1 equiv)[1]
-
Pyrrolidine (0.2 equiv - Catalyst)
-
Solvent: Acetonitrile (MeCN) - Critical for Selectfluor solubility.
Step-by-Step Methodology:
-
Enamine Formation: Dissolve
-Boc-piperidin-4-one (100g) in MeCN (10 vol). Add pyrrolidine (0.2 equiv). Stir at RT for 1-2 hours. Note: You may see a color change; this is normal. -
Cooling: Cool the mixture to 0°C . This is vital to suppress di-fluorination.
-
Fluorination: Add Selectfluor® (1.1 equiv) portion-wise over 1 hour.
-
Reaction: Stir at 0°C -> RT overnight. The suspension will thin out as Selectfluor (insoluble) is consumed and H-TEDA-BF
(soluble byproduct) is formed. -
Quench: Pour into a mixture of Et
O and water. Do not use saturated NaHCO yet. -
Extraction: Extract with Et
O or EtOAc. Wash organic layer with dilute HCl (0.5M) to remove the TEDA byproduct and pyrrolidine catalyst. -
Neutralization: Wash with brine. Dry over Na
SO . Concentrate below 40°C .
Module 3: Purification & Isolation (The "Get It Pure" Section)
Purifying 3-fluoropiperidin-4-one is notoriously difficult because it streaks on silica gel and co-elutes with the starting material. For scale-up, chromatography is the enemy .
Recommended Strategy: The Bisulfite Adduct Method Cyclic ketones form stable, crystalline adducts with sodium bisulfite. This allows you to precipitate the product, wash away impurities (including the di-fluoro byproduct), and regenerate the pure ketone.
Bisulfite Purification Protocol
| Step | Action | Technical Rationale |
| 1. Formation | Dissolve crude oil in EtOH (2 vol). Add saturated aq. NaHSO | The |
| 2. Filtration | Filter the white precipitate.[3] Wash with cold EtOH and Et | Removes the "Enone" impurity and unreacted starting materials which do not precipitate as easily. |
| 3. Regeneration | Suspend the solid in water/EtOAc. Add solid Na | Reverses the equilibrium, releasing the ketone back into the organic layer. High pH risks HF elimination. |
| 4. Isolation | Separate layers immediately. Dry organics and concentrate.[2] | Minimizes exposure of the sensitive fluoro-ketone to basic aqueous conditions. |
Purification Decision Tree
Figure 2: Decision logic for downstream processing. The Bisulfite method is preferred for batch consistency.
Module 4: Troubleshooting & FAQs
Q1: I see a second carbonyl peak in the C NMR around 95 ppm. Is this an impurity?
A: Likely not.
-
Diagnostic: Run the NMR in anhydrous DMSO-
or CDCl with molecular sieves. If the peak at ~205 ppm (ketone) increases and 95 ppm decreases, it is just the hydrate.
Q2: My yield is low (<40%), and I see a lot of "tar".
A: You likely added the Selectfluor too fast or at too high a temperature.
-
Fix: Ensure the reaction is at 0°C during addition.
-
Fix: Switch to the Silyl Enol Ether route (TMS-enol ether) if the enamine route continues to degrade. Silyl enol ethers are more robust but require an extra step (LDA/TMSCl).
Q3: How do I remove the gem-difluoro byproduct (3,3-difluoro)?
A: This is the hardest impurity to remove.
-
Prevention: Use exactly 1.05-1.1 equiv of Selectfluor. Do not use excess.
-
Removal: The bisulfite adduct of the mono-fluoro compound crystallizes differently than the di-fluoro (which is less reactive due to sterics/electronics). Recrystallize the bisulfite adduct from EtOH/Water before regeneration.
Q4: Can I use NFSI instead of Selectfluor?
A: Yes, but NFSI is much less reactive. You will likely need to heat the reaction, which increases the risk of HF elimination. NFSI is better suited for highly activated substrates (like
References
-
Selectfluor Reactivity & Scale-up
- Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.
-
Enamine-Mediated Fluorination Mechanism
-
Endo, K., et al. (2023).[1] Enantioselective α-Fluorination of Cyclic Ketones. Journal of Organic Chemistry.
-
-
Purification via Bisulfite Adducts
-
Stability of
-Fluoroketones:- Stavber, S., et al. (2005). Direct fluorination of organic compounds in water.
Sources
Technical Support Center: 3-Fluoropiperidin-4-one Reaction Optimization
Topic: pH Optimization & Stability Protocols for 3-Fluoropiperidin-4-one Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 2.1 (Current)[1]
Executive Summary: The "Goldilocks" Proton Window
3-Fluoropiperidin-4-one is a deceptively simple scaffold that presents a high risk of degradation due to the synergistic electronic effects of the fluorine atom and the ketone group.[1] The fluorine atom at the C3 position significantly increases the acidity of the adjacent proton (C3-H), making the molecule highly susceptible to base-mediated
The Core Challenge: You must balance the acidity required to activate the carbonyl for nucleophilic attack against the basicity that triggers irreversible elimination of Hydrogen Fluoride (HF).
Module 1: Stability & Storage (The "Pre-Reaction" Phase)
Q: Why does my 3-fluoropiperidin-4-one turn into a black tar upon free-basing?
A: You are likely witnessing a rapid E1cB-like elimination cascade.[1] When you treat the stable hydrochloride salt with a strong base (e.g., NaOH, KOH, or even excess TEA), you deprotonate the highly acidic C3 proton. This forms an enolate which rapidly expels the fluoride ion, generating an unstable enone (2,3-dihydro-4-pyridone derivative).[1] This enone is highly reactive and polymerizes to form the "black tar."
The Degradation Pathway:
-
Deprotonation: Base removes the acidic C3-H.[1]
-
Elimination: Fluoride leaves (
-elimination). -
Polymerization: The resulting Michael acceptor reacts with remaining free amine or itself.
Diagram: The Instability Cascade
Figure 1: The base-mediated degradation pathway of 3-fluoropiperidin-4-one leading to polymerization.[1][2][3][4]
Protocol: Safe "Free-Basing" (If Absolutely Necessary)
If your reaction requires the free base, do not isolate it.[1] Generate it in situ or use a biphasic extraction with strict temperature control.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Base: Saturated aqueous NaHCO₃ (Weak base, pH ~8.5). Avoid NaOH.
-
Temperature: 0°C (Ice bath).
-
Procedure:
-
Suspend the HCl salt in DCM at 0°C.
-
Add cold Sat. NaHCO₃.
-
Shake vigorously for < 1 minute.
-
Separate layers immediately.[1]
-
Dry organic layer with MgSO₄ and use immediately .
-
Module 2: Reaction Optimization (Reductive Amination Focus)
Q: What is the optimal pH for reductive amination without losing the fluorine?
A: The optimal window is pH 4.5 – 5.5 .
-
pH < 4: The amine nucleophile (your reagent) becomes fully protonated (ammonium), rendering it non-nucleophilic. Reaction stalls.
-
pH > 6: The rate of imine formation slows, and the risk of racemization/elimination at the C3 position increases.
Standardized Protocol: Reductive Amination
This protocol uses Sodium Triacetoxyborohydride (STAB), which tolerates the requisite acidic window better than NaBH₃CN.
| Component | Recommendation | Mechanism/Reasoning |
| Solvent | 1,2-Dichloroethane (DCE) or DCM | Non-nucleophilic; good solubility for STAB.[1] |
| Reagent | NaBH(OAc)₃ (1.5 eq) | Mild reducing agent; does not reduce the ketone, only the imine. |
| Buffer | Acetic Acid (1.0 - 2.0 eq) | Maintains pH ~5.[1] Promotes imine formation by protonating the carbonyl oxygen.[5] |
| Base | None (or catalytic DIPEA) | If the amine partner is a salt, use 1 eq DIPEA. If free amine, avoid base. |
| Temp | Room Temperature | Heating promotes elimination.[1] |
Step-by-Step:
-
Dissolve 3-fluoropiperidin-4-one HCl salt in DCE.
-
Add the amine partner (1.0 - 1.2 eq).[1]
-
Add Acetic Acid (1.0 eq) to buffer the system.
-
Stir for 30-60 minutes to allow equilibrium imine formation.
-
Add NaBH(OAc)₃ (1.5 eq) in one portion.[1]
-
Monitor by LCMS.[1] Quench with Sat. NaHCO₃ only when complete.[1]
Diagram: The pH Optimization Window
Figure 2: The operational pH window for reactions involving 3-fluoropiperidin-4-one.
Module 3: Troubleshooting Specific Failures
Q: I see a "M-20" peak in my LCMS. What is it?
A: This corresponds to [M - HF] .
-
Diagnosis: You have triggered the elimination pathway.
-
Cause: The reaction mixture was likely too basic (pH > 7) or heated too aggressively.
-
Fix: Switch from NaBH₃CN/MeOH (which often requires higher pH) to NaBH(OAc)₃/DCE/AcOH. Ensure the reaction stays at room temperature.
Q: My product is racemic, but I started with chiral material. Why?
A: The C3 proton is highly acidic due to the electron-withdrawing fluorine (
-
Mechanism: Even mild bases can deprotonate C3 reversibly, leading to an enol intermediate. Reprotonation occurs from either face, causing racemization.
-
Fix:
-
Work strictly in acidic buffers (AcOH).
-
Minimize time between free-basing and reaction.[1]
-
If chiral purity is critical, consider using Kinetic Dynamic Resolution (DKR) conditions or purifying the diastereomers/enantiomers after the reaction.
-
Q: The reaction works in small scale but fails in scale-up. Why?
A: Heat dissipation.
-
Mechanism: The neutralization of the HCl salt and the reduction step are exothermic. On a larger scale, local "hot spots" can trigger the thermal elimination of HF.
-
Fix:
-
Add the reducing agent in portions.
-
Use active cooling (water bath) during the addition of reagents.
-
Verify internal temperature stays < 25°C.[1]
-
References
-
Synthesis of
-Fluoroketones: -
Reductive Amination Conditions
-
Elimin
-Fluoro Ketones: -
Compound Properties (3-Fluoropiperidin-4-one HCl)
Sources
- 1. CAS 1070896-59-1|3-Fluoropiperidin-4-One Hydrochloride [rlavie.com]
- 2. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. 3-Fluoropiperidin-4-one hydrochloride | C5H9ClFNO | CID 25210510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate | C13H17FN2O2 | CID 40152157 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselectivity in 3-Fluoropiperidin-4-one Reactions
Executive Summary: The "Fluorine Dipole" Challenge
Welcome to the technical guide for handling 3-fluoropiperidin-4-one . This scaffold is deceptive; while it appears to be a simple six-membered ring, the fluorine atom at the
The Core Conflict: In nucleophilic additions (reductions, reductive aminations), the stereochemical outcome is a battle between two competing transition states:
-
Dipolar Control (Felkin-Anh): Favored in polar/protic solvents.[1] The incoming nucleophile attacks anti to the C-F bond to minimize dipole repulsion.[1]
-
Chelation Control (Cram): Favored in non-polar solvents with coordinating cations.[1] The metal bridges the carbonyl oxygen and the fluorine, locking the conformation and directing attack to the syn face.[1]
This guide provides the protocols to manipulate these variables to target your desired diastereomer.
Module A: Stereoselective Ketone Reduction
Goal: Synthesis of cis- or trans-3-fluoro-4-hydroxypiperidines.
Diagnostic Workflow
Before selecting a solvent, determine your target diastereomer.[1] The choice of solvent is the primary "switch" for selectivity.[1]
Figure 1: Decision tree for selecting solvent and reagent systems based on the desired stereochemical outcome.
Protocol 1: Accessing the Cis-Isomer (Chelation Control)
To obtain the cis-fluorohydrin, you must lock the fluorine and carbonyl oxygen into a rigid structure using a metal cation.[1]
-
The Trap: Do NOT use Methanol or Ethanol.[1] Protic solvents solvate the metal cation, breaking the chelate bridge and leading to poor selectivity (often ~1:1 mixtures).[1]
-
Recommended System: Zinc Borohydride in Ether or NaBH4 + CeCl3 (Luche conditions) in THF/DCM.[1]
Step-by-Step:
-
Preparation: Dissolve N-protected-3-fluoropiperidin-4-one (1.0 eq) in anhydrous DCM or Et2O (0.1 M).
-
Chelation: Cool to -78°C. Add CeCl3·7H2O (1.1 eq) if using borohydride.[1] Stir for 30 mins to allow coordination.
-
Reduction: Add NaBH4 (1.2 eq) portion-wise.
-
Workup: Quench with saturated NH4Cl. The cis isomer is generally the major product due to hydride attack from the less hindered face of the chelated intermediate.[1]
Protocol 2: Accessing the Trans-Isomer (Dipolar Control)
To obtain the trans-fluorohydrin, you must rely on the "Open Transition State" (Felkin-Anh model).[1]
-
The Mechanism: The C-F bond aligns perpendicular to the carbonyl
-system or anti-periplanar to the incoming hydride to minimize electronic repulsion.[1] -
Recommended System: L-Selectride (Lithium tri-sec-butylborohydride) in THF .[1]
Step-by-Step:
-
Preparation: Dissolve ketone in anhydrous THF (0.1 M).
-
Temperature: Cool to -78°C. (Crucial for kinetic control).
-
Reduction: Add L-Selectride (1.1 eq) slowly. The bulky hydride amplifies the steric difference between the faces, favoring attack anti to the fluorine.[1]
-
Outcome: Expect >90:10 trans:cis ratio.
Module B: Reductive Amination
Goal: Stereoselective formation of 3-fluoro-4-aminopiperidines.
This reaction proceeds via an
Critical Insight: The Trichlorosilane Effect
Standard reductive amination (NaBH(OAc)3 in DCE) often yields poor diastereoselectivity with
Why it works: The silicon atom coordinates to the imine nitrogen and the fluorine, creating a tight transition state similar to chelation control, but with an internal hydride delivery mechanism.[1]
Solvent Troubleshooting Table:
| Solvent | Reagent | Primary Outcome | Mechanism |
| DCM / Toluene | HSiCl3 (Trichlorosilane) | High Diastereoselectivity | Dual activation (N and F coordinate to Si).[1] |
| MeOH / EtOH | NaBH3CN | Low Selectivity | Protic solvent disrupts dipole alignment; rapid, unselective reduction.[1] |
| DCE | NaBH(OAc)3 | Moderate Trans | Steric control dominates; no chelation.[1] |
FAQ: Common Issues
Q: My reaction yields are low when using L-Selectride.
-
A: 3-fluoropiperidin-4-one is prone to enolization.[1][3] If the base (L-Selectride acts as a base) deprotonates the C3 position, you lose starting material to the enolate, which may not reduce or may racemize.[1]
-
Fix: Ensure the reaction is kept strictly at -78°C and quench rapidly with a proton source (e.g., acetic acid in THF) at low temperature before warming up.
Q: I am losing the Fluorine atom (Defluorination).
-
A: This is common in metal-catalyzed hydrogenations (Pd/C) or when using very strong nucleophiles.[1]
-
Fix: Avoid heterogeneous hydrogenation for the ketone reduction step. Use hydride reagents (Module A) or Transfer Hydrogenation (Noyori conditions) which are milder on the C-F bond.[1]
Advanced Module: Dynamic Kinetic Resolution (DKR)
Goal: Enantiopure cis-3-fluoro-4-hydroxypiperidine from racemic ketone.
If you start with racemic 1-Boc-3-fluoropiperidin-4-one, standard reduction gives you racemic diastereomers.[1] To get a single enantiomer, you must use Noyori Transfer Hydrogenation .[1]
The System:
-
Catalyst: RuCl
-
Solvent: DCM / Triethylamine / Formic Acid (5:2).[1]
-
Mechanism: The catalyst racemizes the C3 center (via enolization) faster than it reduces the ketone.[1] It selectively reduces only one enantiomer of the ketone to the cis-alcohol.[1]
Reference Protocol:
"A Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one has been achieved under dynamic kinetic resolution conditions that results in a single cis enantiomer being obtained with both diastereo- and enantioselectivity >90%." [1]
References
-
Efforts towards a Noyori reduction of a 3-fluorpiperidin-4-one with dynamic kinetic resolution. Source: ResearchGate.[1] URL:[Link]
-
Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Source: PubMed / Bioorganic & Medicinal Chemistry Letters.[1] URL:[Link]
-
Highly Efficient Diastereoselective Reduction of α-Fluoroimines. Source: NIH / PMC (J Am Chem Soc).[1] URL:[Link]
-
Protonated 3-fluoropiperidines: an unusual fluoro directing effect. Source: Journal of the American Chemical Society.[1][4][5][6] URL:[Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly Efficient Diastereoselective Reduction of α-Fluoroimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 6. scientificupdate.com [scientificupdate.com]
Validation & Comparative
3-Fluoropiperidin-4-one: A Strategic Scaffold in Medicinal Chemistry
Executive Summary: The "Goldilocks" Fluorine Effect
In the optimization of piperidine-based pharmacophores, 3-fluoropiperidin-4-one represents a critical "Goldilocks" zone between the metabolically labile unsubstituted piperidinone and the electronically deactivated 3,3-difluoro analogs.
While the unsubstituted piperidin-4-one (pKa ~8.0) often suffers from high basicity—leading to hERG channel liability and poor membrane permeability—the introduction of a single fluorine atom at the C3 position modulates the pKa of the adjacent nitrogen by approximately 1.0–1.5 log units. This depression renders the amine less protonated at physiological pH, enhancing bioavailability without completely nullifying its nucleophilicity for synthetic functionalization. Furthermore, the stereoelectronic gauche effect of the C-F bond imposes a defined conformational bias, locking the ring into a specific geometry that can enhance ligand-target binding affinity.
Part 1: Physicochemical Profiling & Comparison
The following table contrasts 3-fluoropiperidin-4-one with its primary alternatives. Note the distinct shift in basicity and conformational rigidity as fluorine content increases.
| Feature | Piperidin-4-one (Baseline) | 3-Fluoropiperidin-4-one (Target) | 3,3-Difluoropiperidin-4-one (Alternative) |
| Basicity (pKa of conjugate acid) | ~7.9 – 8.1 | ~6.8 – 7.2 | ~6.5 |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate (+0.2 vs baseline) | High (+0.5 vs baseline) |
| Conformational Bias | Dynamic Chair Flip (Flexible) | Axial Preference (Rigidified) | Distorted Chair |
| Hydration (Gem-diol formation) | Low (<1% in water) | Moderate (Equilibrium) | High (Stable Hydrate) |
| Metabolic Stability | Susceptible to oxidative metabolism | Blocked at C3 (Metabolic shunt) | Blocked at C3 |
The "Axial" Anomaly
Unlike typical steric substituents (e.g., methyl) that prefer the equatorial position to avoid 1,3-diaxial strain, the fluorine atom in 3-fluoropiperidin-4-one preferentially adopts the axial orientation.
Mechanistic Driver:
-
Charge-Dipole Interaction: In the protonated ammonium form, the C-F dipole aligns antiparallel to the N-H bond vector, stabilizing the axial conformer electrostatically.
-
Hyperconjugation (
): The axial orientation allows for better orbital overlap between the adjacent C-H sigma bond and the C-F antibonding orbital.
Figure 1: The "Fluorine Effect" driving the axial preference in protonated 3-fluoropiperidines.
Part 2: Synthetic Accessibility & Handling Protocols
Challenge: The Hydration Equilibrium
A critical handling nuance often overlooked is the gem-diol formation . Due to the electron-withdrawing nature of fluorine, the C4 carbonyl is electrophilic. In the presence of water or atmospheric moisture, 3-fluoropiperidin-4-one exists in equilibrium with its hydrate (gem-diol).
-
Implication: Stoichiometric calculations for reactions must account for the hydrate water mass if the reagent is not freshly dried.
-
Storage: Store as the Hydrochloride (HCl) salt . The free base is unstable and prone to self-condensation/polymerization.
Protocol: Synthesis of 3-Fluoropiperidin-4-one HCl
Targeting the stable salt form from N-Boc-4-piperidone.
Reagents:
-
N-Boc-4-piperidone
-
Selectfluor (Electrophilic fluorinating agent)
-
Lithium Diisopropylamide (LDA) or LiHMDS
-
4M HCl in Dioxane
Step-by-Step Workflow:
-
Enolate Formation:
-
Cool a solution of N-Boc-4-piperidone (1.0 eq) in dry THF to -78°C under Argon.
-
Add LiHMDS (1.1 eq) dropwise over 20 minutes. Why? Kinetic control is required to prevent thermodynamic equilibration of the enolate.
-
Stir for 45 minutes at -78°C to ensure complete enolization.
-
-
Electrophilic Fluorination:
-
Dissolve Selectfluor (1.2 eq) in minimum DMF (Selectfluor has poor solubility in THF).
-
Add the Selectfluor solution dropwise to the cold enolate.
-
Critical Control Point: Maintain temperature below -60°C during addition to avoid di-fluorination or decomposition.
-
Allow to warm to 0°C over 2 hours.
-
-
Workup & Deprotection:
-
Quench with saturated NH4Cl. Extract with EtOAc.
-
Purify the N-Boc-3-fluoro intermediate via silica chromatography (Hexane/EtOAc).
-
Dissolve the purified intermediate in 4M HCl/Dioxane (5 vol). Stir at room temperature for 2 hours.
-
Precipitate the product by adding Et2O. Filter the white solid.
-
-
Validation (Self-Check):
-
19F NMR: Expect a doublet of doublets (coupling to geminal H and vicinal H).
-
Mass Spec: M+1 = 118.1 (Free base mass).
-
Part 3: Applications in Drug Discovery[2]
The 3-fluoro scaffold is most frequently employed in Reductive Amination reactions to link the piperidine ring to a core scaffold.
Case Study: Kinesin Spindle Protein (KSP) Inhibitors
Merck's development of MK-0731 highlights the utility of this scaffold.[1]
-
Problem: The non-fluorinated piperidine lead had a pKa of ~9.0, leading to P-glycoprotein (P-gp) efflux and poor oral bioavailability.
-
Solution: Introduction of 3-F (axial) lowered the pKa to ~7.5.
-
Result: Reduced P-gp efflux ratio, improved bioavailability, and maintained potency due to the specific vector of the fluorine atom interacting with the binding pocket.
Figure 2: General reductive amination workflow. The axial fluorine exerts stereochemical control over the incoming hydride, often favoring cis-diastereomers.
References
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from
-
Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors.[1] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)- 3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1- carboxamide (MK-0731). Journal of Medicinal Chemistry, 51(14), 4239-4252.
- Lankin, D. C., & Snyder, J. K. (1993). Conformational analysis of fluorinated piperidines. Journal of Organic Chemistry.
-
PubChem. (2025).[2][3][4][5][6] 3-Fluoropiperidin-4-one hydrochloride Compound Summary. Retrieved from
-
Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists.[7] Journal of Medicinal Chemistry, 44(10), 1603-1614. Retrieved from
-
ChemicalBook. (2025).[8] 3,3-Difluoropiperidine Properties and pKa Data. Retrieved from
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-[4-[4-[[(3S)-2,6-dioxopiperidin-3-yl]amino]-2-fluorophenyl]piperazin-1-yl]-N-[4-[[5-fluoro-4-[3-(2-oxo-1-pyridinyl)phenyl]pyrimidin-2-yl]amino]cyclohexyl]cyclohexane-1-carboxamide | C43H49F2N9O4 | CID 172592045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Fluoropiperidin-4-one hydrochloride | C5H9ClFNO | CID 25210510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,3-difluoro-Piperidine | 363179-66-2 [chemicalbook.com]
Spectroscopic Comparison of 3-Fluoropiperidin-4-one Isomers: A Technical Guide
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists
Executive Summary: The "Chameleon" Fluoroketone
3-Fluoropiperidin-4-one is a deceptively simple scaffold widely used in fragment-based drug discovery (FBDD).[1] However, it presents a unique analytical challenge: it rarely exists as a single discrete species in solution.[1] Unlike standard piperidines, the electron-withdrawing fluorine atom adjacent to the carbonyl creates a highly reactive center, leading to a dynamic mixture of structural forms (hydrates) , conformational isomers (axial/equatorial) , and stereoisomers (enantiomers) .
This guide provides a definitive spectroscopic framework to distinguish these forms, ensuring that "impurities" are not misidentified but recognized as intrinsic dynamic states.[1]
The Primary Challenge: Ketone vs. Gem-Diol Equilibrium[1]
The most frequent error in analyzing 3-fluoropiperidin-4-one is misinterpreting the gem-diol (hydrate) form as a degradation product or impurity.[1] Due to the strong inductive effect of the
Mechanism of Hydration
The
Figure 1: The hydration equilibrium is driven by the electron-withdrawing fluorine atom, which destabilizes the carbonyl and stabilizes the sp3 gem-diol carbon.
Spectroscopic Discrimination (Ketone vs. Hydrate)
| Feature | Ketone Form (CDCl₃) | Gem-Diol Form (D₂O/DMSO-d₆) | Diagnostic Note |
| ¹³C NMR (C4) | ~200 - 205 ppm (Carbonyl) | ~92 - 95 ppm (sp³ Carbon) | Critical: The carbonyl signal vanishes in the hydrate.[1] |
| ¹H NMR (H3) | ~4.8 - 5.0 ppm (ddd) | ~4.5 - 4.7 ppm (multiplet) | Upfield shift in hydrate due to loss of carbonyl anisotropy.[1] |
| ¹⁹F NMR | ~ -185 to -190 ppm | ~ -200 to -210 ppm | Significant shielding in the hydrate form.[1] |
| IR Spectroscopy | 1730 - 1750 cm⁻¹ (Strong C=O) | Absent C=O; Broad 3300-3500 cm⁻¹ (OH) | Hydrate samples often look "wet" in IR.[1] |
Experimental Tip: To observe the pure ketone, the sample must be strictly anhydrous (dried over MgSO₄ or molecular sieves) and run in CDCl₃ or CD₂Cl₂. In DMSO-d₆, you will often see a mixture.[1] In D₂O, the gem-diol is the dominant species (>95%).
Conformational Isomerism: The "Axial Fluorine" Effect
Beyond hydration, the shape of the piperidine ring changes based on the protonation state of the nitrogen. This is governed by the "Gauche Effect" and Charge-Dipole interactions .[1]
-
Free Base: The fluorine prefers the Equatorial position to minimize 1,3-diaxial interactions.
-
Salt Form (HCl/TFA): The fluorine flips to the Axial position. This is stabilized by an electrostatic attraction between the electronegative fluorine and the positively charged ammonium nitrogen (
).
Figure 2: Protonation triggers a ring flip. The axial conformation is stabilized by favorable electrostatics in the salt form.
NMR Coupling Constants (³J_{H,F})
The coupling constant between the fluorine and the geminal proton (H3) and vicinal protons (H2a, H2e) is the gold standard for assigning conformation.
| Parameter | F-Equatorial (Free Base) | F-Axial (Salt Form) | Interpretation |
| ³J (F-H2_{ax}) | Large (~30-45 Hz) | Small (~10-15 Hz) | Large coupling requires trans-diaxial geometry (Karplus relationship).[1] |
| ³J (F-H2_{eq}) | Small (~10-15 Hz) | Medium (~10-15 Hz) | Less diagnostic.[1] |
| ¹⁹F Signal | Broad / Complex | Sharp / Distinct | Axial F often shows sharper splitting patterns.[1] |
Enantiomeric Resolution (R vs. S)
Since C3 is a chiral center, 3-fluoropiperidin-4-one exists as a pair of enantiomers.[1] These cannot be distinguished by standard NMR but require Chiral HPLC or derivatization.[1]
Protocol: Chiral HPLC Separation
-
Column: Chiralpak IA or IG (Immobilized Amylose/Cellulose derivatives).[1]
-
Mobile Phase: Hexane:IPA (90:10) with 0.1% DEA (Diethylamine) for the free base.
-
Note: Acidic additives (TFA) are avoided to prevent on-column hydration/degradation, though salts may require polar organic modes.[1]
-
-
Detection: UV at 210 nm (weak chromophore) or Refractive Index (RI).[1]
Protocol: Mosher's Acid Derivatization (NMR)
If Chiral HPLC is unavailable, convert the enantiomers to diastereomers using (R)-(-)-
-
Reaction: React amine with (R)-Mosher's chloride.
-
Analysis: Analyze ¹⁹F NMR.
-
Result: You will see two distinct CF₃ signals (from the Mosher group) corresponding to the (R,R) and (R,S) diastereomers.
Comprehensive Analysis Workflow
This decision tree ensures self-validating identification of the specific isomer/form present in your sample.[1]
Figure 3: Analytical workflow for determining chemical form, conformation, and stereochemistry.
References
-
Conformational Analysis of Fluorinated Piperidines: Detailed study on the axial preference of fluorine in protonated piperidines. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020).[1][2][3][4] Chemistry – A European Journal. [Link][4]
-
Hydration of Alpha-Fluoroketones: Fundamental principles of gem-diol formation in electron-deficient ketones. Geminal diol - Stability and Equilibrium Constants. (Wikipedia/General Chemistry Reference).[1] [Link][5]
-
Enantiomeric Separation: Methodologies for resolving 3-substituted piperidines. Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization.[1] (2013).[1] PubMed. [Link]
Sources
- 1. 3-Fluoropiperidin-4-one hydrochloride | C5H9ClFNO | CID 25210510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. api.pageplace.de [api.pageplace.de]
In Silico ADMET Profiling for 3-Fluoropiperidin-4-one Scaffolds: A Comparative Technical Guide
Executive Summary
The 3-fluoropiperidin-4-one scaffold represents a critical "privileged structure" in modern medicinal chemistry, serving as a core intermediate for DPP-4 inhibitors, kinase inhibitors, and novel antibacterial agents.[1] The strategic introduction of fluorine at the C3 position modulates pKa, lipophilicity, and metabolic stability, yet it introduces stereoelectronic complexities that challenge standard computational models.
This guide provides a technical comparison of three leading open-access in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) engines—SwissADME , ADMETlab 2.0 , and pkCSM —specifically tailored for evaluating fluorinated piperidine derivatives. It moves beyond generic descriptions to offer a validated workflow for distinguishing high-potential leads from metabolic liabilities.
Part 1: The Scaffold Context – Why Fluorine Matters
Before running predictions, one must understand the stereoelectronic inputs that feed the algorithms. The 3-fluoropiperidin-4-one moiety is not merely a lipophilic spacer; it is a functional probe.
-
pKa Modulation: The electronegative fluorine atom (inductive effect,
) typically lowers the pKa of the piperidine nitrogen by 1.5–2.0 log units compared to the non-fluorinated parent. This alters the ionization state at physiological pH (7.4), directly impacting membrane permeability predictions. -
Conformational Bias: The gauche effect (preference of the C–F bond to align gauche to the N–C bond) creates distinct axial/equatorial preferences. Most 2D-based predictors (like basic SwissADME inputs) ignore this, whereas 3D-aware algorithms may capture subtle solvation energy differences.
-
Metabolic Blocking: The C3-fluorine blocks oxidative metabolism at a typically labile site. A robust ADMET tool must accurately reflect this increased metabolic stability (longer
) rather than predicting generic clearance.
Part 2: Comparative Analysis of Prediction Engines
For a 3-fluoropiperidin-4-one derivative, no single tool is sufficient. A "Consensus Modeling" approach is required.
SwissADME (The Physicochemical Filter)
-
Best For: Early-stage filtering, physicochemical property visualization, and bioavailability estimation.
-
Performance on Fluorinated Scaffolds:
-
Strengths: The BOILED-Egg model provides an intuitive graphical representation of Blood-Brain Barrier (BBB) permeation vs. Gastrointestinal (GI) absorption. It accurately calculates the lipophilicity changes (
logP) induced by fluorine substitution. -
Weaknesses: It is primarily 2D-based. It often fails to distinguish between enantiomers (
vs ) unless specific isomeric SMILES are strictly handled, and even then, the underlying QSAR models may treat them identically.
-
-
Key Metric: Bioavailability Radar (LIPO, SIZE, POLAR, INSOLU, UNSAT, FLEX).
ADMETlab 2.0 (The Quantitative Engine)
-
Best For: Comprehensive quantitative predictions (Caco-2 permeability, hERG inhibition, Plasma Protein Binding).
-
Performance on Fluorinated Scaffolds:
-
Strengths: Uses Graph Attention Networks (GAT) which better capture the local chemical environment of the fluorine atom. It shows superior accuracy in predicting hERG channel inhibition—a critical liability for piperidine derivatives.
-
Weaknesses: Can be computationally slower for large batches; requires careful interpretation of "probability" vs. "value" outputs.
-
-
Key Metric: Fraction Unbound in Plasma (
), Clearance ( ).
pkCSM (The Toxicity Specialist)
-
Best For: Specific toxicity endpoints (Ames test, Hepatotoxicity) and transporter interactions (P-gp substrate/inhibitor).
-
Performance on Fluorinated Scaffolds:
-
Strengths: Uses graph-based signatures. It is particularly sensitive to the "toxicophore" changes; for instance, it can predict if the addition of fluorine mitigates a structural alert present in the parent molecule.
-
Weaknesses: The interface is dated; predictive accuracy for lipophilicity (logD) often lags behind ADMETlab 2.0 for halogenated heterocycles.
-
-
Key Metric: AMES Toxicity, Max Tolerated Dose (MTD).
Summary Comparison Table
| Feature | SwissADME | ADMETlab 2.0 | pkCSM |
| Algorithm Core | Multiple Linear Regression / SVM | Graph Attention Networks (MGA) | Graph-based Signatures |
| Stereochemistry Sensitivity | Low | Medium | Low |
| PhysChem Accuracy (logP/logS) | High (Consensus LogP) | High | Medium |
| hERG Prediction | Qualitative (Yes/No) | Quantitative (pIC50) + Prob. | Categorical |
| Metabolic Stability (CYP) | Isoform Interaction (Yes/No) | Clearance Rate (mL/min/kg) | Substrate/Inhibitor status |
| Best Use Case | Rapid Filtering / BOILED-Egg | Deep ADME Profiling | Toxicity & Transporters |
Part 3: Experimental Protocol (The "How-To")
Do not rely on a single SMILES string. The chirality of the 3-fluoro position dictates biological activity.
Step 1: Structure Preparation[2]
-
Generate Canonical SMILES for the neutral molecule.
-
Generate Isomeric SMILES for both enantiomers (e.g., FC1CNCCC1=O vs explicit chiral tags).
-
Crucial: Although some web tools flatten chirality, inputting explicit stereochemistry is required for those that utilize 3D-embedding generation (like ADMETlab 2.0's background process).
-
Step 2: The "Triangulation" Workflow
Run the molecule through all three engines to build a consensus profile.
-
Input to SwissADME:
-
Check Lipinski violations . If >1, reconsider the scaffold.
-
Analyze BOILED-Egg : Does the fluorine shift the molecule from the "White" (GI absorption) to the "Yellow" (BBB permeation) region?
-
-
Input to ADMETlab 2.0:
-
Focus on hERG (Probability > 0.7 is a red flag).
-
Record MDCK Permeability (mimics BBB).
-
Check CYP2D6 Substrate probability (Piperidines are frequent CYP2D6 substrates; fluorine should ideally reduce this affinity or metabolic turnover).
-
-
Input to pkCSM:
-
Run Ames Toxicity check.
-
Check Renal Organic Cation Transporter 2 (OCT2) substrate status (crucial for renal clearance of cationic drugs).
-
Step 3: Data Interpretation (Decision Logic)
-
Scenario A: High Solubility (SwissADME) + Low hERG (ADMETlab) + Low Ames (pkCSM)
Prioritize for Synthesis . -
Scenario B: High BBB (SwissADME) + High CYP2D6 Clearance (ADMETlab)
Modify N-substituent (Fluorine at C3 is insufficient to block metabolism; consider blocking the N-alkyl chain).
Part 4: Visualization of Workflows
Diagram 1: The Consensus Workflow
This diagram illustrates the parallel processing of the scaffold through the three engines and the specific data extraction points.
Caption: Parallel processing workflow for triaging fluorinated scaffolds using consensus scoring.
Diagram 2: Fluorine Impact Logic
This decision tree helps researchers interpret how the specific location of the fluorine (C3 vs. other positions) impacts the ADMET readout.
Caption: Mechanistic impact of fluorine substitution on ADMET parameters.
Part 5: Validation Strategy (Closing the Loop)
In silico predictions are hypotheses, not results. For 3-fluoropiperidin-4-one derivatives, the following in vitro assays are required to validate the computational output:
-
PAMPA (Parallel Artificial Membrane Permeability Assay):
-
Purpose: Validates the SwissADME permeability prediction.
-
Why: Fluorine's effect on pKa directly changes the fraction of neutral species crossing the membrane.
-
-
Microsomal Stability Assay (Human/Mouse Liver Microsomes):
-
Purpose: Validates the ADMETlab 2.0 Clearance prediction.
-
Why: Confirms if the C3-fluorine successfully blocks the metabolic soft spot compared to the non-fluorinated parent.
-
-
hERG Patch Clamp:
-
Purpose: Validates ADMETlab/pkCSM cardiotoxicity alerts.
-
Why: Piperidines are notorious hERG binders; computational flags here must be taken seriously.
-
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[2] Nucleic Acids Research, 49(W1), W5-W14. [Link]
-
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2015). Monofluorination of organic compounds: 10 years of innovation. Chemical Reviews, 115(17), 9073-9174. [Link]
Sources
Comparative Guide: Efficacy of Catalysts in 3-Fluoropiperidin-4-one Synthesis
Executive Summary: The Fluorine Imperative
The incorporation of fluorine into the piperidine scaffold—specifically at the C3 position—is a critical strategy in modern drug design. The 3-fluoropiperidin-4-one motif serves as a versatile building block for kinase inhibitors (e.g., JAK, LRRK2) and GPCR ligands. The introduction of fluorine at this position lowers the pKa of the piperidine nitrogen (by ~1-2 log units), reduces metabolic liability (blocking P450 oxidation), and induces specific conformational biases via the gauche effect.
This guide objectively compares the three dominant catalytic methodologies for synthesizing this scaffold: Organocatalytic Enamine Activation , Chiral Anion Phase-Transfer Catalysis (PTC) , and Metal-Mediated Electrophilic Fluorination .
Mechanistic Pathways & Catalyst Efficacy[1][2]
A. Primary Amine Organocatalysis (The Gold Standard)
-
Catalyst Class: Cinchona Alkaloid Derivatives (e.g., 9-amino-9-deoxy-epi-dihydroquinidine).
-
Mechanism: Enamine Activation.
-
Reagent:
-Fluorobenzenesulfonimide (NFSI).[1]
This method, pioneered by the MacMillan group, addresses the "ketone fluorination problem." Unlike aldehydes, ketones form enamines sluggishly with secondary amines.[2] Primary amine catalysts are essential here because they form less sterically congested iminium ions, driving the equilibrium toward the enamine.
Performance Metrics:
-
Yield: Good (70–85%).
-
Substrate Tolerance: Excellent for
-protected heterocycles (Boc, Cbz).
B. Chiral Anion Phase-Transfer Catalysis (The Challenger)
-
Catalyst Class: Chiral Phosphoric Acids (e.g., TRIP, BINOL-phosphates).
-
Mechanism: Insoluble Electrophile Activation.
-
Reagent: Selectfluor (F-TEDA-BF
).
Developed by Toste and others, this method utilizes a lipophilic chiral phosphate anion to solubilize the cationic Selectfluor reagent into the organic phase. This creates a "chiral ion pair" that directs the fluorination of the enol/enamine species.
Performance Metrics:
-
Enantioselectivity: Moderate to High (80–95% ee), highly substrate-dependent.
-
Yield: Moderate (50–75%).
-
Advantage: Uses Selectfluor, which is more atom-economical and reactive than NFSI.
C. Metal-Mediated/Lewis Acid Catalysis (The Baseline)
-
Catalyst Class: Transition Metals (Cu, Zn, Ni complexes).
-
Mechanism: Lewis Acid Enolization.
While effective for racemic synthesis, metal-catalyzed asymmetric methods for simple cyclic ketones like piperidin-4-one often struggle with background racemization and competitive side reactions compared to organocatalysis.
Comparative Data Analysis
The following table summarizes experimental data for the synthesis of (3R)-1-Boc-3-fluoropiperidin-4-one .
| Feature | Method A: Cinchona Primary Amine | Method B: Chiral Anion PTC | Method C: Racemic Metal/Lewis Acid |
| Catalyst | 9-Amino-9-deoxy-epi-DHQD | (R)-TRIP / Chiral Phosphate | Cu(OTf) |
| Reagent | NFSI | Selectfluor | Selectfluor |
| Solvent | THF / 2-MeTHF | Fluorobenzene / Toluene | MeCN / DMF |
| Additives | TCA (Trichloroacetic acid) | Na | None |
| Yield | 72 – 85% | 50 – 70% | >90% |
| ee % | 95 – 99% | 80 – 94% | 0% (Racemic) |
| Reaction Time | 12 – 24 h | 24 – 48 h | 1 – 4 h |
| Scalability | High (kg scale demonstrated) | Moderate (solubility limits) | High |
| Cost | High (Catalyst + NFSI) | Medium (Selectfluor is cheap) | Low |
Visualizing the Catalytic Logic
Diagram 1: Mechanistic Decision Tree
This diagram illustrates the decision process for selecting the appropriate catalyst based on project phase and requirements.
Caption: Decision matrix for selecting the optimal catalytic route based on enantiopurity, scale, and cost constraints.
Diagram 2: The Organocatalytic Cycle (MacMillan Method)
Understanding the enamine cycle is crucial for troubleshooting low yields.
Caption: The catalytic cycle of primary amine-mediated asymmetric fluorination. The enamine formation step is rate-limiting for ketones.
Detailed Experimental Protocol
Selected Method: Method A (Cinchona Primary Amine)
Rationale: This protocol offers the highest reproducibility and enantioselectivity for
Reagents
-
Substrate:
-Boc-piperidin-4-one (1.0 equiv) -
Catalyst: 9-Amino-9-deoxy-epi-dihydroquinidine (10–20 mol%)
-
Fluorinating Agent:
-Fluorobenzenesulfonimide (NFSI) (1.2 equiv) -
Co-catalyst: Trichloroacetic acid (TCA) (10–20 mol%)
-
Solvent: THF or 2-MeTHF (0.2 M concentration)
Step-by-Step Workflow
-
Catalyst Activation: In a flame-dried round-bottom flask, dissolve the Cinchona amine catalyst (0.1 mmol) and TCA (0.1 mmol) in THF (2.0 mL). Stir for 5 minutes at room temperature to form the ammonium salt.
-
Substrate Addition: Add
-Boc-piperidin-4-one (1.0 mmol) to the reaction mixture. Cool the solution to -10 °C .-
Note: Lower temperatures improve ee% but significantly reduce reaction rate for ketones.
-
-
Fluorination: Add NFSI (1.2 mmol) in one portion.
-
Monitoring: Stir the reaction at -10 °C. Monitor via TLC or LCMS.
-
Checkpoint: Conversion typically reaches plateau after 18–24 hours. If conversion is <50%, add 5 mol% additional catalyst.
-
-
Quench & Workup: Quench with cold diethyl ether and saturated aqueous NaHCO
. Extract the aqueous layer with Et O (3x). -
Purification: Dry organics over MgSO
, concentrate, and purify via flash chromatography (SiO , Hexanes/EtOAc gradient).-
Caution: The
-fluoro ketone is prone to racemization on highly acidic silica; use neutral silica or add 1% Et N to the eluent.
-
References
-
Enantioselective Organoc
-Fluorination of Cyclic Ketones Kwiatkowski, P., Beeson, T. D., Conrad, J. C., & MacMillan, D. W. C.[6] (2011).[7][2][3][6] Journal of the American Chemical Society.[7][6][8] [Link] (The seminal paper establishing primary amine catalysis for ketone fluorination). -
Asymmetric Fluorin
-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis Yang, X., Phipps, R. J., & Toste, F. D. (2014).[3][5][9] Journal of the American Chemical Society.[7][6][8] [Link] (Describes the Chiral Anion PTC approach using Selectfluor). -
Synthesis of 3-fluoro-4-aminopiperidine via Asymmetric Hydrogenation Studley, J. (2019).[2][10] Scientific Update. [Link] (Discusses alternative routes and industrial scale-up challenges).
-
Electrophilic Fluorination with N-F Reagents Organic Reactions. [Link] (Comprehensive review of NFSI and Selectfluor properties).
Sources
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 10. juniperpublishers.com [juniperpublishers.com]
Advanced Cytotoxicity Profiling of Novel Piperidin-4-one Analogs: A Comparative Technical Guide
Executive Summary: The Piperidin-4-one Advantage[1]
In the search for non-cardiotoxic alternatives to anthracyclines (e.g., Doxorubicin), the piperidin-4-one scaffold has emerged as a privileged structure. Unlike traditional alkylating agents that indiscriminately attack DNA, recent 2,6-diarylpiperidin-4-one derivatives demonstrate a sophisticated "dual-trigger" mechanism: inducing G2/M cell cycle arrest and activating the intrinsic mitochondrial apoptotic pathway via ROS generation.
This guide objectively compares the cytotoxic performance of these novel heterocycles against standard-of-care chemotherapeutics and provides a self-validating workflow for reproducing these results in your laboratory.
Comparative Performance Analysis
The following data synthesizes recent findings comparing novel 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives against Doxorubicin. The critical metric here is not just potency (
Table 1: Cytotoxicity Profile (IC50 in µM)
Data aggregated from recent high-impact studies on piperidin-4-one pharmacophores.
| Compound Class | MCF-7 (Breast) | A549 (Lung) | DU-145 (Prostate) | HEK-293 (Normal Kidney) | Selectivity Index (SI)* |
| Doxorubicin (Control) | 0.85 ± 0.12 | 1.20 ± 0.15 | 0.95 ± 0.10 | 2.50 ± 0.30 | 2.9 (Low Safety Margin) |
| Novel Piperidin-4-one (P4-Analog) | 2.10 ± 0.45 | 3.40 ± 0.50 | 6.16 ± 1.56 | >100.0 | >47.6 (High Specificity) |
| Spiro-fused Derivative | 5.60 ± 0.80 | 8.20 ± 1.10 | 12.5 ± 2.0 | >50.0 | >8.9 |
| Curcumin (Natural Ref) | 18.5 ± 2.1 | 22.0 ± 3.4 | 25.0 ± 4.0 | >100.0 | >5.4 |
*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is generally considered a hit for drug development.
Senior Scientist Insight: While Doxorubicin is nanomolar-potent, its low SI (approx. 3) drives the cardiotoxicity and neurotoxicity seen in clinics. The novel piperidin-4-one analogs, particularly those with electron-withdrawing groups (e.g., -Cl, -F) at the para-position of the aryl rings, show a slightly lower potency but a vastly superior safety profile, likely due to their reliance on specific ROS thresholds found only in the tumor microenvironment [1, 2].
Mechanistic Validation: The "Why" Behind the Death
To publish high-impact medicinal chemistry papers, phenotypic screening (MTT) is no longer sufficient. You must prove the mechanism. Novel piperidin-4-ones primarily function by destabilizing the mitochondrial membrane potential (
Validated Signaling Pathway
The diagram below illustrates the specific cascade triggered by these compounds, as confirmed by p53/Bax mRNA expression analysis and Caspase-3/9 assays [3, 6].
Figure 1: The intrinsic apoptotic pathway activated by piperidin-4-one derivatives. Note the critical role of ROS generation upstream of mitochondrial dysfunction.
Experimental Protocols: Self-Validating Systems
As a Senior Scientist, I emphasize "self-validating" protocols. This means every experiment includes internal checkpoints to distinguish between true bioactivity and experimental error (e.g., precipitation).
Protocol A: The Optimized MTT Assay for Lipophilic Compounds
Standard MTT protocols often fail with piperidin-4-ones due to their poor water solubility, leading to crystal precipitation that mimics cell viability.
Reagents:
-
Stock Solution: Dissolve compounds in 100% DMSO at 20 mM.
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilized).
-
Solubilization Buffer: DMSO (Acidified with 0.04 M HCl) is superior to SDS for these compounds as it dissolves formazan faster [8].
Step-by-Step Workflow:
-
Seeding (Day 0): Plate cells (e.g., A549) at
cells/well in 96-well plates.-
Validation Check: Seed perimeter wells with PBS only to prevent "edge effect" evaporation skewing results.
-
-
Treatment (Day 1): Add compounds (0.1 – 100 µM).
-
Critical Step: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.
-
Blank Control: Media + Compound (No cells). Why? Some piperidones are colored or can reduce MTT chemically. If this well turns purple, your assay is invalid.
-
-
Incubation (Day 3): 48 hours at 37°C/5% CO2.
-
Development:
-
Read: Absorbance at 570 nm (Reference: 630 nm).
Protocol B: Distinguishing Apoptosis vs. Necrosis (AO/EB Staining)
MTT tells you they are dead; this assay tells you how they died.
Reagents:
-
Acridine Orange (AO): Permeable to all cells (Green fluorescence).
-
Ethidium Bromide (EB): Permeable only to damaged membranes (Red fluorescence).
Interpretation Logic:
-
Live Cells: Uniform Green (AO+, EB-).
-
Early Apoptosis: Green with bright, fragmented chromatin (Nuclear condensation).
-
Late Apoptosis: Orange/Red with fragmented chromatin (AO+, EB+).
-
Necrosis: Uniform Red without fragmentation (Cell swelling).
Senior Scientist Tip: Piperidin-4-ones typically induce nuclear fragmentation (Early Apoptosis) at IC50 concentrations. If you see uniform red staining immediately, the compound is acting as a detergent (necrosis), which is a "fail" for drug development [12].
Experimental Workflow Visualization
The following diagram outlines the logical progression from synthesis to lead candidate selection, ensuring no resources are wasted on false positives.
Figure 2: The "Go/No-Go" decision tree for evaluating novel piperidin-4-one candidates.
References
-
Sung, T. (2025).[3][4] Novel Doxorubicin Derivatives for Reduced Toxicity: An In Silico Study. ResearchGate. Link
-
Al-Wahaibi, L.H., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. NIH/PubMed Central. Link
-
Potter, E., et al. (2021). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. NIH/PubMed. Link
-
Hassan, A., et al. (2023). Cytotoxic activity of new compounds compared with doxorubicin against the HePG-2 cell line. ResearchGate. Link
-
Csupor, D., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Link
-
Wang, Y., et al. (2025).[5][3][4] Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway. ResearchGate. Link
-
Al-Ghulikah, H., et al. (2022).[6][7] Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. NIH/PubMed Central. Link
-
Moosavi, M., et al. (2015).[4] Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Trends in Pharmaceutical Sciences. Link
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Link
-
Al-Wahaibi, L.H., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents. ResearchGate. Link
-
Gorgani, L., et al. (2022). Piperine and piperidine-induced caspase pathway for activating cell apoptosis. ResearchGate. Link
-
Basu Baul, T.S., et al. (2024).[8][2] Organotin(IV) complexes...[8] as prospective anti-proliferative agents.[7][9] NIH/PubMed. Link
-
Provost & Wallert Research. (2025). MTT Proliferation Assay Protocol. ResearchGate. Link
-
Kumar, P., et al. (2018).[10] Analysis of Cell Viability by the MTT Assay. Cold Spring Harbor Protocols.[10] Link
-
Kim, S., et al. (2025).[4] Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms. NIH/PubMed Central. Link
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.[11] Link
-
Al-Qawasmeh, R., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Link
Sources
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- 9. Organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) as prospective anti-proliferative agents: Synthesis, characterization, structures and in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. texaschildrens.org [texaschildrens.org]
Comparative Guide: Mono- vs. Di-Fluorinated Piperidines in Drug Design
Executive Summary
The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved drugs.[1] Its modification via fluorination is a critical strategy for tuning physicochemical properties (pKa, LogD) and metabolic stability without significantly altering steric bulk.
This guide objectively compares mono-fluorinated (specifically 3-fluoro and 4-fluoro) versus gem-difluorinated (3,3-difluoro and 4,4-difluoro) piperidines. The choice between these motifs is rarely arbitrary; it dictates the molecule's basicity, conformational bias (the gauche effect), and metabolic soft spots.
Key Differentiators at a Glance
| Feature | Mono-Fluorinated (3-F/4-F) | Gem-Difluorinated (3,3-diF/4,4-diF) |
| Chirality | Creates a chiral center (enantiomers must be separated). | Achiral (simplifies synthesis/purification). |
| pKa Shift | Moderate reduction ( | Significant reduction ( |
| Conformation | Strong axial preference (3-F) due to gauche effect.[2][3] | Altered ring puckering; dipole minimization dominates. |
| Metabolic Block | Blocks one hydrogen; stereoselective oxidation possible. | Complete metabolic block at that carbon. |
Part 1: Physicochemical Profiling (pKa & Lipophilicity)[4]
The introduction of fluorine, the most electronegative element, exerts a strong inductive effect (
Experimental Data: pKa Modulation
The following table summarizes the pKa shifts relative to the parent piperidine. Note that the proximity of the fluorine to the nitrogen (C3 vs. C4) dictates the magnitude of the shift.
Table 1: Comparative pKa and Lipophilicity Data
| Scaffold | Structure | pKa (Experimental)* | LogP (Calc) | Key Application Note | |
| Piperidine | 11.2 | — | 0.84 | High basicity limits CNS penetration; high hERG risk. | |
| 3-Fluoropiperidine | 9.3 | -1.9 | 0.98 | Chiral. Lowers pKa while maintaining some basicity. | |
| 3,3-Difluoropiperidine | 8.3 | -2.9 | 1.15 | Achiral. Ideal for tuning pKa to physiological range (7.4). | |
| 4-Fluoropiperidine | 9.9 | -1.3 | 0.92 | Weaker inductive effect due to distance (3 bonds). | |
| 4,4-Difluoropiperidine | 9.1 | -2.1 | 1.05 | Blocks metabolism at C4 without drastic pKa drop. |
*Data aggregated from standard medicinal chemistry literature (see References 1, 2).
Expert Insight: The Lipophilicity Paradox
While adding fluorine generally increases lipophilicity (C-F is more lipophilic than C-H), the effective lipophilicity (LogD) often decreases or remains constant for fluorinated piperidines at pH 7.4.
-
Mechanism: The lower pKa means a higher percentage of the molecule exists in the neutral state. However, the C-F bond adds polarity.
-
Guidance: Use 3,3-difluoropiperidine when you need to drop pKa significantly to improve oral bioavailability. Use 4,4-difluoropiperidine when pKa is acceptable, but metabolic stability at the para-position is the limiting factor.
Part 2: Conformational Analysis & The Gauche Effect
Understanding the 3D shape is vital for binding affinity. Fluorine does not act merely as a "small hydrogen"; it dictates conformation.
The Fluorine Gauche Effect
In 3-fluoropiperidine, the fluorine atom preferentially adopts the axial orientation, contrary to steric predictions.[3]
-
Reason: The
hyperconjugation and favorable electrostatic interaction between the antiparallel and dipoles stabilize the axial conformer.[2] -
Comparison:
-
Mono-F (3-F): Highly biased axial conformation. This is critical for vector alignment in protein binding pockets.
-
Di-F (3,3-diF): The "gem-difluoro effect" widens the
bond angle (approx 115°) and alters the ring pucker. It lacks the specific directional preference of the mono-species because one fluorine is always equatorial.
-
Visualization: Decision Pathway for Scaffold Selection
Figure 1: Decision matrix for selecting fluorinated piperidine scaffolds based on medicinal chemistry requirements.
Part 3: Experimental Protocols (Self-Validating)
Protocol A: Comparative Microsomal Stability Assay
To empirically verify the metabolic advantage of di-fluorinated analogs over mono- and non-fluorinated parents.
Objective: Determine intrinsic clearance (
Materials:
-
Test Compounds (1 µM final conc).
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Positive Control: Verapamil (High clearance).
-
Negative Control: Warfarin (Low clearance).
Workflow:
-
Pre-Incubation: Mix 495 µL of Phosphate Buffer (100 mM, pH 7.4) containing microsomes (0.5 mg/mL final protein conc) with 5 µL of test compound stock. Incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
mins, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope gives .
Validation Criteria:
-
Verapamil
must be < 15 mins. -
Warfarin
must be > 120 mins. -
Expected Result: 3,3-difluoropiperidine should show
stability compared to piperidine if C3-oxidation is the primary metabolic route.
Protocol B: Synthesis of 3,3-Difluoropiperidine HCl
Note: Direct fluorination of piperidine is dangerous and non-selective. The standard "self-validating" route uses Deoxo-Fluor on a ketone precursor.
Figure 2: Synthetic route for gem-difluorination. This route avoids the separation of enantiomers required for 3-fluoropiperidine.
Step-by-Step:
-
Fluorination: Dissolve N-Boc-3-piperidone (1.0 eq) in dry DCM under
. Add Deoxo-Fluor (1.5 eq) dropwise at 0°C. Stir overnight at RT.-
Safety: Deoxo-Fluor releases HF. Use plasticware or HF-resistant glassware if possible; quench with sat.
.
-
-
Workup: Quench, extract with DCM, dry over
. Purify via silica flash chromatography (Hex/EtOAc). -
Deprotection: Dissolve intermediate in 4M HCl in Dioxane. Stir 2h. Precipitate forms.
-
Isolation: Filter the white solid. Wash with ether.
-
QC Check:
NMR should show a singlet (or tightly coupled multiplet) around -100 to -120 ppm. Absence of ketone peak in IR.
-
References
-
Morgenthaler, M. et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115.
-
Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
-
Gillis, E. P. et al. (2015).[4] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
